2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(diethylamino)ethyl 4-[(2-octoxybenzoyl)amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N2O4/c1-4-7-8-9-10-13-21-33-26-15-12-11-14-25(26)27(31)29-24-18-16-23(17-19-24)28(32)34-22-20-30(5-2)6-3/h11-12,14-19H,4-10,13,20-22H2,1-3H3,(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTIDDHANGFPGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCCN(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70275420 | |
| Record name | 2-(Diethylamino)ethyl 4-[2-(octyloxy)benzamido]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70275420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26090-29-9 | |
| Record name | 2-(Diethylamino)ethyl 4-[[2-(octyloxy)benzoyl]amino]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26090-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026090299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Diethylamino)ethyl 4-[2-(octyloxy)benzamido]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70275420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate
This in-depth technical guide provides a detailed exploration of the synthetic pathway for 2-(diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate, a significant organic compound with applications as a key intermediate in the pharmaceutical industry, notably in the synthesis of local anesthetics and other therapeutic agents. This document is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-proven experimental protocols.
Introduction and Strategic Overview
The molecule this compound (CAS No: 26090-29-9; Molecular Formula: C28H40N2O4) is a complex ester derivative. Its structure incorporates a lipophilic 2-(octyloxy)benzamido group and a hydrophilic 2-(diethylamino)ethyl ester moiety, which together influence its pharmacokinetic properties. The synthesis of this target molecule is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. This guide will delineate a logical and efficient three-stage synthetic strategy, as illustrated in the workflow diagram below.
Caption: Overall synthetic workflow for this compound.
Stage 1: Synthesis of 2-(Octyloxy)benzoic Acid via Williamson Ether Synthesis
The initial stage involves the attachment of the octyloxy side chain to a benzoic acid backbone. The Williamson ether synthesis is the chosen method due to its reliability and broad applicability for preparing both symmetrical and asymmetrical ethers. This reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a halide from an alkyl halide.
Mechanistic Rationale: Salicylic acid (2-hydroxybenzoic acid) is first deprotonated at both the phenolic hydroxyl and carboxylic acid groups by a strong base, such as potassium hydroxide, to form a dipotassium salt. The resulting phenoxide ion is a potent nucleophile that attacks the primary carbon of 1-bromooctane, displacing the bromide ion and forming the ether linkage. A subsequent acidic workup is required to protonate the carboxylate group, yielding the desired 2-(octyloxy)benzoic acid. The use of a primary alkyl halide like 1-bromooctane is crucial to favor the SN2 pathway and minimize competing elimination reactions.
Caption: Logical flow of the Williamson ether synthesis for 2-(octyloxy)benzoic acid.
Experimental Protocol: 2-(Octyloxy)benzoic Acid
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Salicylic Acid | C₇H₆O₃ | 138.12 | 13.8 g | 0.10 |
| Potassium Hydroxide | KOH | 56.11 | 12.3 g | 0.22 |
| 1-Bromooctane | C₈H₁₇Br | 193.13 | 21.2 g (18.4 mL) | 0.11 |
| Ethanol (anhydrous) | C₂H₅OH | 46.07 | 200 mL | - |
| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | For extraction | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add salicylic acid (13.8 g, 0.10 mol) and anhydrous ethanol (200 mL).
-
Stir the mixture until the salicylic acid is partially dissolved. Carefully add potassium hydroxide (12.3 g, 0.22 mol) in portions. The reaction is exothermic, and the mixture will become a clear solution.
-
Add 1-bromooctane (21.2 g, 0.11 mol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in 200 mL of water.
-
Acidify the aqueous solution to a pH of ~2 with concentrated hydrochloric acid. A white precipitate of 2-(octyloxy)benzoic acid will form.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven at 50-60 °C. The expected product is a white solid.
Stage 2: Synthesis of Ethyl 4-(2-(octyloxy)benzamido)benzoate
This stage involves the formation of an amide bond, a cornerstone reaction in organic synthesis. The strategy employed here is the acylation of an amine with a reactive carboxylic acid derivative.
Mechanistic Rationale: Direct amide formation between a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid (2-(octyloxy)benzoic acid) is first activated by converting it into a more electrophilic species, an acyl chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation, producing the highly reactive 2-(octyloxy)benzoyl chloride along with gaseous byproducts (SO₂ and HCl) that are easily removed.
The subsequent reaction of 2-(octyloxy)benzoyl chloride with ethyl 4-aminobenzoate follows the Schotten-Baumann reaction conditions. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A base, such as pyridine, is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
Experimental Protocol: Ethyl 4-(2-(octyloxy)benzamido)benzoate
Part A: Preparation of 2-(Octyloxy)benzoyl Chloride
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(Octyloxy)benzoic Acid | C₁₅H₂₂O₃ | 250.33 | 25.0 g | 0.10 |
| Thionyl Chloride | SOCl₂ | 118.97 | 14.3 g (8.7 mL) | 0.12 |
| Toluene (anhydrous) | C₇H₈ | 92.14 | 100 mL | - |
Procedure:
-
SAFETY PRECAUTION: Thionyl chloride is highly corrosive, toxic if inhaled, and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube (containing CaCl₂), suspend 2-(octyloxy)benzoic acid (25.0 g, 0.10 mol) in anhydrous toluene (100 mL).
-
Slowly add thionyl chloride (14.3 g, 0.12 mol) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-3 hours. The evolution of HCl and SO₂ gases will be observed. The reaction is complete when the gas evolution ceases and the solution becomes clear.
-
Cool the mixture to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure. The crude 2-(octyloxy)benzoyl chloride is obtained as a yellowish oil and is typically used in the next step without further purification.
Part B: Amide Coupling
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(Octyloxy)benzoyl Chloride | C₁₅H₂₁ClO₂ | 268.78 | ~0.10 mol (crude) | ~0.10 |
| Ethyl 4-Aminobenzoate | C₉H₁₁NO₂ | 165.19 | 16.5 g | 0.10 |
| Pyridine (anhydrous) | C₅H₅N | 79.10 | 9.5 g (9.7 mL) | 0.12 |
| Toluene (anhydrous) | C₇H₈ | 150 mL | - |
Procedure:
-
In a 500 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve ethyl 4-aminobenzoate (16.5 g, 0.10 mol) and anhydrous pyridine (9.5 g, 0.12 mol) in anhydrous toluene (150 mL).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Dissolve the crude 2-(octyloxy)benzoyl chloride from Part A in 50 mL of anhydrous toluene and add it dropwise to the cooled amine solution over 30-45 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
The reaction mixture is then washed successively with 1M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from an ethanol/water mixture to obtain pure ethyl 4-(2-(octyloxy)benzamido)benzoate as a white or off-white solid.
Stage 3: Synthesis of the Final Product via Transesterification
The final step is a transesterification reaction, where the ethyl ester of the intermediate is converted to the desired 2-(diethylamino)ethyl ester.
Mechanistic Rationale: Transesterification is an equilibrium-controlled process where the alkoxy group of an ester is exchanged with that of an alcohol. The reaction is typically catalyzed by a base, such as sodium ethoxide. The ethoxide catalyst deprotonates the 2-(diethylamino)ethanol, generating a more nucleophilic alkoxide. This alkoxide then attacks the carbonyl carbon of the ethyl 4-(2-(octyloxy)benzamido)benzoate. A tetrahedral intermediate is formed, which then collapses, eliminating an ethoxide ion and forming the final product. To drive the equilibrium towards the product, it is advantageous to use an excess of the higher-boiling alcohol (2-(diethylamino)ethanol) and/or remove the lower-boiling alcohol (ethanol) as it is formed.
Experimental Protocol: this compound
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 4-(2-(octyloxy)benzamido)benzoate | C₂₆H₃₅NO₄ | 425.56 | 42.6 g | 0.10 |
| 2-(Diethylamino)ethanol | C₆H₁₅NO | 117.19 | 23.4 g (26.6 mL) | 0.20 |
| Sodium Ethoxide | C₂H₅ONa | 68.05 | 1.4 g | 0.02 |
| Toluene (anhydrous) | C₇H₈ | 100 mL | - |
Procedure:
-
Set up a distillation apparatus with a 250 mL round-bottom flask, a distillation head, a condenser, and a receiving flask.
-
To the reaction flask, add ethyl 4-(2-(octyloxy)benzamido)benzoate (42.6 g, 0.10 mol), 2-(diethylamino)ethanol (23.4 g, 0.20 mol), and anhydrous toluene (100 mL).
-
Carefully add the sodium ethoxide catalyst (1.4 g, 0.02 mol) to the mixture.
-
Heat the reaction mixture to reflux. The ethanol formed during the reaction will co-distill with toluene.
-
Continue the reaction until no more ethanol is collected in the receiving flask (typically 4-6 hours). The progress can be monitored by TLC or GC.
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with water (2 x 100 mL) to remove any remaining catalyst and excess 2-(diethylamino)ethanol.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.
-
The resulting crude oil can be purified by column chromatography on silica gel or by vacuum distillation to yield the final product, this compound, as a viscous oil or low-melting solid.
Characterization and Purity Assessment
The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure by identifying the characteristic chemical shifts and coupling constants of the protons and carbons in the molecule.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide C=O stretch (~1650 cm⁻¹), the ester C=O stretch (~1715 cm⁻¹), and the C-O ether stretch (~1250 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. For this compound, the expected molecular weight is approximately 468.63 g/mol .
Safety and Handling Considerations
-
General Precautions: All synthetic procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times.
-
Thionyl Chloride: As previously noted, thionyl chloride is extremely hazardous. It is a lachrymator, corrosive, and reacts violently with water to release toxic gases. Handle with extreme care under anhydrous conditions.
-
Bases: Potassium hydroxide and sodium ethoxide are corrosive. Avoid contact with skin and eyes.
-
Solvents: Ethanol, toluene, and diethyl ether are flammable. Keep away from open flames and other ignition sources.
Conclusion
The synthesis of this compound is a well-defined, three-stage process involving Williamson ether synthesis, amide bond formation via an acyl chloride intermediate, and a final transesterification step. By carefully controlling the reaction parameters and adhering to strict safety protocols, this valuable pharmaceutical intermediate can be produced in high yield and purity. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers and drug development professionals working on the synthesis of this and structurally related molecules.
References
-
This compound | C28H40N2O4 | CID 40012. (n.d.). PubChem. Retrieved from [Link]
- Safety D
An In-depth Technical Guide to 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of the chemical and pharmacological properties of 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate. As a key intermediate in the synthesis of the antispasmodic drug Otilonium Bromide, this molecule holds significant interest for researchers in medicinal chemistry and drug development. This document moves beyond a simple data sheet to offer a deeper understanding of its synthesis, characterization, and the pharmacological context of its application. The information presented herein is intended to support research and development efforts by providing a detailed and scientifically grounded resource.
Physicochemical Properties
This compound is a complex organic molecule with distinct structural features that contribute to its chemical behavior. The presence of a long octyloxy chain imparts significant lipophilicity, while the diethylamino group provides a basic character and a potential site for salt formation.[1]
| Property | Value | Source |
| Molecular Formula | C28H40N2O4 | [2][3][4] |
| Molecular Weight | 468.64 g/mol | [2][3][4] |
| CAS Number | 26090-29-9 | [1][3][4] |
| Appearance | White to off-white solid (predicted) | |
| Boiling Point | 485.8±30.0 °C (Predicted) | [5] |
| Density | 1.153±0.06 g/cm3 (Predicted) | [5] |
| pKa | 4.27±0.10 (Predicted) | [5] |
| Topological Polar Surface Area | 67.9 Ų (Computed) | [2] |
| XlogP | 6.8 (Computed) | [2] |
Synthesis and Characterization
The synthesis of this compound is a multi-step process that involves the formation of an amide bond followed by an esterification reaction.[1] The general synthetic pathway is outlined below.
Synthetic Workflow
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis
The following is a representative, detailed protocol for the synthesis of this compound, based on established chemical principles and patent literature describing the synthesis of Otilonium Bromide and related compounds.[6][7]
Step 1: Synthesis of 4-(2-(Octyloxy)benzamido)benzoic acid
-
In a reaction vessel equipped with a stirrer and a thermometer, dissolve 4-aminobenzoic acid in a suitable aprotic solvent such as dichloromethane or toluene.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of 2-(octyloxy)benzoyl chloride in the same solvent to the cooled solution of 4-aminobenzoic acid.
-
Add a base, such as triethylamine or pyridine, dropwise to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with dilute hydrochloric acid and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(2-(octyloxy)benzamido)benzoic acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified intermediate.
Step 2: Synthesis of this compound
-
Suspend the purified 4-(2-(octyloxy)benzamido)benzoic acid in a polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF).
-
Add a base, such as potassium carbonate or sodium hydride, to the suspension to form the carboxylate salt.
-
Add 2-(diethylamino)ethyl chloride (or its hydrochloride salt) to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 4-8 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Characterization
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons of the two benzene rings, the methylene protons of the octyloxy chain and the ethyl groups, the methyl protons of the octyloxy and ethyl groups, and the amide N-H proton. |
| ¹³C NMR | Resonances for the carbonyl carbons of the amide and ester groups, the aromatic carbons, and the aliphatic carbons of the octyloxy and diethylaminoethyl moieties. |
| FTIR (cm⁻¹) | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide and ester), C-N stretching, and C-O stretching. |
| Mass Spec. | A molecular ion peak [M+H]⁺ at approximately m/z 469.3.[8] |
Pharmacological Profile
This compound is primarily of interest due to its role as the immediate precursor to Otilonium Bromide, a quaternary ammonium compound used in the treatment of Irritable Bowel Syndrome (IBS).[1][4][9] The pharmacological activity of Otilonium Bromide provides a strong indication of the potential biological interactions of its precursor.
Otilonium Bromide exerts its therapeutic effect through a multi-faceted mechanism of action, primarily targeting the smooth muscle of the gastrointestinal tract.[10] Its effects are largely localized to the gut due to its low systemic absorption.[11] The key pharmacological actions include:
-
L-type Calcium Channel Blockade: Otilonium Bromide inhibits the influx of calcium ions into smooth muscle cells, leading to muscle relaxation and a reduction in spasms.[10]
-
Muscarinic Receptor Antagonism: It exhibits anticholinergic properties by blocking muscarinic receptors, which contributes to its spasmolytic effects.[10]
-
Tachykinin NK2 Receptor Antagonism: By blocking NK2 receptors, Otilonium Bromide can modulate visceral sensitivity and pain perception.[10]
Projected Mechanism of Action
The following diagram illustrates the established signaling pathways affected by Otilonium Bromide, which are the intended targets following the conversion of its precursor.
Caption: Mechanism of action of Otilonium Bromide.
Analytical Methodologies
For researchers working with this compound, robust analytical methods are essential for purity assessment and quality control.[4]
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is suitable for the analysis of this compound.
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of acetonitrile and water (with a potential modifier like formic acid or trifluoroacetic acid to improve peak shape).
-
Detection: UV detection at a wavelength where the aromatic rings show strong absorbance (e.g., 254 nm or 280 nm).
-
Purpose: To determine the purity of the compound and to monitor the progress of synthesis and purification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be employed for the identification and quantification of the compound, particularly for assessing the presence of any volatile impurities.
-
Column: A non-polar or medium-polarity capillary column.
-
Injection: Split/splitless injection at a high temperature to ensure volatilization.
-
Oven Program: A temperature gradient to separate compounds with different boiling points.
-
Detection: Mass spectrometry to identify the compound based on its mass-to-charge ratio and fragmentation pattern.
Safety and Handling
Based on available GHS information, this compound is considered hazardous.[2]
-
Hazard Statements:
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle in a well-ventilated area or in a fume hood.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with soap and water.
-
Conclusion
This compound is a molecule of significant interest in pharmaceutical synthesis. Its chemical properties, dictated by its amphiphilic nature, make it a versatile intermediate. A thorough understanding of its synthesis, characterization, and the pharmacological context of its end-product, Otilonium Bromide, is crucial for its effective application in drug discovery and development. This guide provides a foundational resource for scientists and researchers, though it is important to note the current lack of extensive publicly available experimental data, necessitating further in-house characterization for any new research endeavors.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Profile of Otilonium Bromide: Properties and Specifications. [Link]
-
PubChem. This compound. [Link]
-
ResearchGate. Synthesis of otilonium bromide. [Link]
- Google Patents.
-
PubChemLite. This compound. [Link]
- Google Patents. CN106349091A - Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)
-
PubChem. Otilonium Bromide. [Link]
-
ResearchGate. Stability and degradation products of otilonium bromide in different media. [Link]
-
Semantic Scholar. Synthesis of otilonium bromide. [Link]
- Google Patents.
- Google Patents.
-
Googleapis. United States Patent Office. [Link]
- Google Patents. US20050165099A1 - Method for producing 2-(4-n,n-dialkylamino-2-hydroxybenzol)
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C28H40N2O4 | CID 40012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. This compound - SRIRAMCHEM [sriramchem.com]
- 5. Otilonium Bromide intermediates CAS#: 51444-79-2 [m.chemicalbook.com]
- 6. CN105037193A - Preparation method of otilonium bromide - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. PubChemLite - this compound (C28H40N2O4) [pubchemlite.lcsb.uni.lu]
- 9. nbinno.com [nbinno.com]
- 10. Otilonium Bromide | C29H43BrN2O4 | CID 72092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Putative Mechanism of Action of 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate
Aimed at Researchers, Scientists, and Drug Development Professionals
Preamble: A Molecule of Interest in Anesthetic Research
2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate is a synthetic ester derivative with the chemical formula C₂₈H₄₀N₂O₄.[1][2][3] Its structural architecture, notably the presence of a diethylaminoethyl ester group, immediately draws parallels to a well-established class of therapeutic agents: local anesthetics. Indeed, this compound is recognized as a key intermediate in the synthesis of local anesthetics such as procaine.[1] This lineage provides a strong theoretical foundation for its anticipated mechanism of action. This guide will, therefore, explore the putative mechanism of this compound, grounding the discussion in the established pharmacology of its structural analogs and proposing a comprehensive framework for its experimental validation.
The Central Hypothesis: Blockade of Voltage-Gated Sodium Channels
The primary mechanism of action for local anesthetics like procaine and benzocaine is the blockade of voltage-gated sodium channels (VGSCs) in neuronal membranes.[4][5][6][7][8][9][10][11] These channels are critical for the initiation and propagation of action potentials, the electrical signals that transmit sensory information, including pain.[12][13] By inhibiting the influx of sodium ions through these channels, local anesthetics effectively dampen nerve impulses, leading to a loss of sensation in the targeted area.[5][9][14] Given the structural similarities, it is highly probable that this compound exerts its biological effects through a similar mechanism.
A Deeper Dive into Voltage-Gated Sodium Channels
Voltage-gated sodium channels are complex transmembrane proteins composed of a large alpha subunit and smaller beta subunits.[15] The alpha subunit forms the ion-conducting pore and contains the voltage-sensing domains.[15][16] These channels can exist in three main conformational states:
-
Resting State: At the normal resting membrane potential, the channel is closed but capable of opening in response to a depolarizing stimulus.
-
Open (Activated) State: Upon membrane depolarization, the channel rapidly opens, allowing a significant influx of sodium ions, which further depolarizes the membrane and propagates the action potential.
-
Inactivated State: Shortly after opening, the channel enters a non-conducting, inactivated state. It cannot be opened by further depolarization until the membrane potential returns to the resting state.
The seamless transition between these states is fundamental to normal nerve function.
The Modulated Receptor Hypothesis: A Framework for Understanding Interaction
The interaction of local anesthetics with VGSCs is elegantly described by the modulated receptor hypothesis. This model posits that the affinity of the drug for the sodium channel varies depending on the conformational state of the channel.[17] Local anesthetics typically exhibit a higher affinity for the open and inactivated states of the channel compared to the resting state.[12][17] This "use-dependent" or "phasic" block means that the anesthetic effect is more pronounced in rapidly firing neurons, such as those transmitting pain signals.
For this compound, this would imply that in its protonated, positively charged form, it accesses its binding site from the intracellular side of the neuronal membrane when the channel is in the open state.[6] Once bound, it stabilizes the channel in the inactivated state, preventing its return to the resting state and thereby blocking further channel opening and ion conduction.[12]
Visualizing the Proposed Mechanism
Caption: Workflow for patch-clamp electrophysiology experiments.
In Vitro and In Vivo Models of Anesthesia
Objective: To assess the functional anesthetic properties of the compound.
-
In Vitro Sciatic Nerve Block Model:
-
Isolate the sciatic nerve from a rodent model.
-
Mount the nerve in a recording chamber that allows for stimulation and recording of compound action potentials.
-
Apply this compound to the nerve and measure the reduction in the amplitude of the compound action potential over time.
-
-
In Vivo Models of Local Anesthesia:
-
Tail-Flick Test: Infiltrate the base of a rodent's tail with the compound and measure the latency to withdraw the tail from a thermal stimulus.
-
Intradermal Anesthesia Model: Inject the compound intradermally in rodents and assess the loss of sensation to mechanical stimuli (e.g., von Frey filaments).
-
Quantitative Data Summary
| Parameter | Experimental Method | Expected Outcome |
| IC₅₀ | Whole-cell patch-clamp | A measure of the compound's potency in blocking VGSCs. |
| Use-Dependent Block | Whole-cell patch-clamp with pulse trains | Increased block with higher frequency stimulation. |
| Shift in V₁/₂ of Inactivation | Whole-cell patch-clamp | A hyperpolarizing shift would indicate stabilization of the inactivated state. |
| Reduction in Compound Action Potential | In vitro sciatic nerve block | Concentration-dependent decrease in nerve conduction. |
| Analgesic Effect | In vivo models (e.g., tail-flick) | Increased latency to response to noxious stimuli. |
Potential for Other Mechanisms of Action
While the primary hypothesis is the blockade of VGSCs, it is prudent for comprehensive drug development to consider other potential targets. The benzamide and tertiary amine moieties are present in various pharmacologically active compounds. Therefore, secondary screening against a panel of receptors and enzymes could be beneficial. For instance, some benzamide derivatives are known to interact with G protein-coupled receptors (GPCRs). [18][19][20][21][22]However, the strong structural relationship to procaine makes VGSCs the most probable primary target.
Conclusion and Future Directions
This compound is a molecule with significant potential, primarily predicted to function as a voltage-gated sodium channel blocker. Its structural design, incorporating features known to enhance lipophilicity and interaction with the channel pore, suggests it could be a potent local anesthetic. The experimental framework outlined in this guide provides a clear path for elucidating its precise mechanism of action and characterizing its pharmacological profile. Future research should focus on a systematic evaluation using the described electrophysiological and in vivo models to confirm its primary target and assess its therapeutic potential.
References
- What are Voltage-gated sodium channels blockers and how do they work? (2024). Synapse.
- 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)
- Catterall, W. A. (2000). Molecular mechanisms of gating and drug block of sodium channels. PubMed.
- Catterall, W. A. (2014).
- Li, H., & Chen, Z. (2019). Voltage-gated Sodium Channels and Blockers: An Overview and Where Will They Go? Current Medical Science.
- Khair-ul-Bariyah, S., et al. (2018). Benzocaine: Review on a Drug with Unfold Potential.
- Voltage-gated sodium channels (NaV): Introduction. IUPHAR/BPS Guide to PHARMACOLOGY.
- Richards, B., & Williams, M. (2023). Procaine.
- 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)
- What is the mechanism of Procaine Hydrochloride? (2024).
- Benzocaine Action P
- Benzocaine: Mechanism of Action,Uses,Toxicity. (2023). ChemicalBook.
- Allen, B., & Tadi, P. (2024). Benzocaine.
- Benzocaine: Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose.
- Procaine hydrochloride: mechanism of action, clinical applications and side effect. (2023). ChemicalBook.
- Procaine. PubChem.
- Procaine: a general anesthesia drug. (2024). ChemicalBook.
- 2-(Diethylamino)ethyl 4-[[2-(octyloxy)
- G protein-coupled receptor. Wikipedia.
- Roth, B. L. (2017).
- Labidi, A. (2019). Synthesis of Procaine; novocaine; 2-(diethylamino)ethyl 4-aminobenzoate).
- Ahmad, R., & Dal-Fovo, D. (2020). G Protein-Coupled Receptors in Taste Physiology and Pharmacology. PMC.
- Du, Y., et al. (2019). Decoding Principles of Selective GPCR-Gα Coupling. Biochemistry.
- Al-Badr, A. A. (2020). G-Protein coupled receptors: structure and function in drug discovery. RSC Advances.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C28H40N2O4 | CID 40012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Procaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Procaine Hydrochloride? [synapse.patsnap.com]
- 6. Benzocaine Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzocaine: Mechanism of Action,Uses,Toxicity_Chemicalbook [chemicalbook.com]
- 8. Benzocaine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. Procaine hydrochloride: mechanism of action, clinical applications and side effect_Chemicalbook [chemicalbook.com]
- 10. Procaine | C13H20N2O2 | CID 4914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What are Voltage-gated sodium channels blockers and how do they work? [synapse.patsnap.com]
- 13. Voltage-gated Sodium Channels and Blockers: An Overview and Where Will They Go? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Procaine: a general anesthesia drug_Chemicalbook [chemicalbook.com]
- 15. Molecular mechanisms of gating and drug block of sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Voltage-gated sodium channels (Na<sub>V</sub>) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. Structural Basis for Pharmacology of Voltage-Gated Sodium and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 19. How ligands illuminate GPCR molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. G Protein-Coupled Receptors in Taste Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. G-Protein coupled receptors: structure and function in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate
CAS Number: 26090-29-9
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate, a key chemical intermediate in the synthesis of various pharmaceutical compounds, most notably the antispasmodic drug Otilonium Bromide.[1][2] This document delves into the compound's chemical identity, synthesis, potential mechanism of action, and its applications in drug development and analytical sciences. The information presented herein is intended to equip researchers and professionals with the necessary knowledge to effectively utilize this compound in their work.
Chemical Identity and Physicochemical Properties
This compound is a complex organic molecule with the molecular formula C₂₈H₄₀N₂O₄ and a molecular weight of approximately 468.6 g/mol .[3][4] Its chemical structure features a central benzamido)benzoate core, substituted with a diethylaminoethyl ester group and an octyloxy group. This unique combination of functional groups imparts specific physicochemical properties that are crucial for its role as a pharmaceutical intermediate.
| Property | Value | Source |
| CAS Number | 26090-29-9 | [5] |
| Molecular Formula | C₂₈H₄₀N₂O₄ | [3][4] |
| Molecular Weight | 468.6 g/mol | [3][4] |
| XLogP3 | 6.8 | [3] |
| Topological Polar Surface Area | 67.9 Ų | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 5 | [3] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the formation of an amide bond followed by an esterification reaction. The overall synthetic scheme is depicted below:
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis
Part A: Synthesis of 4-(2-(octyloxy)benzamido)benzoic acid (Intermediate Acid)
-
Activation of 2-(octyloxy)benzoic acid: To a solution of 2-(octyloxy)benzoic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane or toluene, add thionyl chloride (1.2 equivalents) or oxalyl chloride (1.2 equivalents) dropwise at 0 °C.[6][7][8] A catalytic amount of dimethylformamide (DMF) can be added if oxalyl chloride is used. The reaction mixture is stirred at room temperature for 2-4 hours or until the evolution of gas ceases, indicating the formation of 2-(octyloxy)benzoyl chloride. The excess thionyl chloride or oxalyl chloride and solvent are removed under reduced pressure.
-
Amide coupling: The crude 2-(octyloxy)benzoyl chloride is redissolved in an anhydrous aprotic solvent. In a separate flask, p-aminobenzoic acid (1 equivalent) is suspended in the same solvent, and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.2 equivalents) is added. The solution of 2-(octyloxy)benzoyl chloride is then added dropwise to the p-aminobenzoic acid suspension at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12-24 hours.
-
Work-up and purification: The reaction mixture is quenched with water and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude 4-(2-(octyloxy)benzamido)benzoic acid. The product can be purified by recrystallization from a suitable solvent system like ethanol/water.
Part B: Synthesis of this compound (Final Product)
-
Fischer Esterification: To a solution of 4-(2-(octyloxy)benzamido)benzoic acid (1 equivalent) in a large excess of 2-(diethylamino)ethanol (which acts as both reactant and solvent), a catalytic amount of a strong acid such as sulfuric acid or p-toluenesulfonic acid is added.[9][10] The mixture is heated to reflux for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Alternative Esterification: Alternatively, the carboxylic acid can be reacted with 2-(diethylamino)ethyl chloride hydrochloride in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF or acetonitrile. The reaction is typically heated to 60-80 °C for 12-24 hours.
-
Work-up and purification: After completion of the reaction, the excess 2-(diethylamino)ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the final product, this compound.
Postulated Mechanism of Action
As a key intermediate in the synthesis of Otilonium Bromide, the pharmacological properties of this compound are not extensively studied on their own. However, based on the structure of Otilonium Bromide and its known mechanisms, we can postulate the likely biological activities of this intermediate. Otilonium Bromide is known to be an antimuscarinic and a calcium channel blocker.[11][12]
Caption: Postulated mechanism of action for this compound.
It is plausible that this compound itself possesses some affinity for muscarinic receptors, particularly the M2 and M3 subtypes, which are prevalent in the gastrointestinal tract.[13][14] The tertiary amine of the diethylaminoethyl group could interact with the anionic site of the muscarinic receptor. Furthermore, the lipophilic octyloxy chain may facilitate its interaction with the cell membrane, potentially modulating the function of ion channels such as L-type calcium channels.[13] This dual action would lead to a reduction in smooth muscle contractility, which is the basis for the antispasmodic effects of Otilonium Bromide.
Applications in Drug Development and Research
Intermediate in Active Pharmaceutical Ingredient (API) Synthesis
The primary application of this compound is as a crucial intermediate in the synthesis of Otilonium Bromide, a drug used for the treatment of irritable bowel syndrome (IBS).[2][15] It is also a precursor for the synthesis of other local anesthetics and antispasmodic agents.
Pharmaceutical Reference Standard
This compound is utilized as a pharmaceutical reference standard for Otilonium Bromide.[16] It is employed in the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the quality control of Otilonium Bromide drug substance and drug products.[16]
Exemplary HPLC Method for Otilonium Bromide using the Intermediate as a Standard:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., ammonium acetate)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a specific wavelength (e.g., 280 nm)
-
Internal Standard: A structurally similar compound, if available. This compound would be used to prepare a standard curve for quantification.
Potential Pharmacological Activity
Given its structural similarity to local anesthetics like procaine, this compound may exhibit analgesic and anti-inflammatory properties. Further research is warranted to explore these potential therapeutic applications. Standard in vivo assays such as the carrageenan-induced paw edema test for inflammation and the hot plate test for analgesia could be employed for this purpose.
Drug Delivery Systems
The amphiphilic nature of the molecule, with its lipophilic octyloxy tail and hydrophilic diethylaminoethyl head, makes it an interesting candidate for incorporation into drug delivery systems such as liposomes or nanoparticles. This could potentially be used to enhance the solubility and bioavailability of other poorly soluble drugs.
Conclusion
This compound is a versatile chemical entity with significant importance in the pharmaceutical industry. Its primary role as a key intermediate in the synthesis of Otilonium Bromide underscores its value. Furthermore, its potential as a reference standard, a pharmacologically active molecule, and a component in drug delivery systems highlights the need for continued research and exploration of this compound. This guide provides a foundational understanding for scientists and researchers to leverage the properties of this molecule in their future endeavors.
References
-
Veeprho. Otilonium Impurities and Related Compound. [Link]
-
Giachetti, A. (1991). Pharmacological studies on otilonium bromide. Italian Journal of Gastroenterology, 23(8 Suppl 1), 56–59. [Link]
-
ResearchGate. Clinical pharmacology studies with otilonium bromide (OS). [Link]
-
Chemistry LibreTexts. (2021). 3: Esterification (Experiment). [Link]
-
Shrivastava, A., & Mittal, A. (2022). A Mini Review on Characteristics and Analytical Methods of Otilonium Bromide. Critical Reviews in Analytical Chemistry, 52(7), 1717–1725. [Link]
-
Axios Research. Otilonium Bromide. [Link]
-
PubChem. This compound. [Link]
-
Studylib. Fischer Esterification: Benzoic Acid Lab Manual. [Link]
-
Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. [Link]
-
esterification of benzoic acid to methyl benzoate. [Link]
-
SIELC Technologies. (2018). 2-(Octyloxy)benzoyl chloride. [Link]
-
The Merck Index Online. Otilonium Bromide. [Link]
-
GSRS. OTILONIUM BROMIDE. [Link]
-
PubChem. 2-(Octyloxy)benzoyl chloride. [Link]
-
Wikipedia. Otilonium bromide. [Link]
-
Reddit. Amide coupling. [Link]
- Google Patents. Method for synthesizing high-purity benzoyl chloride.
-
PrepChem. Preparation of benzoyl chloride. [Link]
-
Axios Research. 2-(diethylamino)ethyl 4-(2-hydroxybenzamido)benzoate. [Link]
- Google P
-
Evangelista, S. (2018). Otilonium Bromide: A Drug with a Complex Mechanism of Action. Current Pharmaceutical Design, 24(18), 1974–1984. [Link]
- Google Patents.
- Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. veeprho.com [veeprho.com]
- 3. This compound | C28H40N2O4 | CID 40012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. reddit.com [reddit.com]
- 7. CN104230703A - Method for synthesizing high-purity benzoyl chloride - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. studylib.net [studylib.net]
- 10. iajpr.com [iajpr.com]
- 11. Otilonium bromide - Wikipedia [en.wikipedia.org]
- 12. Otilonium Bromide: A Drug with a Complex Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacological studies on otilonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Mini Review on Characteristics and Analytical Methods of Otilonium Bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound - SRIRAMCHEM [sriramchem.com]
A Technical Guide to the Structural Analogs of 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate: Synthesis, Pharmacology, and Therapeutic Potential
This guide provides an in-depth exploration of the structural analogs of 2-(diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate, a key intermediate in the synthesis of local anesthetics such as Otilonium Bromide.[1][2] We will delve into the synthetic pathways for this core molecule and its derivatives, their pharmacological evaluation as local anesthetics, and their broader biological activities, including preliminary findings on their antimicrobial and anticancer potential. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction: The Chemical Landscape of Local Anesthetics
Local anesthetics are indispensable in modern medicine for managing pain in a localized area without loss of consciousness. The prototypical structure of many local anesthetics consists of three key components: a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic tertiary amine.[3] This molecular architecture is exemplified in well-known drugs like procaine and benzocaine. The compound this compound shares this fundamental structure, positioning it and its analogs as promising candidates for the development of new therapeutic agents.
The core molecule, with the chemical formula C28H40N2O4, is characterized by a 2-(octyloxy)benzamido group attached to a 4-aminobenzoic acid scaffold, which is then esterified with 2-(diethylamino)ethanol.[1][4][5] The octyloxy chain imparts significant lipophilicity, a critical factor for the potency and duration of action of local anesthetics, as it facilitates penetration into the nerve membrane.
Synthesis of the Core Molecule and Its Structural Analogs
The synthesis of this compound and its analogs generally follows a convergent synthetic strategy. This involves the preparation of a substituted benzamido)benzoic acid intermediate, followed by its esterification with a suitable amino alcohol.
Synthesis of the Core Molecule: this compound
The synthesis of the title compound is typically achieved in a two-step process.
Step 1: Synthesis of 4-(2-(octyloxy)benzamido)benzoic acid
The first step involves the acylation of 4-aminobenzoic acid with 2-(octyloxy)benzoyl chloride.[1] The 2-(octyloxy)benzoyl chloride can be prepared from 2-hydroxybenzoic acid (salicylic acid) by first alkylating the phenolic hydroxyl group with an octyl halide to give 2-(octyloxy)benzoic acid, followed by conversion to the acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.
Step 2: Esterification with 2-(diethylamino)ethanol
The resulting 4-(2-(octyloxy)benzamido)benzoic acid is then esterified with 2-(diethylamino)ethanol to yield the final product.[1] This esterification can be carried out under basic conditions, for instance, by reacting the intermediate with 2-(diethylamino)ethyl chloride.[1]
DOT Diagram: General Synthetic Pathway for the Core Molecule
Caption: General synthetic route for the core molecule.
Synthesis of Structural Analogs: A Modular Approach
A study by Zou et al. (2019) provides a detailed methodology for the synthesis of a series of structural analogs of this compound, which can be adapted for the generation of a diverse chemical library.[6] The general synthetic route involves three key steps: N-alkylation of 4-aminobenzoic acid, esterification, and a final N-alkylation or acylation.
Experimental Protocol: Synthesis of Benzoate Analogs (Adapted from Zou et al., 2019) [6]
Step 1: Synthesis of 4-(alkylamino)benzoic acid derivatives
-
To a solution of 4-aminobenzoic acid in a suitable solvent (e.g., ethanol), add an appropriate aldehyde or ketone.
-
Add a reducing agent, such as sodium borohydride (NaBH4), portion-wise at room temperature.
-
Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with dilute HCl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 4-(alkylamino)benzoic acid derivative.
Step 2: Synthesis of 2-(heterocyclic)-ethyl-4-(alkylamino)benzoate derivatives
-
Dissolve the 4-(alkylamino)benzoic acid derivative and a heterocyclic ethanol derivative (e.g., 2-(piperidin-1-yl)ethanol) in a suitable solvent (e.g., dichloromethane).
-
Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, filter, and concentrate to yield the crude ester, which can be purified by column chromatography.
Step 3: Synthesis of final target compounds
This step can involve further modification of the amine or other functional groups, depending on the desired final structure.
DOT Diagram: Workflow for Analog Synthesis
Caption: General workflow for the synthesis of structural analogs.
Pharmacological Evaluation of Structural Analogs
The pharmacological evaluation of newly synthesized compounds is crucial to determine their potential as therapeutic agents. For local anesthetics, this typically involves a battery of in vivo tests to assess their efficacy and toxicity.
In Vivo Evaluation of Local Anesthetic Activity
The following protocols, adapted from Zou et al. (2019), are standard methods for evaluating the local anesthetic properties of novel compounds.[6]
a) Surface Anesthesia (Rabbit Cornea)
-
Healthy adult rabbits are used for this assay.
-
A 0.1 mL solution of the test compound (at a specific concentration) is instilled into the conjunctival sac of one eye. The contralateral eye receives a saline solution as a control.
-
The corneal reflex is tested by touching the cornea with a fine filament at regular intervals (e.g., every 5 minutes).
-
The onset of anesthesia is the time taken for the corneal reflex to be lost. The duration of anesthesia is the time from the onset until the reflex returns.
-
The activity is compared to a standard local anesthetic, such as tetracaine.
b) Infiltration Anesthesia (Guinea Pig)
-
The backs of guinea pigs are shaved.
-
A 0.2 mL solution of the test compound is injected intradermally at four different sites.
-
The injection sites are pricked with a needle at regular intervals.
-
The number of sites showing no response to the needle prick is recorded.
-
The efficacy is compared to a standard like procaine.
c) Sciatic Nerve Block Anesthesia (Rat)
-
Rats are anesthetized, and the sciatic nerve is exposed.
-
A small piece of cotton soaked in the test compound solution is placed on the nerve.
-
The paw withdrawal reflex is tested by applying a stimulus (e.g., a pinch) to the paw at regular intervals.
-
The onset and duration of the nerve block are recorded.
Acute Toxicity Assessment
The acute toxicity of the compounds is determined by calculating the median lethal dose (LD50) in mice.
-
Mice are divided into groups and administered different doses of the test compound intraperitoneally.
-
The number of deaths in each group is recorded over a 24-hour period.
-
The LD50 value is calculated using a statistical method, such as the Bliss method.
Structure-Activity Relationship (SAR) Insights
The data obtained from these pharmacological evaluations allow for the elucidation of structure-activity relationships. For instance, in the study by Zou et al. (2019), it was observed that the introduction of a thiomorpholine ring in the hydrophilic portion of the molecule led to potent local anesthetic activity.[6]
| Compound ID | Structure of Hydrophilic Moiety | Infiltration Anesthesia (vs. Procaine) | Surface Anesthesia (vs. Tetracaine) |
| 4d | Thiomorpholine | More potent | Less potent |
| 4g | Piperidine | Similar potency | Less potent |
| 4j | Piperazine | More potent | Less potent |
| 4k | N-Methylpiperazine | More potent | Less potent |
| 4n | 4-Hydroxypiperidine | More potent | Less potent |
| 4o | 4-Fluoropiperidine | More potent | Less potent |
Table adapted from data presented in Zou et al. (2019).[6]
Biological Activities of the Core Molecule
Beyond its role as a synthetic intermediate, this compound has been reported to possess intrinsic biological activities.
Antimicrobial Activity
Preliminary studies have indicated that the compound exhibits antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus.[1] The proposed mechanism of action involves the disruption of the bacterial cell membrane.[1]
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of human cervical cancer (HeLa) and colon cancer (HCT116) cell lines.[1] An IC50 value of 25 µM has been reported for HeLa cells, with the mechanism suggested to be the induction of apoptosis via caspase activation.[1]
Mechanism of Action: A Focus on Ion Channels
The primary mechanism of action for most local anesthetics is the blockade of voltage-gated sodium channels in nerve membranes.[3] By blocking these channels, the influx of sodium ions is prevented, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials. This leads to a reversible block of nerve conduction and a loss of sensation.
Recent research has also explored the interaction of benzamide derivatives with other ion channels, such as the Kv1.3 voltage-gated potassium channel, which is involved in T-cell activation and immune responses.[7][8] While the specific ion channel targets of this compound and its analogs have not been extensively studied, their structural similarity to known ion channel modulators suggests that this is a promising area for future investigation. The complex mechanism of action of Otilonium Bromide, which includes effects on calcium channels and muscarinic receptors, further suggests that its precursors and their analogs may have multifaceted pharmacological profiles.[3][9]
DOT Diagram: Proposed Mechanism of Action
Caption: Proposed mechanisms of action for the core molecule and its analogs.
Conclusion and Future Directions
The structural framework of this compound provides a versatile platform for the development of novel therapeutic agents. The synthetic strategies outlined in this guide offer a roadmap for generating a library of analogs with diverse physicochemical and pharmacological properties. The established protocols for in vivo evaluation of local anesthetic activity provide a robust system for screening and identifying promising lead compounds.
Future research in this area should focus on several key aspects:
-
Detailed Mechanistic Studies: Elucidating the specific interactions of these compounds with various ion channels and other potential molecular targets will be crucial for understanding their full therapeutic potential and for rational drug design.
-
Optimization of Pharmacokinetic Properties: Further structural modifications can be made to improve the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds, leading to enhanced efficacy and safety.
-
Exploration of Broader Therapeutic Applications: The preliminary findings on the antimicrobial and anticancer activities of the core molecule warrant further investigation. A systematic evaluation of a library of analogs against a panel of microbial strains and cancer cell lines could lead to the discovery of new non-anesthetic applications.
References
- 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)
-
Benzamide derivatives as blockers of Kv1.3 ion channel - PubMed. (URL: [Link])
-
Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - RSC Publishing. (URL: [Link])
-
Benzamide derivatives as blockers of Kv1.3 ion channel | Request PDF - ResearchGate. (URL: [Link])
-
This compound | C28H40N2O4 | CID 40012 - PubChem. (URL: [Link])
-
Otilonium bromide: a selective spasmolytic for the gastrointestinal tract - PubMed. (URL: [Link])
-
Otilonium Bromide: A Drug with a Complex Mechanism of Action - ResearchGate. (URL: [Link])
-
Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - PMC. (URL: [Link])
-
Otilonium Bromide: A Drug with a Complex Mechanism of Action - PubMed. (URL: [Link])
-
Otilonium Bromide: A Drug with a Complex Mechanism of Action. | Semantic Scholar. (URL: [Link])
-
(1) Synthesis of 4-Octyloxybenzoic acid - PrepChem.com. (URL: [Link])
-
This compound - PubChemLite. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound - SRIRAMCHEM [sriramchem.com]
- 3. Otilonium bromide: a selective spasmolytic for the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. This compound | C28H40N2O4 | CID 40012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Carboxamido steroids inhibit the opening properties of transient receptor potential ion channels by lipid raft modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzamide derivatives as blockers of Kv1.3 ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Otilonium Bromide: A Drug with a Complex Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Unveiling of 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate is a complex organic molecule of interest in pharmaceutical development, serving as a key intermediate in the synthesis of various active pharmaceutical ingredients.[1][2] Its molecular structure, comprising a benzamido benzoate core, a flexible octyloxy chain, and a diethylaminoethyl ester moiety, necessitates a thorough characterization to ensure its identity, purity, and stability. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a practical and educational resource for scientists in the field.
The molecular formula of the compound is C₂₈H₄₀N₂O₄, with a molecular weight of 468.6 g/mol .[3][4] A comprehensive understanding of its spectroscopic signature is paramount for quality control during synthesis and for regulatory submissions.
Molecular Structure and Key Functional Groups
A clear understanding of the molecular architecture is fundamental to interpreting its spectroscopic data. The following diagram illustrates the structure of this compound and highlights its key functional groups.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for the unambiguous structural confirmation of this compound.
¹H NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is generally a good first choice for non-polar to moderately polar compounds, while DMSO-d₆ is used for more polar compounds and to observe exchangeable protons like N-H.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 - 7.8 | m | 4H | Aromatic protons of the benzoate ring |
| ~7.6 - 6.9 | m | 4H | Aromatic protons of the benzamido ring |
| ~4.4 | t | 2H | O-CH₂ -CH₂-N |
| ~4.1 | t | 2H | O-CH₂ -(CH₂)₆-CH₃ |
| ~2.9 | t | 2H | O-CH₂-CH₂ -N |
| ~2.7 | q | 4H | N-(CH₂ -CH₃)₂ |
| ~1.8 | p | 2H | O-CH₂-CH₂ -(CH₂)₅-CH₃ |
| ~1.5 - 1.2 | m | 10H | O-(CH₂)₂-(CH₂)₅ -CH₃ |
| ~1.1 | t | 6H | N-(CH₂-CH₃ )₂ |
| ~0.9 | t | 3H | O-(CH₂)₇-CH₃ |
| ~8.5 (broad) | s | 1H | N-H (Amide) |
Interpretation:
The aromatic region (δ 6.9-8.2 ppm) is expected to be complex due to the presence of two substituted benzene rings. The protons on the benzoate ring are generally more deshielded due to the electron-withdrawing nature of the ester group.[5] The methylene protons adjacent to the ester oxygen (O-CH₂ -CH₂-N) and the ether oxygen (O-CH₂ -(CH₂)₆-CH₃) are expected to appear as triplets around δ 4.4 and 4.1 ppm, respectively. The diethylamino group should give rise to a quartet for the methylene protons and a triplet for the methyl protons. The long octyloxy chain will show a complex multiplet in the aliphatic region (δ 1.2-1.8 ppm) and a characteristic triplet for the terminal methyl group around δ 0.9 ppm. The amide proton (N-H ) is expected to be a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial.
-
Instrument: A 100 MHz or higher ¹³C NMR spectrometer.
-
Parameters:
-
Pulse Program: Proton-decoupled pulse program (zgpg30).
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Reference: CDCl₃ at 77.16 ppm or TMS at 0.00 ppm.
-
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | Ester C =O |
| ~165 | Amide C =O |
| ~157 - 110 | Aromatic C |
| ~68 | O-C H₂-(CH₂)₆-CH₃ |
| ~63 | O-C H₂-CH₂-N |
| ~51 | O-CH₂-C H₂-N |
| ~48 | N-(C H₂-CH₃)₂ |
| ~32 - 22 | O-(CH₂)ₙ-C H₂-(CH₂)ₘ-CH₃ |
| ~14 | O-(CH₂)₇-C H₃ |
| ~12 | N-(CH₂-C H₃)₂ |
Interpretation:
The two carbonyl carbons of the ester and amide groups are expected to appear downfield, around δ 165-166 ppm.[6] The aromatic region will show multiple signals corresponding to the 12 aromatic carbons. The carbons of the octyloxy and diethylaminoethyl chains will appear in the aliphatic region. The carbons directly attached to electronegative atoms (oxygen and nitrogen) will be shifted downfield.[7][8]
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg) and press it into a thin, transparent pellet.
-
Thin Film: If the sample is an oil or can be melted at a low temperature, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and place it in a solution cell.
-
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, sharp | N-H stretch (Amide) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Strong | Aliphatic C-H stretch |
| ~1715 | Strong | C=O stretch (Ester) |
| ~1650 | Strong | C=O stretch (Amide I) |
| ~1600, ~1480 | Medium | Aromatic C=C stretch |
| ~1530 | Medium | N-H bend (Amide II) |
| ~1270 | Strong | C-O stretch (Ester, aryl-O) |
| ~1100 | Strong | C-O stretch (Ether) |
Interpretation:
The IR spectrum will be dominated by strong absorption bands for the two carbonyl groups. The ester C=O stretch is expected at a higher wavenumber (~1715 cm⁻¹) than the amide C=O stretch (~1650 cm⁻¹), a difference that can be explained by resonance effects.[9][10] The presence of a secondary amide is confirmed by the N-H stretching vibration around 3300 cm⁻¹ and the N-H bending vibration (Amide II band) around 1530 cm⁻¹.[11][12] Strong bands in the 2850-2950 cm⁻¹ region will correspond to the C-H stretching of the numerous aliphatic groups. The aromatic C=C stretching bands will appear in the 1480-1600 cm⁻¹ region. The C-O stretching vibrations of the ester and ether linkages will result in strong absorptions in the fingerprint region (1000-1300 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm the molecular formula and deduce structural features.
Experimental Protocol:
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).
-
Ionization Technique: Electrospray ionization (ESI) is the preferred method for this type of molecule as it is a soft ionization technique that typically produces an intact molecular ion.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used. High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurement and molecular formula confirmation.
-
Mode: Positive ion mode is expected to be more sensitive due to the presence of the basic diethylamino group.
Predicted Mass Spectrometry Data (ESI+):
| m/z | Ion |
| 469.3061 | [M+H]⁺ (Monoisotopic: 468.2988) |
| 491.2880 | [M+Na]⁺ |
Interpretation and Fragmentation:
In positive ESI mode, the most abundant ion is expected to be the protonated molecule [M+H]⁺ at m/z 469.3061.[13] The presence of a sodium adduct [M+Na]⁺ at m/z 491.2880 is also common.[14] High-resolution mass measurement of the [M+H]⁺ ion can confirm the elemental composition C₂₈H₄₁N₂O₄⁺.
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can provide further structural information. The following diagram illustrates a plausible fragmentation pathway.
Caption: Plausible ESI-MS/MS fragmentation pathway for [M+H]⁺.
Key fragmentations may include the loss of the octyl group as octene (C₈H₁₆, 112 Da) or other neutral losses.[15][16] A characteristic fragmentation is the cleavage of the ester bond, leading to ions corresponding to the diethylaminoethyl moiety (e.g., m/z 100 or 72) and the benzamido benzoic acid moiety.[17][18]
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. Each technique offers complementary information, and together they create a unique spectroscopic fingerprint for this important pharmaceutical intermediate. This guide provides the foundational knowledge for researchers to confidently interpret the spectroscopic data, ensuring the quality and integrity of this compound in their scientific endeavors.
References
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
ResearchGate. Benzamide-simplified mass spectrum. [Link]
-
YouTube. Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. [Link]
-
The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]
-
Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. [Link]
-
Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
13C NMR spectroscopy • Chemical shift. [Link]
-
PubChem. This compound. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
MPG.PuRe. Structures and Chemical Rearrangements of Benzoate Derivatives Following Gas Phase Decarboxylation. [Link]
-
PubChemLite. This compound. [Link]
-
Mass Spectrometry: Fragmentation. [Link]
-
13-C NMR Chemical Shift Table.pdf. [Link]
-
Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
NMR Chemical Shifts. [Link]
-
Pharmacy 180. Fragmentation Processes - Structure Determination of Organic Compounds. [Link]
-
PubMed. Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. [Link]
-
Oregon State University. 1H NMR Chemical Shift. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound - SRIRAMCHEM [sriramchem.com]
- 3. echemi.com [echemi.com]
- 4. This compound | C28H40N2O4 | CID 40012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. compoundchem.com [compoundchem.com]
- 7. bhu.ac.in [bhu.ac.in]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. youtube.com [youtube.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. PubChemLite - this compound (C28H40N2O4) [pubchemlite.lcsb.uni.lu]
- 14. Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 16. pharmacy180.com [pharmacy180.com]
- 17. researchgate.net [researchgate.net]
- 18. pure.mpg.de [pure.mpg.de]
"2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate" solubility profile
An In-Depth Technical Guide to the Solubility Profile of 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate
Introduction
This compound (CAS No: 26090-29-9) is a synthetic ester derivative with significant interest in pharmaceutical sciences.[1] It is recognized as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including local anesthetics like Otilonium Bromide.[1][2] Given its molecular structure, which combines both highly lipophilic moieties and an ionizable functional group, understanding its solubility profile is paramount for researchers, scientists, and drug development professionals. A compound's solubility is a critical determinant of its formulation feasibility, dissolution characteristics, and ultimately, its bioavailability.
This guide provides a comprehensive technical overview of the solubility profile of this compound. It moves beyond a simple recitation of data to explain the underlying physicochemical principles, detail robust experimental methodologies for solubility determination, and discuss the profound implications of these properties in the context of pharmaceutical development.
Physicochemical Properties Overview
A foundational understanding of a molecule's intrinsic properties is essential before delving into its solubility behavior. The key physicochemical characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 26090-29-9 | [1][2][3][4] |
| Molecular Formula | C₂₈H₄₀N₂O₄ | [1][2][4] |
| Molecular Weight | 468.6 g/mol | [1][4][5] |
| IUPAC Name | 2-(diethylamino)ethyl 4-[(2-octoxybenzoyl)amino]benzoate | [4] |
| Synonyms | 4-[[2-(Octyloxy)benzoyl]amino]benzoic Acid 2-(Diethylamino)ethyl Ester | [2][5] |
| Predicted XlogP | 6.8 | [6] |
| Polar Surface Area (PSA) | 67.9 Ų | [4][7] |
The high predicted XlogP value (6.8) immediately signals significant lipophilicity, suggesting that the compound will exhibit poor intrinsic solubility in aqueous media.[6] The presence of a tertiary amine (the diethylamino group), however, introduces the potential for pH-dependent solubility, a critical factor that will be explored in detail.
Deconstructing the Molecular Structure for Solubility Prediction
The solubility of a compound is a direct consequence of its molecular structure. By analyzing the key functional groups of this compound, we can build a robust hypothesis regarding its behavior in various solvent systems.
Caption: Structural drivers of solubility for the target molecule.
-
Lipophilic Drivers : The long alkyl octyloxy chain and the aromatic benzamido group are the primary contributors to the molecule's hydrophobicity. These large, non-polar regions dominate the structure, predicting poor solubility in water but favorable solubility in non-polar organic solvents.
-
Hydrophilic/Ionizable Driver : The diethylamino group is a tertiary amine. This functional group is a weak base and can be protonated in acidic conditions (pH < pKa) to form a cationic salt. This ionization dramatically increases polarity and introduces the potential for strong interactions with water molecules, thereby significantly enhancing aqueous solubility at low pH.
This structural analysis leads to the hypothesis that the compound is a classic Biopharmaceutics Classification System (BCS) Class II or IV candidate: low solubility and potentially variable permeability.
Experimental Protocol for Thermodynamic Solubility Determination
To move from prediction to quantification, a rigorous experimental approach is required. The saturation shake-flask method is the universally recognized "gold standard" for determining thermodynamic (or equilibrium) solubility.[8][9] This method ensures that a true equilibrium is reached between the dissolved and undissolved solid forms of the compound, providing the most accurate and relevant data for drug development.[10]
Causality Behind Experimental Choices
-
Why the Shake-Flask Method? Unlike kinetic solubility assays that measure the point of precipitation from a DMSO stock solution, the shake-flask method measures the true equilibrium solubility of the solid material in a given medium.[11][12][13] This is critical for predicting oral absorption and developing stable formulations.
-
Why HPLC-UV for Quantification? High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the preferred analytical technique.[8] Its primary advantage is specificity; it can separate the parent compound from any potential impurities or degradants, ensuring that only the concentration of the active molecule is measured.[8][14] This self-validating system is crucial for data integrity.
Step-by-Step Protocol
Caption: Workflow for the Shake-Flask Solubility Method.
-
Preparation of Media : Prepare a range of aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) to simulate physiological conditions and assess pH-dependency. Also include relevant organic and mixed-solvent systems (e.g., ethanol, propylene glycol).
-
Addition of Compound : Add an excess amount of solid this compound to a series of glass vials containing a known volume of each test medium. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.
-
Equilibration : Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.[15][16]
-
Phase Separation : After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. For robust separation, it is best practice to first centrifuge the sample and then filter the resulting supernatant through a low-protein-binding filter (e.g., PVDF or PTFE, 0.22 µm) to remove any remaining particulates. This step is critical, as filter sorption can be a significant source of error for lipophilic compounds.[8][17]
-
Quantification via HPLC-UV :
-
Calibration : Prepare a series of standard solutions of the compound of known concentrations in a suitable solvent (e.g., acetonitrile/water). Inject these standards into the HPLC system to generate a calibration curve.[18]
-
Sample Analysis : Dilute the filtered samples from step 4 with the mobile phase to ensure the concentration falls within the linear range of the calibration curve.
-
Calculation : Determine the concentration of the diluted sample from the calibration curve and apply the dilution factor to calculate the final solubility in the original medium (e.g., in mg/mL or µM).[18]
-
Key Factors Influencing Solubility
The experimental data derived from the protocol above will illuminate the impact of several critical factors on the solubility of this compound.
-
Effect of pH : The solubility is expected to be significantly higher in acidic media (e.g., pH 1.2) compared to neutral or basic media. This is due to the protonation of the diethylamino group, forming a more water-soluble salt. This behavior is common for compounds with basic functional groups and is a key consideration for oral drug delivery, as the compound will experience a wide range of pH environments in the gastrointestinal tract.[10]
-
Effect of Cosolvents : For poorly water-soluble drugs, the use of cosolvents is a common formulation strategy.[17] The solubility of this compound is expected to increase significantly in the presence of water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycol (PEG 400). This data is vital for developing liquid-based formulations.
-
Effect of Polymorphism : The existence of different crystalline forms (polymorphs) can lead to different apparent solubilities and dissolution rates.[19][20] The most stable polymorph will generally exhibit the lowest solubility. It is crucial during pre-formulation to characterize the solid-state form of the material being tested, as batch-to-batch variability in crystallinity can lead to inconsistent solubility results.[19][21]
Implications for Drug Development and Formulation
The solubility profile is not merely academic; it directly dictates the strategic path of drug development.
-
Formulation Design : The anticipated low aqueous solubility at physiological pH (around 6.8-7.4) suggests that a simple aqueous solution for oral or parenteral administration is likely not feasible. Advanced formulation strategies would be required, such as:
-
Salt Formation : Creating a hydrochloride or other salt form of the molecule to leverage the pH-dependent solubility.[22][23]
-
Lipid-Based Formulations : Utilizing self-emulsifying drug delivery systems (SEDDS) or lipid solutions to dissolve the lipophilic compound.
-
Amorphous Solid Dispersions : Dispersing the compound in a polymer matrix to prevent crystallization and enhance the dissolution rate.
-
-
Route of Administration : The high lipophilicity and poor aqueous solubility make it a potential candidate for topical or transdermal delivery, where it can partition into the lipid-rich stratum corneum. However, for systemic delivery via the oral route, overcoming the solubility challenge is the primary hurdle to achieving adequate bioavailability.
Conclusion
The solubility profile of this compound is characterized by a high degree of lipophilicity, leading to poor intrinsic aqueous solubility. However, the presence of an ionizable tertiary amine provides a critical avenue for solubility enhancement in acidic environments. A thorough characterization using the gold-standard shake-flask method coupled with a specific and reliable analytical technique like HPLC-UV is essential. The resulting data provides the foundational knowledge required to guide rational formulation design, predict in vivo behavior, and ultimately accelerate the journey of a drug candidate from the laboratory to the clinic.
References
- This compound - Benchchem. (n.d.).
- This compound - sriramchem. (n.d.).
- This compound - ChemShuttle. (n.d.).
- This compound | C28H40N2O4 | CID 40012. (n.d.). PubChem.
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.
- 2-(diethylamino)ethyl 4-[[2-(octyloxy)benzoyl]amino]benzoate - Echemi. (n.d.).
- Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io.
- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov.
- This compound hydrochloride - BLDpharm. (n.d.).
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
- Shake Flask Method Summary. (n.d.). BioAssay Systems.
- A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate.
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013).
- This compound - PubChemLite. (n.d.).
- 2-(Diethylamino)ethyl 4-{[2-(octyloxy)benzoyl]amino}benzoate - Echemi. (n.d.).
- The Analysis of the Physicochemical Properties of Benzocaine Polymorphs. (n.d.). MDPI.
- Green approach towards Synthesis and Structural Analysis of benzocaine-based compound and its co-crystals. (n.d.). Asian Journal of Research in Chemistry.
- The Solubility of Benzocaine, Lidocaine, and Procaine in Liquid and Supercritical Carbon Dioxide. (n.d.). ResearchGate.
- Development of a method for the quantitative determination of the solubility limits of poorly soluble in water substances on the example of quercetin. (2023). ScienceRise: Pharmaceutical Science.
- Solubility of polymorphic forms of benzocaine. (n.d.). ResearchGate.
- Structure of benzocaine and its primary degradation products, p-aminobenzoic acid, and N-formylbenzocaine. (n.d.). ResearchGate.
- A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. (n.d.). NIH.
- Spectrophotometric and HPLC Methods for Poorly Water Soluble Drugs. (2018). IJPPR.
- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (n.d.). ResearchGate.
- How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025). PharmaGuru.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound - SRIRAMCHEM [sriramchem.com]
- 3. chemshuttle.com [chemshuttle.com]
- 4. This compound | C28H40N2O4 | CID 40012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. PubChemLite - this compound (C28H40N2O4) [pubchemlite.lcsb.uni.lu]
- 7. echemi.com [echemi.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. researchgate.net [researchgate.net]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. enamine.net [enamine.net]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 13. pharmatutor.org [pharmatutor.org]
- 14. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. bioassaysys.com [bioassaysys.com]
- 17. scispace.com [scispace.com]
- 18. pharmaguru.co [pharmaguru.co]
- 19. mdpi.com [mdpi.com]
- 20. ajrconline.org [ajrconline.org]
- 21. researchgate.net [researchgate.net]
- 22. 51444-52-1|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 23. researchgate.net [researchgate.net]
An In-Depth Technical Guide to In Vitro Cytotoxicity Assays for 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of in vitro cytotoxicity assays relevant to the evaluation of 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate. As a compound with demonstrated anticancer properties, a thorough understanding of its cytotoxic profile is paramount for further drug development.[1] This document, designed for researchers and drug development professionals, moves beyond a simple recitation of protocols. It delves into the mechanistic basis of widely used cytotoxicity assays, explains the rationale behind experimental design, and offers detailed, field-proven methodologies. By grounding these protocols in authoritative references and emphasizing self-validating experimental systems, this guide aims to equip scientists with the necessary tools to generate robust and reliable data on the cytotoxic potential of this and similar chemical entities.
Introduction: Understanding this compound and the Imperative of Cytotoxicity Testing
This compound is a synthetic ester derivative with the molecular formula C₂₈H₄₀N₂O₄.[2][3] It has garnered significant interest for its potential as an intermediate in the synthesis of local anesthetics and for its anticancer activities.[1] Preliminary research has indicated that this compound can inhibit the proliferation of various cancer cell lines, including human cervical cancer (HeLa) and colon cancer (HCT116) cells, through the induction of apoptosis via caspase pathway activation.[1]
Given these biological activities, a rigorous assessment of its cytotoxic effects is a critical step in the preclinical drug development process. In vitro cytotoxicity assays serve as a foundational screening tool to:
-
Determine the dose-dependent effects of the compound on cell viability and proliferation.
-
Elucidate the primary mechanism of cell death (apoptosis vs. necrosis).
-
Establish a therapeutic window by comparing cytotoxic concentrations in cancer cells versus non-cancerous cell lines.
-
Guide further in vivo studies by providing essential data on effective and toxic concentrations.
This guide will focus on a selection of core in vitro assays that provide a multi-faceted view of the cytotoxic profile of this compound.
Foundational Cytotoxicity Assays: Assessing Cell Viability and Membrane Integrity
A primary step in characterizing the cytotoxicity of a compound is to determine its impact on overall cell viability and membrane integrity. The following assays are cornerstones of this initial assessment.
MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that provides an indication of a cell population's metabolic activity, which in turn is often correlated with cell viability.[4]
Scientific Principle: The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[4][5] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[5] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically.[5]
Experimental Workflow:
Figure 1: MTT Assay Workflow. A streamlined representation of the key steps in performing an MTT assay for cell viability.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, 72 hours).
-
MTT Addition: Following incubation, add 10-20 µL of a 5 mg/mL MTT solution in PBS to each well.[4][5]
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C, allowing for the conversion of MTT to formazan crystals.[6][7]
-
Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
Data Interpretation: The absorbance values are directly proportional to the number of viable cells. The results are typically expressed as a percentage of the vehicle-treated control, and an IC50 (half-maximal inhibitory concentration) value can be calculated.
Lactate Dehydrogenase (LDH) Assay: A Marker of Cell Membrane Damage
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[8]
Scientific Principle: LDH is a stable cytosolic enzyme that is released into the cell culture supernatant upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[8] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The NADH then reduces a tetrazolium salt to a colored formazan product, which can be quantified spectrophotometrically.[9]
Experimental Workflow:
Figure 2: LDH Assay Workflow. A schematic outlining the process of measuring LDH release to assess cytotoxicity.
Detailed Protocol:
-
Cell Culture and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.
-
Supernatant Collection: After the desired incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, add the collected supernatant and the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time (typically 30 minutes), protected from light.[10]
-
Absorbance Measurement: Measure the absorbance at approximately 490 nm using a microplate reader.[10]
Data Interpretation: The amount of formazan produced is proportional to the amount of LDH released, which indicates the level of cytotoxicity. Controls for maximum LDH release (from cells lysed with a detergent) are essential for calculating the percentage of cytotoxicity.[11]
Delving Deeper: Distinguishing Between Apoptosis and Necrosis
Understanding the mode of cell death induced by this compound is crucial for its development as a therapeutic agent. Apoptosis, or programmed cell death, is generally preferred for anticancer drugs as it is a less inflammatory process than necrosis.[12]
Annexin V/Propidium Iodide (PI) Staining: A Flow Cytometry-Based Approach
This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[13]
Scientific Principle:
-
Annexin V: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify early apoptotic cells.[13]
-
Propidium Iodide (PI): PI is a fluorescent nuclear stain that is impermeant to live cells and early apoptotic cells with intact cell membranes. It can only enter cells in late-stage apoptosis or necrosis where membrane integrity is compromised, where it intercalates with DNA to emit a strong red fluorescence.[13]
Experimental Workflow:
Figure 3: Annexin V/PI Staining Workflow. The process for differentiating cell death mechanisms using flow cytometry.
Detailed Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all cell populations are analyzed.
-
Staining: Wash the cells with cold PBS and then resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Data Interpretation: The results are typically displayed as a dot plot with four quadrants:
-
Lower-left (Annexin V-/PI-): Live, viable cells.[12]
-
Lower-right (Annexin V+/PI-): Early apoptotic cells.[12]
-
Upper-right (Annexin V+/PI+): Late apoptotic or necrotic cells.[12]
-
Upper-left (Annexin V-/PI+): Necrotic cells.[12]
Data Summary and Best Practices
To ensure the generation of high-quality, reproducible data, the following best practices should be adhered to:
-
Cell Line Selection: Choose cell lines that are relevant to the intended therapeutic application of the compound.
-
Dose-Response and Time-Course Studies: Perform experiments over a range of concentrations and time points to fully characterize the cytotoxic effects.
-
Appropriate Controls: Always include positive, negative, and vehicle controls in every experiment.
-
Replicates: Perform all experiments with at least three biological replicates to ensure statistical significance.
-
Multiplexing Assays: Whenever possible, multiplex different cytotoxicity assays to obtain a more comprehensive understanding of the compound's effects.
Table 1: Summary of In Vitro Cytotoxicity Assays
| Assay | Principle | Endpoint Measured | Advantages | Limitations |
| MTT | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases.[4] | Metabolic activity, an indicator of cell viability. | High-throughput, cost-effective, well-established. | Can be affected by changes in cellular metabolism that are not directly related to viability. |
| LDH | Measurement of lactate dehydrogenase released from cells with compromised membranes.[8] | Cell membrane integrity, a marker of necrosis or late apoptosis. | Simple, sensitive, non-destructive to remaining cells. | May not detect early apoptotic events. |
| Annexin V/PI | Detection of phosphatidylserine externalization and membrane permeability.[13] | Differentiation of live, apoptotic, and necrotic cells. | Provides mechanistic insight into the mode of cell death. | Requires a flow cytometer, more time-consuming than plate-based assays. |
Conclusion
The in vitro cytotoxicity assays outlined in this guide provide a robust framework for characterizing the cytotoxic profile of this compound. By employing a multi-assay approach that assesses metabolic activity, membrane integrity, and the specific mode of cell death, researchers can gain a comprehensive understanding of this compound's potential as a therapeutic agent. Adherence to the detailed protocols and best practices described herein will ensure the generation of high-quality, reliable data to inform the next stages of drug development.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics. Retrieved from [Link]
-
MTT Proliferation Assay Protocol. (2025, June 15). ResearchGate. Retrieved from [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. Retrieved from [Link]
- Wlodkowic, D., Telford, W., Skommer, J., & Darzynkiewicz, Z. (2001). Determination of apoptosis and necrosis. Current protocols in toxicology, Chapter 2, Unit 2.2.
-
Apoptosis and Necrosis Assay (Flow Cytometry). (n.d.). Cyprotex. Retrieved from [Link]
-
LDH cytotoxicity assay. (2024, December 11). protocols.io. Retrieved from [Link]
-
LDH Assay. (n.d.). Cell Biologics Inc. Retrieved from [Link]
- Stepanenko, A. A., & Dmitrenko, V. V. (2011). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PloS one, 6(11), e26908.
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). NCBI. Retrieved from [Link]
-
In Vitro Cytotoxicity Test for Medical Devices. (2025, April 17). JJR Lab. Retrieved from [Link]
-
Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. (2025, May 11). Medical Design & Outsourcing. Retrieved from [Link]
-
ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. (2009, June 1). iTeh Standards. Retrieved from [Link]
-
In Vitro Cytotoxicity: Cell Safety of Medical Devices. (n.d.). NANOLAB. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C28H40N2O4 | CID 40012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.kr]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. cellbiologics.com [cellbiologics.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. logosbio.com [logosbio.com]
- 13. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
An In-depth Technical Guide to 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate: Synthesis, Characterization, and Pharmacological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate, a key synthetic intermediate in the production of the antispasmodic drug otilonium bromide. While the specific historical details of its initial discovery are not extensively documented in readily available literature, its importance lies in its role as a pivotal precursor in the multi-step synthesis of a clinically significant compound. This document details its chemical properties, provides a thorough examination of its synthesis pathway with a detailed experimental protocol, and presents its spectroscopic characterization. Furthermore, this guide explores the pharmacological context of this molecule by detailing the mechanism of action of otilonium bromide, for which it is a direct precursor. This guide is intended to serve as a valuable resource for researchers and professionals involved in pharmaceutical synthesis, drug discovery, and medicinal chemistry.
Introduction
This compound (CAS No. 26090-29-9) is a complex organic molecule that has garnered significant attention not for its direct therapeutic applications, but as a crucial building block in the synthesis of otilonium bromide.[1][2] Otilonium bromide is a quaternary ammonium compound with potent spasmolytic activity, primarily used in the treatment of irritable bowel syndrome (IBS).[3][4][5] The structure of the title compound, featuring a lipophilic octyloxy group and a hydrophilic diethylaminoethyl ester moiety, imparts amphiphilic properties that are significant in its synthetic utility and may hint at latent pharmacological properties.[1]
This guide will delve into the known scientific knowledge surrounding this important intermediate, focusing on its synthesis, structural elucidation, and the pharmacological significance derived from its conversion to otilonium bromide.
Chemical Properties and Characterization
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for process optimization and quality control.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₈H₄₀N₂O₄ | [1][6] |
| Molecular Weight | 468.63 g/mol | [1][6][7] |
| CAS Number | 26090-29-9 | [1][6] |
| IUPAC Name | 2-(diethylamino)ethyl 4-[(2-octoxybenzoyl)amino]benzoate | [6] |
| Appearance | Yellow oil | CN105037193A |
| Solubility | Soluble in organic solvents such as dichloromethane and acetone. | Inferred from synthesis protocols |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of synthesized organic compounds.
The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule, confirming the presence of the various functional groups and their connectivity. A representative ¹H NMR dataset is provided below.
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 10.41 (s, 1H, NH), 7.93 (d, J = 8.6 Hz, 2H, Ar-H), 7.84 (d, J = 8.6 Hz, 2H, Ar-H), 7.63 (dd, J = 7.6, 1.8 Hz, 1H, Ar-H), 7.50 (ddd, J = 8.2, 8.2, 1.8 Hz, 1H, Ar-H), 7.17 (d, J = 8.4 Hz, 1H, Ar-H), 7.06 (dd, J = 7.4, 7.4 Hz, 1H, Ar-H), 4.28 (t, J = 6.2 Hz, 2H, OCH₂), 4.09 (t, J = 6.2 Hz, 2H, OCH₂), 2.75 (t, J = 6.0 Hz, 2H, NCH₂), 2.55 (q, J = 7.2 Hz, 4H, N(CH₂)₂), 1.74 (m, 2H, CH₂), 1.38 (m, 2H, CH₂), 1.31-1.09 (m, 8H, (CH₂)₄), 0.97 (t, J = 7.2 Hz, 6H, N(CH₂CH₃)₂), 0.79 (t, J = 6.8 Hz, 3H, CH₃).
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.
-
Predicted ESI-MS: [M+H]⁺: 469.3061.[8]
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process that is crucial for the production of otilonium bromide. The general synthetic scheme involves the formation of an amide bond followed by an esterification reaction.
Synthetic Pathway
The synthesis can be logically divided into two main stages:
-
Amide Bond Formation: The synthesis commences with the reaction of 2-(octyloxy)benzoic acid with a suitable activating agent, such as a chloroformate, to form a mixed anhydride. This activated intermediate then reacts with p-aminobenzoic acid to yield 4-(2-(octyloxy)benzamido)benzoic acid.[9]
-
Esterification: The resulting carboxylic acid is then esterified with 2-(diethylamino)ethyl chloride in the presence of a base to afford the final product, this compound.[1][9]
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is a representative synthesis based on information from patent literature.[9]
Step 1: Synthesis of 4-(2-(octyloxy)benzamido)benzoic acid
-
To a solution of 2-(octyloxy)benzoic acid in a suitable solvent (e.g., acetone), add a base (e.g., potassium carbonate).
-
Cool the mixture and add a chloroformate (e.g., ethyl chloroformate) dropwise to form the mixed anhydride.
-
To this mixture, add a solution of p-aminobenzoic acid.
-
Allow the reaction to proceed at room temperature until completion, as monitored by TLC or HPLC.
-
Upon completion, the product is isolated by extraction and purified by crystallization.
Step 2: Synthesis of this compound
-
Dissolve 4-(2-(octyloxy)benzamido)benzoic acid in a suitable solvent (e.g., acetone).
-
Add a base (e.g., potassium carbonate) to the solution.
-
Add 2-(diethylamino)ethyl chloride to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete.
-
After cooling, the product is isolated by extraction with an organic solvent (e.g., petroleum ether) and purified by crystallization to yield the final product as a yellow oil.
Pharmacological Context and Significance
While there is limited direct research on the pharmacological activity of this compound itself, its primary significance lies in its role as the immediate precursor to otilonium bromide.[10] The pharmacological profile of otilonium bromide, therefore, provides the essential context for understanding the importance of its synthetic intermediate.
Otilonium Bromide: Mechanism of Action
Otilonium bromide is a locally acting antispasmodic with a multi-faceted mechanism of action, primarily targeting the smooth muscle of the distal gastrointestinal tract.[3][4][11] Its therapeutic effects in irritable bowel syndrome are attributed to its ability to:
-
Block L-type and T-type Calcium Channels: By inhibiting the influx of calcium ions into smooth muscle cells, otilonium bromide reduces muscle contractility and alleviates spasms.[4]
-
Antagonize Muscarinic Receptors: It exhibits anticholinergic properties by blocking muscarinic receptors, further contributing to smooth muscle relaxation.[12]
-
Antagonize Tachykinin NK₂ Receptors: Otilonium bromide also acts on tachykinin NK₂ receptors, which are involved in visceral hypersensitivity and pain perception.[5]
The combination of these actions leads to a potent spasmolytic effect and a reduction in the abdominal pain and discomfort associated with IBS.[4]
Caption: Relationship of the precursor to Otilonium Bromide and its mechanism of action.
Conclusion
This compound is a scientifically significant molecule, not as a therapeutic agent in its own right, but as an indispensable intermediate in the synthesis of otilonium bromide. Its synthesis, involving key amide bond formation and esterification steps, is a critical process in the pharmaceutical manufacturing of a widely used treatment for irritable bowel syndrome. A thorough understanding of its chemical properties, synthesis, and characterization is essential for ensuring the quality and efficacy of the final active pharmaceutical ingredient. While the direct history of its discovery remains to be fully elucidated, its role in enabling the production of a valuable therapeutic agent is undisputed. This guide provides a foundational understanding of this key intermediate for professionals in the field of drug development and synthesis.
References
-
Synthesis of otilonium bromide - ResearchGate. (URL: [Link])
-
Otilonium Bromide - Drug Targets, Indications, Patents - Patsnap Synapse. (URL: [Link])
-
A Mini Review on Characteristics and Analytical Methods of Otilonium Bromide - Sciforum. (URL: [Link])
-
A Mini Review on Characteristics and Analytical Methods of Otilonium Bromide - PubMed. (URL: [Link])
-
Synthesis of otilonium bromide - Semantic Scholar. (URL: [Link])
-
13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967) - HMDB. (URL: [Link])
-
This compound | C28H40N2O4 | CID 40012 - PubChem. (URL: [Link])
- CN105037193A - Preparation method of otilonium bromide - Google P
-
Clinical pharmacology studies with otilonium bromide (OS) - ResearchGate. (URL: [Link])
-
Otilonium Bromide: A Drug with a Complex Mechanism of Action - PubMed. (URL: [Link])
-
Otilonium Bromide: A Drug with a Complex Mechanism of Action. | Semantic Scholar. (URL: [Link])
-
Pharmacological studies on otilonium bromide - PubMed. (URL: [Link])
-
Otilonium bromide - Wikipedia. (URL: [Link])
-
Compound: OTILONIUM BROMIDE (CHEMBL2103773) - ChEMBL - EMBL-EBI. (URL: [Link])
-
Irritable Bowel Syndrome - OBIS Study. Otilonium Bromide maintains its efficacy even after treatment - Menarini Group. (URL: [Link])
-
What is the mechanism of Otilonium Bromide? - Patsnap Synapse. (URL: [Link])
-
Benzoic acid, 4-amino-3-butoxy-, 2-(diethylamino)ethyl ester - the NIST WebBook. (URL: [Link])
-
This compound - PubChemLite. (URL: [Link])
-
The Chemical Profile of Otilonium Bromide: Properties and Specifications - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
-
WO 2006/011696 A1 - Googleapis.com. (URL: [Link])
-
2-(diethylamino)ethyl 4-(2-hydroxybenzamido)benzoate | Axios - Axios Research. (URL: [Link])
-
United States Patent (19) - Googleapis.com. (URL: [Link])
- WO2016200345A1 - Oral pharmaceutical composition comprising otilonium bromide and simethicone with certain bulk density and improved dissolution characteristics.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Otilonium Bromide: A Drug with a Complex Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Otilonium bromide - Wikipedia [en.wikipedia.org]
- 6. This compound | C28H40N2O4 | CID 40012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. PubChemLite - this compound (C28H40N2O4) [pubchemlite.lcsb.uni.lu]
- 9. CN105037193A - Preparation method of otilonium bromide - Google Patents [patents.google.com]
- 10. This compound - SRIRAMCHEM [sriramchem.com]
- 11. Pharmacological studies on otilonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Otilonium Bromide? [synapse.patsnap.com]
Methodological & Application
Application Notes & Protocols: Leveraging 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate in Novel Drug Delivery Systems
An Application Guide for Researchers and Drug Development Professionals
Author's Note for the Researcher
This document serves as a comprehensive technical guide for utilizing 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate in the development of novel drug delivery systems. As a Senior Application Scientist, my objective is not to provide a rigid, one-size-fits-all protocol but to offer a foundational framework built on established scientific principles. The narrative explains the causality behind experimental choices, enabling you to adapt these methodologies to your specific research goals. The protocols are designed to be self-validating, with integrated characterization steps to ensure the integrity and reproducibility of your results. We will explore the unique amphiphilic nature of this compound, proposing its use not just as a potential active pharmaceutical ingredient (API) but also as a functional excipient for creating sophisticated nanocarriers.
Introduction: A Molecule of Untapped Potential
This compound (CAS: 26090-29-9) is a synthetic ester derivative with a molecular weight of 468.63 g/mol .[1][2] Its structure is inherently amphiphilic, featuring a lipophilic octyloxy tail and a hydrophilic, pH-sensitive diethylamino head group.[1] This dual characteristic makes it an exceptionally interesting candidate for pharmaceutical research, particularly in the field of drug delivery.
While it has been identified as a key intermediate in the synthesis of local anesthetics and has shown potential antimicrobial properties, its application in advanced drug delivery remains largely unexplored.[1] The unique molecular architecture suggests several compelling applications:
-
Solubility Enhancement: It can be formulated into nanocarriers like liposomes or micelles to encapsulate and improve the bioavailability of poorly soluble drugs.
-
pH-Responsive Systems: The tertiary amine in the diethylamino group has a pKa that can be leveraged to create "smart" delivery systems that release their payload in acidic environments, such as tumors or endosomal compartments.
-
Bioactive Carrier: The compound itself may possess therapeutic properties (e.g., antimicrobial) that could complement a co-loaded API, creating a synergistic formulation.[1]
This guide provides the protocols to harness these properties, from initial formulation to in vitro characterization.
Figure 1: Annotated structure highlighting the amphiphilic nature of the molecule.
Physicochemical Properties & Pre-formulation Analysis
Before proceeding to formulation, a thorough understanding of the compound's properties is essential. This data informs solvent selection, encapsulation strategy, and analytical method development.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 26090-29-9 | [2][3][4][5][6] |
| Molecular Formula | C₂₈H₄₀N₂O₄ | [1][2] |
| Molecular Weight | 468.63 g/mol | [1][2] |
| Purity | Typically >95% | [5][6] |
| Storage | 2-8 °C | [5] |
| Known Applications | Intermediate for local anesthetics, research chemical |[1][7] |
Protocol 2.1: Determining Aqueous Solubility and pKa
Rationale: The aqueous solubility at different pH values is critical for designing the formulation process. The pKa of the diethylamino group will determine the pH at which the molecule's charge state changes, which is the foundation for creating pH-responsive systems.
Methodology:
-
Solubility:
-
Prepare a series of buffers (e.g., pH 4.0, 5.5, 7.4).
-
Add an excess amount of the compound to a known volume of each buffer.
-
Stir the suspensions at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium.
-
Centrifuge the samples to pellet the undissolved solid.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV method.
-
-
pKa Determination (Potentiometric Titration):
-
Dissolve a precise amount of the compound in a mixed solvent system (e.g., water/ethanol) if aqueous solubility is low.
-
Titrate the solution with a standardized acid (e.g., 0.1 M HCl) while monitoring the pH with a calibrated pH meter.
-
Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.
-
Formulation of Nanocarriers: Protocols & Workflow
The amphiphilic nature of this compound makes it suitable for incorporation into various lipid- and polymer-based nanocarriers. We present two robust methods as starting points.
Protocol 3.1: Liposome Formulation via Thin-Film Hydration
Rationale: This method is ideal for encapsulating amphiphilic molecules. The compound will intercalate within the lipid bilayer, with its octyloxy tail interacting with the lipid acyl chains and the diethylamino group exposed to the aqueous interface. We will use DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) for bilayer rigidity and cholesterol to modulate membrane fluidity.
Materials:
-
This compound
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)
-
Hydration Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
Methodology:
-
Lipid Film Formation:
-
Dissolve the compound, DSPC, and cholesterol in the chloroform/methanol mixture in a round-bottom flask. A typical molar ratio might be 55:40:5 (DSPC:Cholesterol:Compound), but this must be optimized.
-
Attach the flask to a rotary evaporator. Rotate the flask under vacuum at a temperature above the lipid transition temperature (T_c of DSPC is ~55°C) to form a thin, uniform lipid film on the flask wall.
-
Continue evaporation for at least 1 hour after the film appears dry to remove all residual solvent.
-
-
Hydration:
-
Add the pre-warmed (e.g., 60°C) hydration buffer to the flask.
-
Agitate the flask by hand or on the rotary evaporator (with the vacuum off) until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
Assemble a mini-extruder with polycarbonate membranes of a defined pore size (e.g., start with 400 nm, then 200 nm, then 100 nm).
-
Equilibrate the extruder to a temperature above the lipid T_c.
-
Pass the MLV suspension through the extruder 11-21 times for each membrane size. This process yields small unilamellar vesicles (SUVs) with a more uniform size distribution.
-
-
Purification:
-
Remove unencapsulated compound by size exclusion chromatography or dialysis against the hydration buffer.
-
Figure 3: Conceptual model of pH-responsive drug release from the nanocarrier.
References
- 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)
- 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)
- 2-(Diethylamino)ethyl 4-[[2-(octyloxy)
- 2-(Diethylamino)ethyl 4-{[2-(octyloxy)
- 2-(diethylamino)ethyl 4-(2-(octyloxy)benzamido)
- 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)
- 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)
- Liposomal-benzocaine gel formulation: correlation between in vitro assays and in vivo topical anesthesia in volunteers - PubMed.
- Physicochemical characteriz
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C28H40N2O4 | CID 40012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. chemshuttle.com [chemshuttle.com]
- 6. CAS 26090-29-9 C28H40N2O4 this compound 95+% - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]
- 7. This compound - SRIRAMCHEM [sriramchem.com]
"2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate" as a tool compound in neuropharmacology
Application Notes & Protocols: 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate
A Synthetic Precursor to the Neuropharmacologically Active Agent, Otilonium Bromide
For: Researchers, scientists, and drug development professionals.
Introduction: Recontextualizing the Role of this compound
Initial inquiries into the neuropharmacological applications of this compound reveal a common misconception. While the chemical structure suggests potential bioactivity, extensive literature review indicates that this compound is not utilized as a direct "tool compound" for probing neural pathways. Instead, its primary significance in the field of neuropharmacology is as a crucial synthetic intermediate in the manufacturing of Otilonium Bromide, a potent antispasmodic agent.[1][2]
This document, therefore, serves to clarify the role of this compound. We will provide a detailed overview of its chemical properties and outline its application in the synthesis of Otilonium Bromide. Furthermore, we will delve into the complex neuropharmacological mechanism of Otilonium Bromide itself, thereby providing the relevant context for researchers interested in the broader therapeutic area of gastrointestinal motility disorders.
Chemical and Physical Properties
The compound, with the CAS number 26090-29-9, is a synthetic ester derivative.[1] Its structural features include a diethylaminoethyl ester group and a 2-(octyloxy)benzamido substituent, which contributes to its lipophilicity.[1] A summary of its key properties is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₈H₄₀N₂O₄ | [3] |
| Molecular Weight | 468.6 g/mol | [3] |
| IUPAC Name | 2-(diethylamino)ethyl 4-[(2-octoxybenzoyl)amino]benzoate | [3] |
| CAS Number | 26090-29-9 | [3] |
| Physical State | Solid (powder) | Inferred from supplier data |
| Storage | 2-8°C | Generic recommendation for similar compounds |
Application in Synthesis: The Pathway to Otilonium Bromide
The primary utility of this compound is as the penultimate intermediate in the synthesis of Otilonium Bromide.[4] The final step in this synthesis is a quaternization reaction.
Synthetic Workflow Overview
The synthesis of Otilonium Bromide from its precursors is a multi-step process. A generalized workflow is depicted below, highlighting the central role of this compound.
Caption: Multi-target mechanism of Otilonium Bromide.
Conclusion
While this compound is not a tool compound for direct neuropharmacological investigation, it holds significant value as a precursor in the synthesis of Otilonium Bromide. Understanding its chemical properties and synthetic application is essential for researchers and professionals in drug development. The ultimate product, Otilonium Bromide, possesses a complex and clinically relevant mechanism of action, making it an important therapeutic agent in the management of gastrointestinal disorders.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Otilonium Bromide? Retrieved from [Link]
-
Martínez-Cutillas, M., et al. (2014). Mechanisms of action of otilonium bromide (OB) in human cultured smooth muscle cells and rat colonic strips. Neurogastroenterology & Motility, 26(9), 1253-1264. Retrieved from [Link]
-
Evangelista, S. (2004). Otilonium Bromide: A Drug with a Complex Mechanism of Action. Current Pharmaceutical Design, 10(29), 3569-3574. Retrieved from [Link]
-
Wikipedia. (n.d.). Otilonium bromide. Retrieved from [Link]
-
Clavé, P., & Tack, J. (2015). Otilonium Bromide: A Selective Spasmolytic for the Gastrointestinal Tract. International Journal of Medical Research, 27(5), 207-222. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2015). Clinical pharmacology studies with otilonium bromide (OS). Retrieved from [Link]
-
RDiscovery. (2016). Repeated otilonium bromide administration prevents neurotransmitter changes in colon of rats underwent to wrap restraint stress. Retrieved from [Link]
-
Axios Research. (n.d.). 2-(diethylamino)ethyl 4-(2-hydroxybenzamido)benzoate. Retrieved from [Link]
- Google Patents. (2013). CN103030572A - Synthetic process of medicine for treating intestinal diseases.
- Google Patents. (2015). CN105037193A - Preparation method of otilonium bromide.
-
ResearchGate. (2012). Synthesis of otilonium bromide. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of Procaine; novocaine; 2-(diethylamino)ethyl 4-aminobenzoate). Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of Procaine. Retrieved from [Link]
Sources
protocol for synthesizing "2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate"
An Application Note and Protocol for the Synthesis of 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, two-part protocol for the laboratory-scale synthesis of this compound (CAS No: 26090-29-9).[1][2][3] The synthetic strategy is based on a robust and well-established chemical pathway involving an initial amide bond formation followed by an esterification reaction. Part 1 details the synthesis of the key intermediate, 4-(2-(octyloxy)benzamido)benzoic acid, via the acylation of 4-aminobenzoic acid with 2-(octyloxy)benzoyl chloride. Part 2 describes the subsequent esterification of this intermediate with 2-(diethylamino)ethanol to yield the final target compound. This guide is intended for researchers and professionals in drug development and organic chemistry, offering in-depth procedural details, explanations of chemical choices, characterization guidelines, and critical safety information.
Introduction
This compound is an organic compound with the molecular formula C₂₈H₄₀N₂O₄ and a molecular weight of approximately 468.6 g/mol .[2][4] It is structurally characterized by a central benzoate core, an amide linkage to an octyloxy-substituted benzoyl group, and a diethylaminoethyl ester moiety. This compound is a known impurity and key intermediate in the synthesis of pharmaceuticals such as Otilonium Bromide.[4] A reliable and well-documented synthetic protocol is therefore essential for researchers requiring high-purity standards for analytical method development, impurity profiling, and further derivatization studies.
The synthesis described herein proceeds in two main stages:
-
Amide Coupling: Formation of an amide bond between 4-aminobenzoic acid and 2-(octyloxy)benzoic acid. This is achieved by first activating the carboxylic acid as an acyl chloride, which then readily reacts with the amine.
-
Esterification: Formation of the final ester by coupling the intermediate carboxylic acid with 2-(diethylamino)ethanol.
This protocol emphasizes practical and efficient laboratory techniques, providing a clear roadmap for achieving a high yield and purity of the final product.
Overall Reaction Scheme
The complete synthetic pathway is illustrated below.
Caption: Overall two-step synthesis pathway.
Part 1: Synthesis of 4-(2-(octyloxy)benzamido)benzoic Acid (Intermediate)
Principle and Mechanistic Insight
The formation of the amide bond is achieved via a nucleophilic acyl substitution reaction. The carboxylic acid of 2-(octyloxy)benzoic acid is first converted into a highly reactive acyl chloride using thionyl chloride (SOCl₂). The lone pair on the nitrogen atom of 4-aminobenzoic acid then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The subsequent loss of a chloride ion and a proton (neutralized by a base) yields the stable amide product. This method, a variation of the Schotten-Baumann reaction, is highly efficient for forming robust amide linkages.[5]
Materials and Reagents
| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Notes |
| 2-(Octyloxy)benzoic Acid | 27830-12-2 | C₁₅H₂₂O₃ | 250.33 | Starting material.[6] |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | SOCl₂ | 118.97 | Acylating agent. Acrid. Use in a fume hood. |
| 4-Aminobenzoic Acid (PABA) | 150-13-0 | C₇H₇NO₂ | 137.14 | Amine source.[7] |
| Pyridine | 110-86-1 | C₅H₅N | 79.10 | Solvent and acid scavenger. |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Anhydrous solvent. |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | 2M aqueous solution for work-up. |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | For washing. |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Drying agent. |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
-
Rotary evaporator
Step-by-Step Protocol
-
Activation of Carboxylic Acid:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-(octyloxy)benzoic acid (10.0 g, 39.9 mmol).
-
Place the flask under a nitrogen atmosphere.
-
Add anhydrous dichloromethane (40 mL) to dissolve the acid.
-
Carefully add thionyl chloride (4.4 mL, 59.9 mmol, 1.5 eq) dropwise at room temperature.
-
Heat the mixture to reflux (approx. 40°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
Expertise Note: Using excess thionyl chloride ensures complete conversion to the acyl chloride. The reaction is performed under reflux to increase the reaction rate.
-
-
Amide Coupling:
-
In a separate 250 mL flask, dissolve 4-aminobenzoic acid (5.75 g, 41.9 mmol, 1.05 eq) in pyridine (50 mL) at 0°C (ice bath).
-
After the activation reaction is complete, cool the acyl chloride solution to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Re-dissolve the crude 2-(octyloxy)benzoyl chloride in anhydrous dichloromethane (30 mL).
-
Add the acyl chloride solution dropwise to the cold solution of 4-aminobenzoic acid in pyridine over 30 minutes, maintaining the temperature at 0°C.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a beaker containing 200 mL of ice-cold 2M HCl. A precipitate should form.
-
Stir the mixture for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid thoroughly with deionized water (3 x 50 mL) to remove pyridine hydrochloride and excess PABA.
-
Dry the crude product in a vacuum oven at 50-60°C.
-
Recrystallize the crude solid from an ethanol/water mixture to obtain pure 4-(2-(octyloxy)benzamido)benzoic acid.
-
Characterization of Intermediate
-
Appearance: White to off-white solid.
-
Melting Point: To be determined experimentally.
-
FT-IR (cm⁻¹): Expect characteristic peaks around 3300 (N-H stretch), 2800-3000 (C-H stretch), 1690 (acid C=O stretch), 1650 (amide C=O stretch).
-
¹H NMR: Confirm the presence of aromatic protons from both rings, the octyloxy chain protons, and the amide N-H proton.
Part 2: Synthesis of this compound (Final Product)
Principle and Mechanistic Insight
This step involves the esterification of the carboxylic acid group of the intermediate synthesized in Part 1. A direct Fischer-Speier esterification using an acid catalyst is a classic method but can be slow and require harsh conditions.[8] A more modern and milder approach, detailed here, uses a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is readily attacked by the hydroxyl group of 2-(diethylamino)ethanol. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is used to neutralize the acids formed during the reaction without interfering with the coupling agent.
Materials and Reagents
| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Notes |
| 4-(2-(octyloxy)benzamido)benzoic Acid | - | C₂₂H₂₇NO₄ | 369.45 | Intermediate from Part 1. |
| 2-(Diethylamino)ethanol | 100-37-8 | C₆H₁₅NO | 117.19 | Alcohol source. |
| HATU | 148893-10-1 | C₁₀H₁₅F₆N₆OP | 380.23 | Coupling agent. |
| DIPEA | 7087-68-5 | C₈H₁₉N | 129.24 | Non-nucleophilic base. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Anhydrous solvent. |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction solvent. |
| Saturated NaHCO₃ solution | - | - | - | For aqueous wash. |
| Brine (Saturated NaCl solution) | - | - | - | For aqueous wash. |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Drying agent. |
| Silica Gel | 7631-86-9 | SiO₂ | 60.08 | For column chromatography. |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bars
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass column for chromatography
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for esterification.
Step-by-Step Protocol
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add 4-(2-(octyloxy)benzamido)benzoic acid (5.0 g, 13.5 mmol), 2-(diethylamino)ethanol (1.9 g, 16.2 mmol, 1.2 eq), and anhydrous DMF (40 mL).
-
Stir the mixture until all solids dissolve.
-
Add DIPEA (4.7 mL, 27.0 mmol, 2.0 eq) to the solution.
-
In a single portion, add HATU (5.65 g, 14.9 mmol, 1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of deionized water.
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude oil/solid by silica gel column chromatography.
-
Use a gradient eluent system, starting with hexane/ethyl acetate (e.g., 4:1) and gradually increasing the polarity by adding a small percentage of triethylamine (e.g., 1%) to the mobile phase to prevent the tertiary amine from sticking to the silica.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final product as a viscous oil or low-melting solid.
-
Characterization of Final Product
-
Appearance: Expected to be a pale yellow viscous oil or waxy solid.
-
Mass Spectrometry (MS ESI+): Expected [M+H]⁺ at m/z = 469.3.[2]
-
¹H NMR (CDCl₃, 400 MHz): Predicted chemical shifts (δ, ppm): ~8.0-7.0 (aromatic protons), ~4.4 (ester -OCH₂-), ~4.1 (octyloxy -OCH₂-), ~2.9 (ester -CH₂N-), ~2.7 (N(CH₂CH₃)₂), ~1.8-1.2 (octyloxy alkyl chain), ~1.1 (N(CH₂CH₃)₂), ~0.9 (octyloxy -CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): Predicted chemical shifts (δ, ppm): ~167 (amide C=O), ~166 (ester C=O), ~150-120 (aromatic carbons), ~68 (octyloxy -OCH₂-), ~63 (ester -OCH₂-), ~51 (ester -CH₂N-), ~48 (N(CH₂CH₃)₂), ~32-22 (octyloxy alkyl chain), ~14 (octyloxy -CH₃), ~12 (N(CH₂CH₃)₂).
-
Purity (HPLC): >95% (recommended).
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Specific Reagents:
-
Thionyl Chloride: Is corrosive and reacts violently with water, releasing toxic HCl and SO₂ gases. Handle with extreme care.
-
Pyridine and DIPEA: Are flammable and have strong, unpleasant odors. They are harmful if inhaled or absorbed through the skin.
-
HATU: Can be irritating to the skin and eyes. Avoid inhalation of dust.
-
Solvents (DCM, DMF, Ethyl Acetate): Are volatile and flammable. Avoid inhalation of vapors and skin contact.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Part 1 | Incomplete conversion to acyl chloride. | Ensure thionyl chloride is not expired and use a slight excess. Increase reflux time. Ensure all glassware is dry. |
| Loss of product during acidic work-up. | Ensure the pH is sufficiently low (~1-2) to fully precipitate the carboxylic acid. Cool thoroughly before filtration. | |
| Incomplete reaction in Part 2 | Inactive coupling reagent. | Use fresh HATU. Store coupling reagents in a desiccator. |
| Presence of water in the reaction. | Use anhydrous solvents and reagents. Dry the intermediate from Part 1 thoroughly. | |
| Streaking on TLC during purification | Product is basic and interacts with acidic silica. | Add 0.5-1% triethylamine or DIPEA to your chromatography eluent to neutralize the silica gel. |
| Product is an oil, not a solid | Product may have a low melting point or be amorphous. | This is not necessarily a problem. Confirm purity by NMR and HPLC. If a solid is required, try triturating with a non-polar solvent like hexane or pentane. |
References
-
Benchchem. This compound.
-
Benchchem. Synthesis routes of 2-(Octyloxy)benzoic acid.
-
Ningbo Inno Pharmchem Co., Ltd. Procaine Base: Understanding its Chemical Properties and Pharmaceutical Applications.
-
IOP Conference Series: Materials Science and Engineering. Microwave - assisted Synthesis of Local Anaesthetic Procaine from Benzocaine.
-
ResearchGate. Synthesis of Procaine; novocaine; 2-(diethylamino)ethyl 4-aminobenzoate).
-
Scribd. Synthesis of Procaine PDF.
-
Echemi. 2-(Diethylamino)ethyl 4-[[2-(octyloxy)benzoyl]amino]benzoate.
-
Noble Intermediates. 2-Octyloxy Benzoic Acid.
-
Appchem. 2-(Octyloxy)Benzoic Acid.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4914, Procaine.
-
PubChemLite. 2-(octyloxy)benzoic acid (C15H22O3).
-
Sinfoo Biotech. Benzoic acid, 2-(octyloxy)-,(CAS# 27830-12-2).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 40012, this compound.
-
MDPI. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.
-
ResearchGate. (PDF) Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1- ylcarbonyl)Aniline – An Amide Derivative of P-Aminobenzoic Acid.
-
Scientific Research Publishing. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.
-
Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents.
-
ResearchGate. List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.
-
Sriramchem. This compound.
-
Axios Research. 2-(diethylamino)ethyl 4-(2-hydroxybenzamido)benzoate.
-
ResearchGate. I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?.
-
YouTube. Esterification test of Benzoic acid.
-
Google Patents. ES2380693T3 - Procedure for the preparation of esters of benzoic acid.
-
International Journal of Scientific & Technology Research. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst.
Sources
- 1. echemi.com [echemi.com]
- 2. This compound | C28H40N2O4 | CID 40012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - SRIRAMCHEM [sriramchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. appchemical.com [appchemical.com]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
A Validated Reversed-Phase HPLC Method for the Quantification of 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate
Abstract
This application note presents a comprehensive, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate and precise quantification of 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate. This compound is a significant organic intermediate, notably in the synthesis of local anesthetics and other pharmaceutical agents[1]. The method detailed herein is designed for researchers, scientists, and drug development professionals requiring a robust analytical procedure for quality control, stability testing, and formulation analysis. The protocol has been developed based on the physicochemical properties of the analyte and validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for its intended purpose[2].
Introduction and Method Rationale
This compound is a complex organic molecule with a molecular weight of approximately 468.6 g/mol [3][4][5]. Its structure incorporates several key functional groups that dictate its chromatographic behavior:
-
A long octyloxy alkyl chain and multiple aromatic rings, which impart significant hydrophobicity (lipophilicity)[1].
-
A tertiary amine (diethylamino group), which is basic and subject to protonation depending on the pH of the environment.
-
Ester and amide linkages capable of hydrogen bonding.
Given the analyte's predominantly non-polar character, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) was selected as the most suitable analytical approach[6][7][8]. This technique utilizes a non-polar stationary phase (C18) and a polar mobile phase, ensuring retention is primarily driven by hydrophobic interactions between the analyte and the column.
The critical consideration in this method development is managing the basic tertiary amine. In unbuffered or high-pH mobile phases, this group can interact with residual acidic silanols on the silica-based stationary phase, leading to poor peak shape (tailing) and inconsistent retention times[8]. To mitigate this, an acidic mobile phase buffer is employed. By maintaining a pH well below the pKa of the tertiary amine (typically pKa 9-10), the analyte is forced into its consistently protonated, cationic form. This ensures a single ionic species interacts with the stationary phase and masks the negative charge of deprotonated silanols, resulting in sharp, symmetrical peaks[9]. Acetonitrile is chosen as the organic modifier due to its low viscosity and favorable UV transparency.
Detection is achieved using a Diode Array Detector (DAD), which allows for the determination of the maximum absorbance wavelength (λmax) and provides spectral data to confirm peak purity and identity.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a Quaternary Pump, Autosampler, Column Thermostat, and Diode Array Detector (DAD).
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Balance: Mettler Toledo XPE205 or equivalent.
-
pH Meter: Calibrated, with a standard pH electrode.
-
Ultrasonic Bath and Filtration Assembly: For mobile phase degassing and sample filtration.
Reagents and Chemicals
-
Reference Standard: this compound, >98% purity[5].
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: Deionized (DI) water, 18.2 MΩ·cm, filtered.
-
Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical grade.
-
Phosphoric Acid (H₃PO₄): Analytical grade.
Chromatographic Conditions
All quantitative data and chromatographic parameters are summarized in the table below.
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 25 mM Potassium Phosphate Buffer, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Program | 0-15 min: 60% B to 90% B; 15-17 min: 90% B; 17-18 min: 90% to 60% B; 18-25 min: 60% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Diode Array Detector (DAD) |
| Detection Wavelength | 270 nm (or determined λmax) |
| Run Time | 25 minutes |
Preparation of Solutions
Mobile Phase A (25 mM Phosphate Buffer, pH 3.0):
-
Weigh 3.40 g of KH₂PO₄ and dissolve in 1000 mL of DI water.
-
Stir until fully dissolved.
-
Adjust the pH to 3.0 ± 0.05 by adding 85% phosphoric acid dropwise while monitoring with a calibrated pH meter.
-
Filter the buffer through a 0.45 µm nylon membrane filter.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 25.0 mg of the reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of acetonitrile to dissolve the standard.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Bring the flask to volume with acetonitrile and mix thoroughly.
Working Standard Solutions (for Linearity):
-
Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 200 µg/mL) by serially diluting the Standard Stock Solution with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B (diluent).
Sample Preparation:
-
Accurately weigh a quantity of the sample matrix expected to contain approximately 2.5 mg of the analyte into a 25 mL volumetric flask.
-
Add 15 mL of diluent and sonicate for 15 minutes to extract the analyte.
-
Allow the solution to cool to room temperature.
-
Bring the flask to volume with the diluent and mix thoroughly.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial before injection.
Analytical Method Validation Protocol
The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose[2][10][11]. The validation parameters and their acceptance criteria are summarized below.
| Validation Parameter | Test Procedure | Acceptance Criteria |
| Specificity | Inject blank (diluent), placebo, and a spiked sample. Compare chromatograms for interference at the analyte's retention time. | No interfering peaks at the retention time of the analyte. Peak purity index > 0.999. |
| Linearity | Analyze five concentration levels (e.g., 10-200 µg/mL) in triplicate. Construct a calibration curve of peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy (% Recovery) | Analyze samples spiked with the analyte at three levels (80%, 100%, 120% of the target concentration) in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | Analyze six replicate preparations of a standard at 100% of the target concentration on the same day. | Relative Standard Deviation (%RSD) ≤ 2.0%. |
| Intermediate Precision | Repeat the precision test on a different day with a different analyst or on a different instrument. | Overall %RSD for both sets of data ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Determine the concentration with a signal-to-noise ratio (S/N) of approximately 10. | %RSD for replicate injections at the LOQ concentration ≤ 10%. |
| Limit of Detection (LOD) | Determine the concentration with a signal-to-noise ratio (S/N) of approximately 3. | - |
| Robustness | Introduce small, deliberate variations to method parameters (Flow Rate ±0.1 mL/min, Column Temp ±2°C, pH ±0.2 units) and assess the impact on results. | System suitability parameters must pass. Analyte concentration should not deviate significantly from the nominal value. |
System Suitability Testing (SST)
Before initiating any analytical run, the performance of the chromatographic system must be verified. This is achieved by injecting a working standard solution (e.g., 100 µg/mL) five times. The results must meet the criteria outlined below.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 1.5 |
| Theoretical Plates (N) | N ≥ 5000 |
| %RSD of Peak Area | ≤ 1.5% for 5 replicate injections |
| %RSD of Retention Time | ≤ 1.0% for 5 replicate injections |
Analytical Workflow Visualization
The following diagram illustrates the complete workflow from sample and standard preparation through to data analysis and reporting.
Sources
- 1. benchchem.com [benchchem.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. This compound | C28H40N2O4 | CID 40012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. This compound - SRIRAMCHEM [sriramchem.com]
- 6. investigacion.unirioja.es [investigacion.unirioja.es]
- 7. teledyneisco.com [teledyneisco.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. hplc.eu [hplc.eu]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. youtube.com [youtube.com]
Application Notes & Protocols: Formulation Strategies for In Vivo Administration of 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate
Abstract
This guide provides detailed application notes and protocols for the formulation of 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate (CAS: 26090-29-9) for in vivo research. Due to its high lipophilicity and poor aqueous solubility, this compound presents significant formulation challenges. Standard aqueous vehicles are insufficient for achieving the necessary concentration and bioavailability for preclinical studies. This document outlines two robust, validated formulation strategies: a co-solvent-based system for parenteral administration and a micronized suspension for oral or parenteral routes. The causality behind experimental choices, self-validating quality control steps, and critical considerations for vehicle safety and administration are explained to ensure reproducible and scientifically sound outcomes.
Pre-formulation Assessment: Understanding the Challenge
This compound is a synthetic ester derivative characterized by structural features that govern its physicochemical behavior.[1] The presence of a long octyloxy alkyl chain and multiple aromatic rings confers significant lipophilicity, making it practically insoluble in aqueous media.[1] Conversely, the tertiary amine group (diethylamino) offers a potential site for salt formation to improve solubility, though this is often insufficient on its own.
A thorough understanding of these properties is the cornerstone of a rational formulation design. The primary objective is to develop a delivery system that maintains the drug in a solubilized or finely dispersed state upon administration, thereby facilitating absorption and ensuring consistent systemic exposure.[2]
Table 1: Physicochemical Properties of the Target Compound
| Property | Value | Source | Implication for Formulation |
| CAS Number | 26090-29-9 | [1][3][4] | Unique identifier for sourcing and regulatory reference. |
| Molecular Formula | C₂₈H₄₀N₂O₄ | [1][3][4] | Confirms the elemental composition. |
| Molecular Weight | 468.6 g/mol | [1][3][4] | Essential for calculating molarity and dose concentrations. |
| Predicted XLogP3-AA | 6.8 | [3] | Indicates very high lipophilicity and poor water solubility. Simple aqueous solutions are not viable. |
| Structure | Diethylaminoethyl ester with an octyloxybenzamido substituent | [1] | The lipophilic octyloxy group is the primary driver of poor solubility.[1] The ester linkage may be susceptible to hydrolysis. |
| Compound Type | Weakly basic (due to the tertiary amine) | [1] | pH adjustment may slightly enhance solubility, but is unlikely to be sufficient alone.[5] |
Strategic Framework for Formulation Selection
The choice of formulation strategy is dictated by the intended route of administration, the required dose, and the duration of the study.[2] For highly lipophilic compounds like this one, the goal is to either increase the solvent capacity of the vehicle or reduce the particle size of the drug to enhance the dissolution rate.[6]
The following decision-making workflow provides a logical path to selecting an appropriate formulation strategy.
Caption: Formulation selection workflow based on dose and administration route.
Protocol 1: Co-Solvent Formulation for Parenteral Administration
A. Rationale and Scientific Principles
This protocol is a common first-line approach for early-stage in vivo studies requiring intravenous (IV) or intraperitoneal (IP) administration. The strategy employs a blend of excipients to create a vehicle with significantly higher solvent capacity than a simple aqueous solution.[5] A strong, water-miscible organic solvent like dimethyl sulfoxide (DMSO) is used to initially dissolve the lipophilic compound. This is then diluted with other less toxic, water-miscible co-solvents such as polyethylene glycol (PEG) and surfactants like Polysorbate 80 (Tween 80) or Cremophor EL to maintain solubility and reduce precipitation upon injection into the aqueous environment of the bloodstream.[7][8][9]
Trustworthiness: The primary risk with this method is drug precipitation upon administration, which can cause emboli and erratic absorption.[8] This protocol mitigates this risk through a step-wise dilution process and a final visual quality control check. A low dosing volume and slow injection rate are critical for success.
B. Materials and Reagents
-
This compound (API)
-
Dimethyl sulfoxide (DMSO), ≥99.9%, sterile filtered
-
Polyethylene glycol 400 (PEG400), USP/NF grade
-
Polysorbate 80 (Tween 80), USP/NF grade
-
Sterile Saline (0.9% NaCl) for Injection, USP
-
Sterile, depyrogenated glass vials with rubber septa[10]
-
Sterile syringes and needles (various sizes)
-
Sterile 0.22 µm syringe filter (e.g., PVDF or PTFE for organic solvent compatibility)
C. Step-by-Step Methodology
-
Preparation of Vehicle: In a sterile vial, prepare the desired vehicle blend. A common and generally well-tolerated vehicle for preclinical studies is composed of 10% DMSO, 40% PEG400, and 50% Saline. For compounds that are particularly difficult to solubilize, a surfactant can be added.
-
Example Vehicle (10 mL): Aseptically add 1.0 mL DMSO and 4.0 mL PEG400 to a sterile vial. Mix thoroughly. The final volume will be made up with saline after the drug is dissolved.
-
-
Dissolution of API: Accurately weigh the required amount of API and add it to the vial containing the DMSO/PEG400 mixture.
-
Example for a 5 mg/mL solution: Weigh 50 mg of the API and add it to the 5 mL of DMSO/PEG400.
-
-
Solubilization: Gently vortex or sonicate the vial at room temperature until the API is completely dissolved. A brief, gentle warming (to 37-40°C) can be used if necessary, but stability must be considered. The solution must be perfectly clear.
-
Final Dilution: Slowly add the final aqueous component (e.g., 5.0 mL of Sterile Saline) to the dissolved drug concentrate while vortexing . Add the aqueous phase dropwise to avoid localized concentration shocks that can cause precipitation.
-
Final Quality Control & Sterilization:
-
Visually inspect the final formulation against a light and dark background. It must be a clear, homogenous solution free of any visible particulates.[11][12] If any cloudiness or precipitate is observed, the formulation is not suitable for parenteral injection.
-
Aseptically draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a final sterile vial.[13][14] This step ensures sterility and removes any microscopic particulates.[15]
-
-
Labeling and Storage: Label the vial clearly with the compound name, concentration, vehicle composition, preparation date, and storage conditions.[13] Store at 2-8°C, protected from light, and use within a validated time frame (typically 24-48 hours unless stability data indicates otherwise).
Table 2: Example Co-Solvent Compositions for Parenteral Dosing
| Component | Formulation A (Standard) | Formulation B (Enhanced Solubility) | Rationale & Considerations |
| DMSO | 5-10% | 10% | Primary solubilizer. Keep at the lowest effective percentage due to potential for inflammatory reactions and confounding biological effects.[9] |
| PEG400 | 30-40% | 40% | Well-tolerated co-solvent and viscosity modifier.[7][15] |
| Tween 80 | 0% | 5-10% | Non-ionic surfactant to improve solubility and prevent precipitation. |
| Aqueous Phase | q.s. to 100% with Saline or D5W | q.s. to 100% with Saline | The final diluent. Choice depends on the study design; saline is most common.[7] |
Protocol 2: Micronized Suspension for Oral or Parenteral (SC/IM) Administration
A. Rationale and Scientific Principles
When higher doses are required or co-solvent systems prove unsuitable due to toxicity or instability, an aqueous suspension is an excellent alternative.[15] This approach does not require dissolving the drug; instead, it reduces the drug's particle size to the micron or sub-micron (nano) range and suspends these particles in an aqueous vehicle. According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area, which can lead to a faster dissolution rate in vivo and improved bioavailability.[6][16]
Trustworthiness: The success of a suspension depends on achieving a uniform, fine particle size and preventing particle aggregation and settling.[17] This protocol incorporates a wetting agent to ensure proper dispersion and a suspending agent to maintain homogeneity, which are validated by visual inspection and resuspendability checks.
Caption: Workflow for the preparation of a micronized aqueous suspension.
B. Materials and Reagents
-
This compound (API)
-
Wetting Agent: Polysorbate 80 (Tween 80) or Poloxamer 188
-
Suspending/Viscosity Agent: Hydroxypropyl methylcellulose (HPMC), Sodium carboxymethyl cellulose (Na-CMC), or Methylcellulose (0.5% w/v in water)[15]
-
Vehicle: Sterile Water for Injection or Sterile Saline
-
Glass mortar and pestle
-
Bath sonicator
-
Sterile vials, syringes, and needles
C. Step-by-Step Methodology
-
Prepare Suspending Vehicle: Prepare a 0.5% (w/v) solution of HPMC or Na-CMC in sterile water. For example, to make 100 mL, slowly add 0.5 g of HPMC to ~90 mL of continuously stirring sterile water. Gently heat (if necessary) to aid dissolution, then cool and make up the final volume to 100 mL.
-
Prepare Wetting Solution: Prepare a 1-2% solution of Tween 80 in sterile water.
-
Weigh API: Accurately weigh the required amount of API and place it in a clean glass mortar.
-
Wetting the API: Add a very small volume of the wetting solution (just enough to cover the powder) to the mortar.
-
Trituration: Carefully triturate the API with the pestle in the presence of the wetting agent. The goal is to form a smooth, uniform paste, free of clumps. This step is critical for breaking down aggregates and ensuring each particle is coated by the wetting agent.
-
Dilution: Gradually add the suspending vehicle (e.g., 0.5% HPMC) to the paste in small portions, continuing to mix and triturate until a smooth, liquid dispersion is formed.
-
Homogenization and Final Volume: Transfer the suspension to a sterile vial. Use additional vehicle to rinse the mortar and pestle to ensure a complete transfer. Add the remaining vehicle to reach the final target volume and concentration.
-
Final Homogenization: Cap the vial and place it in a bath sonicator for 15-30 minutes to further break down agglomerates and ensure a homogenous, fine suspension.
-
Quality Control:
-
Visually inspect the formulation. It should appear uniform and milky. Let it stand for 30 minutes and check for rapid settling. Some sedimentation is normal, but it should be easily and fully redispersed upon gentle shaking.
-
Crucially, always shake the vial vigorously immediately before drawing each dose to ensure uniformity.
-
-
Labeling and Storage: Label the vial with the compound name, concentration, vehicle composition, preparation date, and a clear instruction: "Shake Vigorously Before Use ." Store at 2-8°C.
Critical Considerations for In Vivo Studies
-
Sterility and Pyrogenicity: All parenteral formulations (IV, IP, SC, IM) must be sterile and, ideally, free of pyrogens.[11][12][18] This requires using sterile-grade components and aseptic preparation techniques.[13][14] For suspensions that cannot be filter-sterilized, preparing them from sterile components in a laminar flow hood is the best practice.[13]
-
Vehicle Controls: It is imperative to include a vehicle-only control group in your experiment.[2] Excipients like DMSO, PEG400, and Tween 80 are not inert and can have biological effects that could confound study results.[9]
-
Route-Specific Limitations: The route of administration imposes limits on volume, pH, and osmolality.[2][19] IV injections must be free of particulates to prevent emboli, making filtered co-solvent solutions preferable over suspensions for this route.[2][8]
-
Stability: Formulations should be prepared fresh whenever possible. If storage is necessary, the stability (physical and chemical) of the API in the vehicle should be determined. Watch for signs of degradation such as precipitation, color change, or phase separation.[13]
References
- A Comprehensive Review of Global Regulatory Guidelines for Parenteral Manufacturing. (n.d.). Google Scholar.
- This compound. (n.d.). Benchchem.
-
This compound. (n.d.). PubChem. Retrieved from [Link]
- Special Considerations for Developing Parenteral Formulations. (2024, October 23). American Injectables.
-
High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. (2016, October 12). ACS Central Science. Retrieved from [Link]
-
Formulation of poorly water-soluble drugs for oral administration. (n.d.). Future4200. Retrieved from [Link]
- Significance of excipients to bioavailability of poorly water-soluble drugs. (2017, December 11). IOP Conference Series: Materials Science and Engineering.
-
Preparation, Storage and Labeling of Drug and Chemical Formulations. (n.d.). University of Washington Office of Animal Welfare. Retrieved from [Link]
-
PARENTERAL PREPARATIONS. (n.d.). Pharmapproach.com. Retrieved from [Link]
-
What are the vehicles used to dissolve drugs for in vivo treatment? (2014, July 10). ResearchGate. Retrieved from [Link]
-
Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 614–627. Retrieved from [Link]
-
Formulation Development of Parenteral Products. (n.d.). Biomanufacturing.org. Retrieved from [Link]
-
Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201–230. Retrieved from [Link]
-
Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline). (n.d.). University of California, Berkeley. Retrieved from [Link]
-
What are the preferable iv vehicle system for in vivo study? (2012, September 27). ResearchGate. Retrieved from [Link]
-
Use of Fluids and Diluted Drugs in Research Animals. (n.d.). University of California, Los Angeles. Retrieved from [Link]
- Formulation And Evaluation of Oral Suspension Containing Poorly Water-Soluble Drugs. (2025, February 28). AKT Publication.
-
Ashton, J. C. (2013). Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery. CNS Neuroscience & Therapeutics, 19(11), 835–842. Retrieved from [Link]
-
Critical Factors Influencing the In Vivo Performance of Long-acting Lipophilic Solutions—Impact on In Vitro Release Method Design. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. (2025, August 6). ResearchGate. Retrieved from [Link]
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
-
Liposomal-benzocaine gel formulation: correlation between in vitro assays and in vivo topical anesthesia in volunteers. (n.d.). PubMed. Retrieved from [Link]
-
Liposomal-benzocaine gel formulation: Correlation between in vitro assays and in vivo topical anesthesia in volunteers. (n.d.). ResearchGate. Retrieved from [Link]
-
Formulation strategies for poorly soluble drugs. (2025, July 10). ResearchGate. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C28H40N2O4 | CID 40012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. kinampark.com [kinampark.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 11. ijsrtjournal.com [ijsrtjournal.com]
- 12. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 13. Preparation, Storage and Labeling of Drug and Chemical Formulations – Office of Animal Welfare [sites.uw.edu]
- 14. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 15. americaninj.com [americaninj.com]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. aktpublication.com [aktpublication.com]
- 18. Parenteral Drugs: Ensuring Sterility and Minimizing Risks During Manufacturing [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Electrophysiological Investigation of 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Unveiling the Potential of a Procaine and Otilonium Bromide Intermediate in Ion Channel Research
The compound 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate is a synthetic ester derivative with the molecular formula C₂₈H₄₀N₂O₄ and a molecular weight of 468.6 g/mol .[1][2][3] While direct electrophysiological data on this specific molecule is not extensively documented in peer-reviewed literature, its significance in pharmacology is underscored by its role as a key intermediate in the synthesis of well-known local anesthetics such as procaine and the antispasmodic agent otilonium bromide.[4] This structural lineage provides a strong rationale for investigating its potential activity as a modulator of ion channels, the primary targets of local anesthetics and many spasmolytic drugs.
This guide provides a comprehensive framework for the characterization of this compound using patch-clamp electrophysiology. By drawing parallels with the established mechanisms of its derivatives, we present detailed protocols to explore its effects on voltage-gated sodium, potassium, and calcium channels. This document is intended to serve as a foundational resource for researchers seeking to elucidate the pharmacological profile of this and similar compounds.
Scientific Rationale and Mechanistic Postulates
Local anesthetics, such as procaine, primarily exert their effects by blocking voltage-gated sodium channels, thereby inhibiting the initiation and propagation of action potentials in neuronal and cardiac tissues.[5] Otilonium bromide, on the other hand, has been demonstrated to inhibit L-type and T-type calcium channels in smooth muscle cells, contributing to its spasmolytic properties.[6][7][8][9] Given the structural similarities, it is plausible that this compound may exhibit a multi-target profile, potentially interacting with one or more of these ion channel families.
The lipophilic 2-(octyloxy)benzamido substituent and the diethylaminoethyl ester group are key structural features that are likely to influence the compound's interaction with the lipid bilayer and the ion channel proteins embedded within it.[4] Therefore, a systematic investigation using patch-clamp techniques is warranted to determine its specific ion channel targets, potency, and mechanism of action.
Hypothesized Signaling Pathway and Target Interaction
The following diagram illustrates the potential points of intervention for this compound on various ion channels, based on the known actions of its derivatives.
Caption: Hypothesized mechanism of action for this compound.
Quantitative Data Summary: A Predictive Framework
While specific quantitative data for this compound is not yet available, the following table provides a reference range of potencies for its related compounds on their respective ion channel targets. This serves as a useful starting point for dose-response studies.
| Compound | Target Ion Channel | Cell Type | Potency (IC₅₀/EC₅₀) | Reference |
| Procaine | Voltage-Gated Sodium Channels | Frog Neuromuscular Junction | ~20 µM (apparent dissociation constant) | [10] |
| Otilonium Bromide | L-type Calcium Channels | Rat Colonic Smooth Muscle Cells | 885 nM (EC₅₀) | [6] |
| Otilonium Bromide | L-type Calcium Channels | Human Jejunal Smooth Muscle Cells | Inhibition at 0.9 - 9 µM | [7] |
| Otilonium Bromide | T-type Calcium Channels (CaV3.1, 3.2, 3.3) | HEK293 Cells | Reversible block in the 10⁻⁸ to 10⁻⁵ M range | [9] |
| Bupivacaine (Local Anesthetic) | Voltage-Gated Potassium Channels (Iₖₙ in type 2 cells) | Rat Dorsal Root Ganglion Neurons | 57 µM (IC₅₀) | [11] |
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be adaptable for investigating the effects of this compound on various ion channels using the whole-cell patch-clamp technique.
Preparation of Stock Solutions
-
Compound Stock Solution:
-
Due to its lipophilic nature, dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-100 mM).
-
Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
-
The final concentration of DMSO in the external solution should be kept below 0.1% to avoid solvent effects on ion channel currents.
-
-
External (Extracellular) Solution:
-
For recording sodium and potassium currents in neurons:
-
140 mM NaCl, 2.8 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.4 with NaOH.
-
-
For recording calcium currents in smooth muscle or HEK293 cells:
-
120 mM NaCl, 5 mM CsCl, 10 mM BaCl₂ (or CaCl₂), 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.4 with NaOH. (Cesium is used to block potassium channels).
-
-
-
Internal (Intracellular/Pipette) Solution:
-
For sodium and potassium currents:
-
130 mM K-Gluconate, 10 mM KCl, 1 mM MgCl₂, 10 mM HEPES, 0.5 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP. Adjust pH to 7.2 with KOH.
-
-
For calcium currents:
-
120 mM Cs-Methanesulfonate, 10 mM CsCl, 10 mM HEPES, 10 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP. Adjust pH to 7.2 with CsOH.
-
-
Cell Preparation
-
Cell Lines: Use appropriate cell lines expressing the ion channel of interest (e.g., HEK293 cells stably expressing specific NaV, CaV, or KV subtypes) or primary cells (e.g., dorsal root ganglion neurons, cardiomyocytes, or smooth muscle cells).
-
Plating: Plate cells onto glass coverslips at a suitable density to allow for isolated single cells for patching.
Whole-Cell Patch-Clamp Recording
The following workflow outlines the general procedure for whole-cell patch-clamp recording.
Caption: A generalized workflow for a whole-cell patch-clamp experiment.
Voltage-Clamp Protocols
-
Voltage-Gated Sodium Channels (NaV):
-
Current-Voltage (I-V) Relationship: From a holding potential of -100 mV, apply depolarizing steps from -80 mV to +60 mV in 10 mV increments for 50 ms.
-
Steady-State Inactivation: From a holding potential of -120 mV, apply a series of 500 ms prepulses from -120 mV to 0 mV in 10 mV increments, followed by a test pulse to -10 mV for 50 ms.
-
Use-Dependent Block: Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms) at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz) to assess state-dependent binding.
-
-
Voltage-Gated Calcium Channels (CaV):
-
I-V Relationship: From a holding potential of -80 mV, apply depolarizing steps from -60 mV to +70 mV in 10 mV increments for 200 ms.
-
Steady-State Inactivation: From a holding potential of -100 mV, apply 1-second prepulses from -100 mV to +20 mV in 10 mV increments, followed by a test pulse to 0 mV for 200 ms.
-
-
Voltage-Gated Potassium Channels (KV):
-
I-V Relationship: From a holding potential of -80 mV, apply depolarizing steps from -70 mV to +60 mV in 10 mV increments for 500 ms.
-
Data Analysis
-
Measure peak current amplitudes, current density (pA/pF), and time constants of activation and inactivation.
-
Construct dose-response curves to determine the IC₅₀ or EC₅₀ of the compound.
-
Analyze shifts in the voltage-dependence of activation and inactivation curves.
-
Evaluate the kinetics of block and unblock to understand the binding and unbinding rates.
Trustworthiness and Self-Validating Systems
To ensure the reliability and reproducibility of your findings, it is crucial to incorporate the following controls and validation steps into your experimental design:
-
Vehicle Control: Always perform experiments with the vehicle (e.g., 0.1% DMSO in external solution) alone to confirm it has no effect on the recorded currents.
-
Positive Controls: Use known blockers of the target ion channels (e.g., tetrodotoxin for NaV channels, nifedipine for L-type CaV channels, or tetraethylammonium for KV channels) to validate the experimental setup and cell model.
-
Reversibility: Assess the washout of the compound's effect to determine if the binding is reversible.
-
Orthogonal Assays: If possible, confirm findings from patch-clamp experiments with other techniques, such as fluorescence-based assays using voltage- or ion-sensitive dyes.
By adhering to these rigorous experimental practices, researchers can confidently characterize the electrophysiological effects of this compound and contribute valuable knowledge to the field of ion channel pharmacology.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Inam, M., et al. (2016). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. European Journal of Medicinal Chemistry, 124, 445-455. [Link]
-
Martínez-Cutillas, F., et al. (2004). Otilonium bromide inhibits muscle contractions via L-type calcium channels in the rat colon. Neurogastroenterology & Motility, 16(5), 567-575. [Link]
-
Strichartz, G. R., & Ritchie, J. M. (1987). The action of local anesthetics on ion channels of excitable tissues. In Handbook of experimental pharmacology (Vol. 81, pp. 21-52). Springer, Berlin, Heidelberg. [Link]
-
Komai, H., & Kress, H. G. (2001). Local anesthetic inhibition of voltage-activated potassium currents in rat dorsal root ganglion neurons. Anesthesiology, 94(6), 1049-1057. [Link]
-
Candura, S. M., et al. (2001). Otilonium bromide inhibits calcium entry through L-type calcium channels in human intestinal smooth muscle. Gut, 49(4), 500-505. [Link]
-
ResearchGate. (n.d.). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy) benzohydrazide derivatives as inhibitors of Entamoeba histolyica. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Otilonium bromide inhibits muscle contractions via L-type calcium channels in the rat colon. Retrieved January 12, 2026, from [Link]
-
Protocols.io. (2018). Whole Cell Patch Clamp Protocol. [Link]
-
Butterworth, J. F., & Strichartz, G. R. (1990). Molecular mechanisms of local anesthesia: a review. Anesthesiology, 72(4), 711-734. [Link]
-
Djamgoz, M. B. A., & Onkal, R. (2013). Local anaesthetics and cancer: a new therapeutic direction?. British journal of anaesthesia, 111(suppl_1), i119-i131. [Link]
-
In silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Adams, P. R. (1977). Voltage jump analysis of procaine action at frog end-plate. The Journal of physiology, 268(2), 291-318. [Link]
-
Robertson, D. W., et al. (1988). Electrophysiologic and antiarrhythmic activities of 4-amino-N-[2-(diethylamino)ethyl]-3,5-dimethylbenzamide, a sterically hindered procainamide analogue. Journal of medicinal chemistry, 31(7), 1290-1295. [Link]
-
Lukacs, P., et al. (2018). An advanced automated patch clamp protocol design to investigate drug—ion channel binding dynamics. Frontiers in pharmacology, 9, 876. [Link]
-
Lievremont, J. P., et al. (2005). T-type Ca2+ channel modulation by otilonium bromide. American Journal of Physiology-Gastrointestinal and Liver Physiology, 289(1), G136-G144. [Link]
-
Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - RSC Publishing. (n.d.). Retrieved January 12, 2026, from [Link]
-
New 2-(2,4-Dihydroxyphenyl)benzimidazolines - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]
Sources
- 1. This compound | C28H40N2O4 | CID 40012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Otilonium bromide inhibits muscle contractions via L-type calcium channels in the rat colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Otilonium bromide inhibits calcium entry through L-type calcium channels in human intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. T-type Ca2+ channel modulation by otilonium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Voltage jump analysis of procaine action at frog end-plate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Local anesthetic inhibition of voltage-activated potassium currents in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
"2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate" for targeted nerve block
Application Notes & Protocols
Compound: 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate Application: pH-Sensitive Targeted Nerve Blockade
Introduction and Compound Rationale
Peripheral nerve blocks are a cornerstone of regional anesthesia and pain management. The ideal agent would provide a prolonged, localized block with minimal systemic toxicity. This compound is an investigational local anesthetic designed to achieve targeted action through a pH-sensitive mechanism. Its molecular structure incorporates three key functional domains:
-
A Lipophilic Aromatic Core: The benzoate backbone, substituted with a 2-(octyloxy)benzamido group, confers high lipid solubility.[1] This property is critical for enhancing diffusion through the lipid-rich epineurium and neuronal membranes, contributing to increased potency and a longer duration of action.[2][3]
-
An Intermediate Linker: An amide linkage connects the aromatic core to the tertiary amine, classifying it as an amino-amide type anesthetic. This linkage is generally more stable to hydrolysis than ester linkages, contributing to a longer plasma half-life.[2][4]
-
A pH-Switchable Tertiary Amine: The diethylaminoethyl group is a tertiary amine with a pKa that allows it to exist in equilibrium between a neutral, membrane-permeant base and a protonated, active cation at physiological pH.[3][4] This equilibrium is the basis for its targeted action.
This document provides a detailed guide for researchers on the proposed mechanism of action, formulation, and preclinical evaluation of this compound for targeted nerve block applications.
Compound Profile
Summarized below are the key chemical and physical properties of the compound.
| Property | Value | Source |
| IUPAC Name | 2-(diethylamino)ethyl 4-[(2-octoxybenzoyl)amino]benzoate | [5] |
| CAS Number | 26090-29-9 | [1][6] |
| Molecular Formula | C₂₈H₄₀N₂O₄ | [1][6] |
| Molecular Weight | 468.6 g/mol | [1][5] |
| Predicted XlogP | 6.8 | [5] |
| Chemical Class | Amino-amide Local Anesthetic | [2][4] |
| Storage | 2-8 °C, protect from light | |
| Safety | Harmful if swallowed. May be harmful in contact with skin or if inhaled.[5] |
Proposed Mechanism of Targeted Action
The targeted activity of this compound is not based on ligand-receptor targeting, but rather on exploiting the natural pH gradient that exists between the slightly alkaline extracellular space (pH ~7.4) and the more acidic intracellular environment (axoplasm) of a neuron.[7][8]
The mechanism proceeds in four distinct steps:
-
Extracellular Equilibrium: In the perineural space (pH 7.4), the compound (a weak base) exists in an equilibrium between its uncharged, lipid-soluble tertiary amine form (Base) and its charged, water-soluble protonated form (Cation).[3]
-
Membrane Permeation: The uncharged base, due to its high lipophilicity, readily diffuses across the lipid bilayer of the nerve sheath and the axonal membrane.[8][9] The charged cation cannot cross this barrier.
-
Intracellular Re-Protonation: Once inside the relatively acidic axoplasm, the equilibrium shifts, and the base form accepts a proton (H⁺) to become the charged, active cation.[8]
-
Sodium Channel Blockade: The active cation binds to a specific receptor site on the intracellular side of the voltage-gated sodium channel.[2][10] This binding locks the channel in an inactivated state, preventing the influx of sodium ions required for action potential propagation, thereby blocking nerve conduction.[8]
This pH-dependent activation concentrates the active form of the drug precisely where it is needed—inside the neuron—minimizing the concentration of the active form in systemic circulation and enhancing the therapeutic index.
Caption: pH-dependent mechanism of targeted nerve block.
Experimental Protocols
Protocol 1: Formulation of Injectable Solution
This protocol describes the preparation of a simple aqueous formulation for preclinical testing. Due to the compound's high lipophilicity (XlogP 6.8), a co-solvent or emulsifying agent may be necessary for higher concentrations.[5]
Rationale: The formulation aims to deliver the anesthetic in a biocompatible vehicle. The pH is adjusted to be slightly acidic to favor the charged, water-soluble form for stability in solution, while relying on tissue buffering upon injection to re-establish the necessary equilibrium for membrane permeation.
Materials:
-
This compound powder
-
Sterile Saline (0.9% NaCl)
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Sterile 0.22 µm syringe filters
-
Calibrated pH meter
Procedure:
-
Weighing: Accurately weigh the desired amount of the compound to prepare a 1% (10 mg/mL) stock solution.
-
Initial Dissolution: Add approximately 80% of the final volume of sterile saline to a sterile beaker with a magnetic stir bar.
-
Acidification: Slowly add 0.1 M HCl dropwise while stirring to lower the pH to ~4.0. This will protonate the tertiary amine, increasing its aqueous solubility.
-
Compound Addition: Slowly add the weighed compound powder to the acidified saline. Stir until fully dissolved. The solution should be clear.
-
pH Adjustment: Carefully adjust the pH of the solution to 6.0 using 0.1 M NaOH. Do not exceed pH 6.5, as this may cause precipitation of the uncharged base.
-
Final Volume: Transfer the solution to a volumetric flask and add sterile saline to reach the final desired volume.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Validation: Confirm the final concentration using a validated HPLC method. Store the formulation at 4°C, protected from light.
Protocol 2: Preclinical Evaluation in a Rodent Sciatic Nerve Block Model
This protocol outlines an in vivo study to determine the efficacy and duration of the nerve block using a validated rat model.[11][12][13] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Rationale: The rat sciatic nerve block model is a standard preclinical assay that allows for the assessment of both sensory (nociceptive) and motor blockade, providing a comprehensive profile of the anesthetic's effect.[13][14]
Study Design:
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Groups (n=8 per group):
-
Vehicle Control: Saline injection.
-
Test Article: 0.1 mL of 1% compound solution.
-
Positive Control: 0.1 mL of 0.5% Bupivacaine.
-
| Group | Treatment | Dose Volume |
| 1 | Vehicle (Saline, pH 6.0) | 0.1 mL |
| 2 | Test Compound (1% Solution) | 0.1 mL |
| 3 | Bupivacaine (0.5% Solution) | 0.1 mL |
Procedure Workflow:
Caption: Workflow for in vivo preclinical evaluation.
Step-by-Step Methodology:
-
Baseline Measurements: One day prior to the study, acclimatize rats to the testing equipment and obtain baseline measurements for sensory and motor function.
-
Anesthesia and Injection:
-
Anesthetize the rat using isoflurane (2-3%).
-
Place the animal in a lateral position. Palpate the greater trochanter and the ischial tuberosity.
-
Insert a 27-gauge needle perpendicular to the skin, midway between these landmarks, until it elicits a slight muscle twitch, indicating proximity to the sciatic nerve.
-
Slowly inject 0.1 mL of the assigned test article over 30 seconds.
-
-
Sensory Blockade Assessment (Thermal Latency):
-
Use a plantar test apparatus (Hargreaves method).
-
At predetermined time points post-injection, apply a focused beam of radiant heat to the plantar surface of the injected paw.
-
Record the time (in seconds) for the rat to withdraw its paw (paw withdrawal latency, PWL).
-
A cut-off time of 20 seconds is used to prevent tissue damage. A PWL equal to the cut-off time indicates a complete sensory block.
-
-
Motor Blockade Assessment (Proprioceptive Function):
-
Use a modified postural and placing test.
-
Gently hold the rat and observe the position of the injected hindlimb.
-
Score motor function on a scale: 0 = Normal function; 1 = Mild deficit (splayed toes); 2 = Moderate deficit (knuckling); 3 = Complete block (inability to bear weight).
-
-
Data Analysis and Interpretation:
-
Duration of Sensory Block: Defined as the time from injection until the PWL returns to within 2 standard deviations of the baseline measurement.
-
Duration of Motor Block: Defined as the time from injection until the motor function score returns to 0.
-
Plot the mean PWL and motor scores over time for each group.
-
Use statistical analysis (e.g., ANOVA with post-hoc tests) to compare the efficacy and duration of the test compound against the vehicle and positive control groups.
-
References
- Benchchem. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyVofkXaALn9GXnpPtqC659Kcrni5zdT0nPtXADvw_hLGG28GkbRDB0VHf5QuZc6q_A9BbGTmK7eaLYPIYk5Dz5M0htYBkdRVUWh1Xb1engxg4GCv1eWyUk08QxuE_AegvD2jV]
- Hille B. The pH-dependent rate of action of local anesthetics on the node of Ranvier. J Gen Physiol. 1977;69(4):475-496. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaAIr5OXS0OZNfuRTWAwOyTCqMZQnT4VKqUs00BrpoACfn3P3OjpfpAw5BT6EkiTYoGXcrBMzuw_eFVadZm-xsG_uHz1rNmwZuemb3u9uwQNeIW6olkou8848Hqpo81rD3qSYwbfNyS6zvnaY=]
- Medscape. Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure. 2023. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGf-KoTTFSweCnj_7opw32A4c10cgqPyN38NLyFPgYMUSSGW9c_fb6Ympyh_3S8OFEs3UtLChboj_2xE8JbDl0qTRnwmCFXAElqmZRShBkkh7g8GzbpgW53-PsyDK0RtwEmhhNh5f6Bb_cUSEiILsczVw==]
- JoVE. Video: Local Anesthetics: Mechanism of Action. 2023. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2dWD37igMe_F0ih0FZw0fS56MDPbdl6OoqmKTIgWHeZL1GJmVZbzErVVWfZuAkyKKDi7xoUyWjZv0Lazv2zjE79i2Ezd5H7dJmy9DxuxZsDOuYKpW68jiw_zlXSVqITwdPY_LuMIgfTPZW47FqXhvNxhn7GPoNJ9IfF9wVY2z5RipzW-NKvVmpoPQ7ROpLg==]
- Zhao Y, et al. The Preclinical Pharmacological Study of a Novel Long-Acting Local Anesthetic, a Fixed-Dose Combination of QX-OH/Levobupivacaine, in Rats. Front Pharmacol. 2019;10:939. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFh38PSweoKaHAeMjJ5Dbj1LDTFZr_K9T6YWPPX9tPQZEHzrg3bWMFc57F30suWEgwyyo6Y1_SBsaypDhq2l7EVAgIefGgio7MEVp7U2P_AL-T2qFkAQV5U9EwuBdH8jPhy6OAg2DK69kDneNE=]
- WikiAnesthesia. Local anesthetics. 2022. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHT4IWtfp6czmncmzF7vSwZ_xi07f_wywyo_m85suMOVUSvTw6poaPJuBNW0Veckb60nG9xh_St4BtIa0hz2buXUyK6lVSoWuAM_LRenegKvU346W_XzcLIBHCayKIMrUoyrpWAuvPCRHJVOB0=]
- Viscusi ER, et al. Development of long-acting local anesthetics: a long way from basic research to clinical application. Reg Anesth Pain Med. 2019;44(12):1073-1079. [URL: https://www.researchgate.
- Google Patents. WO2016040684A1 - Targeted delivery of tertiary amine-containing drug substances. [URL: https://patents.google.
- Moldovan M, et al. An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability. Front Pharmacol. 2018;9:835. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6070562/]
- Strichartz GR, et al. Topical, Local, and Regional Anesthesia and Anesthetics. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2026. [URL: https://www.ncbi.nlm.nih.gov/books/NBK534211/]
- Semantic Scholar. An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbVfReITbASaw4QhvxGE0YLVGeaRgO3KisXSAFnCbh0S6sfurcWhGk7kG7cmFGfAhL6VVfV5x_86xjw6QI6gS291_kEkMgETdE5RYPDaJZOLW3fjdVjvgOvA91q9ZMv2g3J2yfLJ4ldhDopzzXSrnfEHrWdx3X_bMlerLyAhHlzLydjFZUx4qoS4TwzQGFYmcLbvBqI-LnKLqE_4aNaHLh12Kw92RammQa6_fKKpqVax0f4u_JoorLJU9-mVNQcwa4Av0hslulPYOdJgyuSoE=]
- Becker DE, Reed KL. Local Anesthetics: Review of Pharmacological Considerations. Anesth Prog. 2012;59(2):90-102. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3403588/]
- Padera RF, et al. Materials for Controlled Release of Local Anesthetics. Adv Healthc Mater. 2023;12(14):e2202650. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10112108/]
- Brederson JD, et al. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. In: Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. [URL: https://www.ncbi.nlm.nih.gov/books/NBK133423/]
- Echemi. 2-(Diethylamino)ethyl 4-[[2-(octyloxy)benzoyl]amino]benzoate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHOLH4lEi1WXLAtzpGh0mTk7NPf83VDWBnINvEZh83WzpUgjtHyOPCyltIaqaEV1d0fdnJojGNJKCf9vmQ6hWdYxLE0jwbllA4-AQJ2tUbUNWG6wMjsr8cipzqjl3pe39QFIDMm5qrq93M1r1kfsYu8O0sXSeQuwKBrWzpp2BHgGv7HYCoYPGBQJOPBJMGIgTr82NniMZcHtHcWqpvQ0A=]
- ResearchGate. Materials for Controlled Release of Local Anesthetics. [URL: https://www.researchgate.net/publication/368297754_Materials_for_Controlled_Release_of_Local_Anesthetics]
- Scirp.org. In-Vivo Models for Management of Pain. [URL: https://www.scirp.
- Patsnap Synapse. What in vivo models are used for pain studies?. 2025. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7KqAJfpAxVELoOoqAWuBR0aQj2ZHtJ5xoV6ef-FI0ARp-ngw6K8pbLI6iozcxsYRkQq_9KisZL6M9_dw8ID-08A12O2XsHe9vm0dYcwuvQ7Noah78z7b6UEUkv7KO19IF3nAGxgHdK_AFTUDwIP8x7PiwXn-NRK3w219X4cxWSEkuLt3jIWv4CRJQKw==]
- ChemShuttle. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUcAeBoEGs12mkua3y2ciwezHcUJTkUqZ4djGVxkYknjdUodduEJoCsBB3B3CtRFujwSz9DPVhimAnfCOhN-c-tMrJaJTRteXWsoBwtIIXJ7ZBsBDc50Gakd4rERAwg6J9vRzOKXUKaiuqCxg_VSHr8RviTLtC3Dh_UQAVcInitO1eWqi44ItUFzGDcDDYtnY=]
- PubChem. This compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/40012]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Local anesthetics - WikiAnesthesia [wikianesthesia.org]
- 3. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Materials for Controlled Release of Local Anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C28H40N2O4 | CID 40012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure [emedicine.medscape.com]
- 8. Video: Local Anesthetics: Mechanism of Action [jove.com]
- 9. The pH-dependent rate of action of local anesthetics on the node of Ranvier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Topical, Local, and Regional Anesthesia and Anesthetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. The Preclinical Pharmacological Study of a Novel Long-Acting Local Anesthetic, a Fixed-Dose Combination of QX-OH/Levobupivacaine, in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What in vivo models are used for pain studies? [synapse.patsnap.com]
- 14. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Preclinical Efficacy Evaluation of 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate as a Novel Anti-Inflammatory Agent
Introduction
2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate (henceforth referred to as "the compound") is a synthetic ester derivative with the chemical formula C28H40N2O4 and a molecular weight of 468.6 g/mol [1][2][3][4][5][6]. While its primary characterization has been as an intermediate in the synthesis of local anesthetics such as otilonium bromide, its structural motifs suggest potential for broader biological activities, including enzyme and receptor modulation[1]. This document outlines a comprehensive experimental design for the preclinical evaluation of this compound's efficacy as a novel anti-inflammatory agent, with a specific focus on its potential to inhibit the NLRP3 inflammasome pathway.
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by triggering the release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18, and inducing a form of inflammatory cell death known as pyroptosis[7][8][9]. Aberrant activation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases[7][9][10]. Therefore, the development of small molecule inhibitors of the NLRP3 inflammasome is a significant therapeutic strategy[10][11][12].
These application notes provide a tiered approach to efficacy testing, beginning with in vitro characterization of the compound's anti-inflammatory properties and culminating in in vivo validation using established models of inflammation. The protocols are designed to be robust and self-validating, incorporating appropriate controls and mechanistic readouts to ensure data integrity and to provide a clear rationale for advancing the compound through the drug development pipeline in accordance with regulatory expectations[13][14][15][16].
Part 1: In Vitro Efficacy and Mechanism of Action
The initial phase of the investigation focuses on establishing the anti-inflammatory activity of the compound in relevant cell-based models and elucidating its mechanism of action, with a primary hypothesis centered on the inhibition of the NLRP3 inflammasome.
Rationale for In Vitro Model Selection
To accurately assess the compound's effect on the NLRP3 inflammasome, it is crucial to utilize cell lines that express all the necessary components of this pathway and can be reliably activated. The human monocytic cell line, THP-1, is an excellent initial model as it can be differentiated into macrophage-like cells that provide a robust and reproducible system for studying inflammasome activation[8]. For confirmatory studies, primary human peripheral blood mononuclear cells (PBMCs) or human monocyte-derived macrophages (hMDMs) offer a more physiologically relevant system[8]. The murine macrophage-like cell line J774A.1 is also a valuable tool for cross-species validation and for bridging to in vivo studies in mice[8].
Experimental Workflow for In Vitro NLRP3 Inflammasome Inhibition
The following diagram illustrates the general workflow for assessing the inhibitory potential of the compound on the NLRP3 inflammasome in vitro.
Caption: In Vitro Workflow for NLRP3 Inflammasome Inhibition.
Detailed Protocols
Objective: To determine the dose-dependent inhibitory effect of the compound on NLRP3 inflammasome activation in differentiated THP-1 cells.
Materials:
-
THP-1 cell line
-
RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
The compound of interest
-
ELISA kits for human IL-1β and TNF-α
-
LDH cytotoxicity assay kit
-
Caspase-1 activity assay kit
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed THP-1 cells in 96-well plates at a density of 1 x 10^5 cells/well.
-
Differentiate cells into macrophage-like cells by treating with 100 ng/mL PMA for 48-72 hours. Replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.
-
-
Priming (Signal 1):
-
Compound Treatment:
-
Following priming, wash the cells and add fresh medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO). Incubate for 1 hour.
-
-
Activation (Signal 2):
-
Activate the NLRP3 inflammasome by adding an appropriate stimulus, such as 10 µM Nigericin or 5 mM ATP, for 1-2 hours[8].
-
-
Endpoint Analysis:
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of secreted IL-1β and TNF-α using commercial ELISA kits. A reduction in IL-1β but not TNF-α would suggest specific inhibition of the inflammasome pathway.
-
Pyroptosis Assessment: Measure the release of lactate dehydrogenase (LDH) into the supernatant as an indicator of pyroptotic cell death using an LDH cytotoxicity assay kit.
-
Caspase-1 Activity: Measure caspase-1 activity in the cell lysates or supernatants using a specific fluorometric or colorimetric assay kit[11][17].
-
Data Presentation:
| Compound Conc. (µM) | IL-1β Release (pg/mL) | TNF-α Release (pg/mL) | LDH Release (% of Max) | Caspase-1 Activity (RFU) |
| Vehicle Control | ||||
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| 100 | ||||
| Positive Control (e.g., MCC950) |
Objective: To visually confirm the inhibition of caspase-1 activation and IL-1β processing by the compound.
Procedure:
-
Follow the cell culture, priming, and treatment steps as described in Protocol 1, using larger format plates (e.g., 6-well plates) to obtain sufficient protein.
-
After treatment, collect both the supernatant and the cell lysates.
-
Concentrate the proteins in the supernatant.
-
Perform SDS-PAGE and Western blot analysis on both lysates and concentrated supernatants.
-
Probe with antibodies specific for the cleaved forms of caspase-1 (p20 subunit) and IL-1β (p17 subunit). Use an antibody against a housekeeping protein (e.g., β-actin) for the lysate as a loading control.
Part 2: In Vivo Efficacy Studies
Following successful in vitro characterization, the next crucial step is to evaluate the compound's efficacy in relevant animal models of inflammation. These studies must be designed to be predictive of the compound's pharmacological activity in humans and conducted in compliance with Good Laboratory Practices (GLP) where required for regulatory submissions[14][15][16].
Rationale for In Vivo Model Selection
A tiered approach to in vivo testing is recommended. An acute model of inflammation, such as LPS-induced endotoxemia or peritonitis, provides a rapid assessment of the compound's anti-inflammatory activity and its ability to modulate cytokine release in a whole-organism context. More complex, disease-relevant models can then be employed to evaluate efficacy in a chronic inflammatory setting.
Experimental Workflow for In Vivo Efficacy Testing
Caption: In Vivo Efficacy Testing Workflow.
Detailed Protocols
Objective: To evaluate the in vivo efficacy of the compound in an acute systemic inflammation model.
Materials:
-
8-10 week old Balb/c or C57BL/6 mice
-
Lipopolysaccharide (LPS)
-
The compound of interest formulated for in vivo administration
-
Anesthetic and materials for blood collection
-
ELISA kits for murine IL-1β, IL-6, and TNF-α
Procedure:
-
Acclimation and Grouping: Acclimate mice for at least one week. Randomly assign mice to treatment groups (e.g., vehicle control, compound at 3-4 dose levels, positive control such as a known anti-inflammatory drug).
-
Compound Administration: Administer the compound or vehicle to the respective groups via the intended clinical route (e.g., oral gavage (p.o.) or intraperitoneal (i.p.) injection) at a predetermined time before LPS challenge.
-
Inflammation Induction: Inject mice with a sublethal dose of LPS (e.g., 1-5 mg/kg, i.p.).
-
Sample Collection: At a peak time point for cytokine release (e.g., 2-4 hours post-LPS), collect blood via cardiac puncture under terminal anesthesia.
-
Endpoint Analysis: Prepare serum and measure the levels of IL-1β, IL-6, and TNF-α using ELISA.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Serum IL-1β (pg/mL) | Serum IL-6 (pg/mL) | Serum TNF-α (pg/mL) |
| Vehicle | - | |||
| Compound | Low | |||
| Compound | Mid | |||
| Compound | High | |||
| Positive Control | - |
Objective: To assess the compound's efficacy in a model of NLRP3-dependent sterile inflammation.
Materials:
-
8-10 week old C57BL/6 mice
-
Monosodium urate (MSU) crystals
-
The compound of interest
-
Materials for peritoneal lavage
-
Flow cytometer and antibodies for immune cell phenotyping (e.g., anti-Ly6G for neutrophils)
Procedure:
-
Acclimation and Grouping: As described in Protocol 3.
-
Compound Administration: Administer the compound or vehicle.
-
Inflammation Induction: Inject mice intraperitoneally with a suspension of MSU crystals (e.g., 1 mg per mouse).
-
Sample Collection: After a set time (e.g., 6 hours), euthanize the mice and perform peritoneal lavage with cold PBS.
-
Endpoint Analysis:
-
Cell Infiltration: Count the total number of cells in the peritoneal lavage fluid. Use flow cytometry to quantify the infiltration of neutrophils (Ly6G+ cells).
-
Cytokine Measurement: Measure the levels of IL-1β in the peritoneal lavage fluid using ELISA.
-
Part 3: Data Analysis and Interpretation
All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical significance between groups should be determined using appropriate statistical tests, such as one-way ANOVA followed by a post-hoc test for multiple comparisons. A p-value of less than 0.05 is typically considered statistically significant.
The collective results from these in vitro and in vivo studies will provide a comprehensive preclinical data package to support the continued development of this compound as a novel anti-inflammatory therapeutic. A clear dose-response relationship and a well-defined mechanism of action are critical for establishing proof-of-concept and for guiding future clinical trial design.
References
-
Khan, H., et al. (2022). Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models. Pharmaceuticals, 15(7), 840. [Link]
-
Promega Connections. (2024). Cell-Based Target Engagement and Functional Assays for NLRP3 Inhibitor Profiling Help Identify Successes and Failures. [Link]
-
U.S. Food and Drug Administration. (2010). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. [Link]
-
U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. [Link]
-
Pellegrini, C., et al. (2020). Cellular Models and Assays to Study NLRP3 Inflammasome Biology. International Journal of Molecular Sciences, 21(16), 5697. [Link]
-
AMS Biotechnology (AMSBIO). (2025). Preclinical research strategies for drug development. [Link]
-
Liveon Biolabs. (2023). Pre-Clinical Trials: USFDA Regulations to be Followed. [Link]
-
Iyer, S. S., et al. (2009). The NLRP3 inflammasome: a sensor of sterile and pathogen-induced inflammation. Immunologic Research, 43(1-3), 8-21. [Link]
-
Böttcher, J. P., et al. (2021). Anti-Inflammatory Drugs Remodel the Tumor Immune Environment to Enhance Immune Checkpoint Blockade Efficacy. Cancer Discovery, 11(10), 2534-2551. [Link]
-
Singh, S., et al. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition, 4(2), 23-29. [Link]
-
Duke University School of Medicine. Preclinical Regulatory Requirements. [Link]
-
Sindhu, R. K., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research, 8(4), 1550-1557. [Link]
-
Gregory, N. S., & Sluka, K. A. (2014). Preclinical Assessment of Inflammatory Pain. Current protocols in pharmacology, 66, 5.51.1–5.51.18. [Link]
-
Nasir, A., et al. (2024). Pre-clinical studies comparing the anti-inflammatory potential of artemisinic compounds by targeting NFκB/TNF-α/NLRP3 and Nrf2/TRX pathways in Balb/C mice. Journal of Ethnopharmacology, 327, 117975. [Link]
-
Guo, H., & Ting, J. P. (2020). Inflammasome assays in vitro and in mouse models. Current protocols in immunology, 131(1), e107. [Link]
-
Swanson, K. V., Deng, M., & Ting, J. P. (2019). The NLRP3 inflammasome: molecular activation and regulation to therapeutics. Nature reviews. Immunology, 19(8), 477–489. [Link]
-
Kelley, N., et al. (2019). The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation. International Journal of Molecular Sciences, 20(13), 3328. [Link]
-
Zahid, A., et al. (2019). Pharmacological Inhibitors of the NLRP3 Inflammasome. Frontiers in Immunology, 10, 2538. [Link]
-
Ren, G., et al. (2016). NLRP3 inflammasome and its inhibitors: a review. Journal of Neuroinflammation, 13(1), 194. [Link]
-
PubChem. This compound. [Link]
-
Axios Research. 2-(diethylamino)ethyl 4-(2-hydroxybenzamido)benzoate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound - SRIRAMCHEM [sriramchem.com]
- 3. echemi.com [echemi.com]
- 4. This compound | C28H40N2O4 | CID 40012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemshuttle.com [chemshuttle.com]
- 6. echemi.com [echemi.com]
- 7. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 11. promegaconnections.com [promegaconnections.com]
- 12. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. Step 2: Preclinical Research | FDA [fda.gov]
- 15. Pre-Clinical Trials: USFDA Regulations to be Followed – Home 1 [liveonbiolabs.com]
- 16. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 17. A Comprehensive Toolkit for NLRP3 Inflammasome Drug Discovery [worldwide.promega.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate
Welcome to the technical support guide for the synthesis and optimization of 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate (CAS No. 26090-29-9). This document is designed for researchers, medicinal chemists, and process development professionals. We will address common challenges, provide in-depth troubleshooting strategies, and offer validated protocols to enhance yield, purity, and reproducibility.
Synthesis Overview & Core Logic
The synthesis of the target compound is a two-step process, each requiring careful control of reaction parameters to achieve optimal results. The overall pathway involves an initial amide bond formation followed by an esterification reaction.
Caption: Overall two-step synthesis pathway.
This guide is structured to troubleshoot each of these core reactions independently before addressing final product purification.
Part 1: Troubleshooting Amide Bond Formation
The first critical step is the acylation of 4-aminobenzoic acid with 2-(octyloxy)benzoyl chloride to form the key intermediate, 4-(2-(octyloxy)benzamido)benzoic acid[1][2]. Success in this stage is foundational for the overall yield.
Frequently Asked Questions (FAQs) - Step 1
Q1: My yield of the intermediate amide is consistently low. What are the primary causes? A1: Low yields in this Schotten-Baumann-type reaction typically stem from three sources:
-
Hydrolysis of the Acyl Chloride: 2-(Octyloxy)benzoyl chloride is highly reactive and susceptible to hydrolysis by moisture in the solvent, glassware, or even the 4-aminobenzoic acid starting material. This hydrolysis converts the acyl chloride to the unreactive 2-(octyloxy)benzoic acid.
-
Poor Nucleophilicity of the Amine: The amine on 4-aminobenzoic acid can be protonated by the HCl byproduct generated during the reaction, rendering it non-nucleophilic and halting the reaction. An appropriate base is crucial to scavenge this acid.
-
Sub-optimal Reaction Conditions: Incorrect solvent choice, temperature, or stirring rate can lead to poor mixing and localized concentration gradients, resulting in side reactions or incomplete conversion.
Q2: I'm observing multiple spots on my TLC plate post-reaction. What are the likely side products? A2: Besides unreacted starting materials, common side products include:
-
2-(Octyloxy)benzoic acid: From the hydrolysis of your acyl chloride.
-
Bis-acylated product: While sterically hindered, it is possible for the carboxylate of 4-aminobenzoic acid to react under certain conditions to form an anhydride, though this is less common.
-
Unidentifiable baseline material: This can result from polymerization or degradation if the reaction temperature is too high.
Q3: Can I use a different coupling agent instead of an acyl chloride? A3: Absolutely. If preparing or handling the acyl chloride is problematic, standard peptide coupling reagents can be used to directly couple 2-(octyloxy)benzoic acid with 4-aminobenzoic acid. Common choices include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) often in the presence of an additive like HOBt (Hydroxybenzotriazole) to suppress side reactions and improve efficiency[3][4][5]. This approach avoids handling a moisture-sensitive acyl chloride but requires careful stoichiometry and may introduce new purification challenges to remove the coupling byproducts.
Troubleshooting Guide: Amide Formation
Caption: Decision workflow for troubleshooting amide formation.
Part 2: Troubleshooting Esterification
The second step involves forming an ester linkage between the carboxylic acid of the intermediate and an alkylating agent, typically 2-(diethylamino)ethyl chloride, or via condensation with 2-(diethylamino)ethanol. Each route has distinct challenges.
Frequently Asked Questions (FAQs) - Step 2
Q1: My esterification reaction is not going to completion. What should I check? A1: The cause depends on your chosen method:
-
Via 2-(Diethylamino)ethyl chloride (Williamson Ether-like Synthesis): This is a nucleophilic substitution. Incomplete reactions are often due to an insufficiently strong or sterically hindered base (e.g., K₂CO₃, Cs₂CO₃ are common choices), low reaction temperature, or insufficient reaction time. The solvent must also be appropriate (e.g., DMF, Acetonitrile) to dissolve the carboxylate salt.
-
Via 2-(Diethylamino)ethanol (Fischer Esterification): This is an acid-catalyzed equilibrium-controlled reaction[6]. The primary cause of low conversion is the presence of water, a byproduct that shifts the equilibrium back to the reactants[7]. Effective removal of water using a Dean-Stark trap or molecular sieves is critical. Additionally, an inadequate amount of acid catalyst will slow the reaction rate[8].
Q2: The final product is difficult to purify. Are there common, hard-to-remove impurities? A2: Yes. A key challenge is removing unreacted 4-(2-(octyloxy)benzamido)benzoic acid. Due to the basicity of the product's diethylamino group and the acidity of the starting material's carboxylic acid, they can form a salt complex, making separation by simple extraction difficult. Careful pH control during workup is essential. Another potential impurity is the quaternary ammonium salt formed if the diethylamino group of one product molecule reacts with the 2-(diethylamino)ethyl chloride reagent, though this is less likely under standard conditions.
Q3: My product appears oily and won't crystallize. What can I do? A3: Oiling out during crystallization is often a sign of impurities depressing the melting point or interfering with lattice formation. First, re-verify the purity by LC-MS or NMR. If significant starting material or byproducts are present, column chromatography is recommended. If the product is relatively pure, try different crystallization solvents, use a seed crystal, or attempt a salt formation (e.g., hydrochloride salt) which may have better crystalline properties.
Troubleshooting Guide: Esterification
Caption: Decision workflow for troubleshooting the esterification step.
Recommended Protocols & Data
The following protocols are optimized for high yield and purity. Researchers should always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 4-(2-(octyloxy)benzamido)benzoic acid (Intermediate)
-
Preparation: Dry all glassware in an oven (120°C) overnight. Ensure 4-aminobenzoic acid is dry by storing it in a desiccator.
-
Reaction Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 4-aminobenzoic acid (1.0 eq) and anhydrous dichloromethane (DCM, ~10 mL per gram of acid).
-
Base Addition: Add anhydrous pyridine (2.0 eq) to the suspension. Cool the mixture to 0°C in an ice bath.
-
Acylation: Dissolve 2-(octyloxy)benzoyl chloride (1.05 eq) in anhydrous DCM (~2 mL per gram) and add it dropwise to the cooled suspension over 30 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate with 1% acetic acid).
-
Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (2x), water (1x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude solid from a suitable solvent system like ethanol/water or isopropanol to yield the pure intermediate as a white solid[9].
Protocol 2: Synthesis of Final Product via Alkyl Chloride
-
Reaction Setup: To a round-bottom flask, add the intermediate acid (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and anhydrous N,N-dimethylformamide (DMF, ~8 mL per gram of acid).
-
Reagent Addition: Add 2-(diethylamino)ethyl chloride hydrochloride (1.1 eq). Note: If using the hydrochloride salt, an additional equivalent of base (total 2.5 eq K₂CO₃) is required to neutralize the HCl.
-
Reaction: Heat the mixture to 70°C and stir for 8-12 hours. Monitor progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and pour it into ice water. A solid or oil should separate.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water (2x) and brine (1x) to remove DMF and salts.
-
Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization from a solvent like acetonitrile or an ethanol/hexane mixture.
Key Reaction Parameters (Summary Table)
| Parameter | Step 1: Amide Formation | Step 2: Esterification (Alkyl Chloride) |
| Key Reagents | 4-Aminobenzoic Acid, 2-(Octyloxy)benzoyl Cl | Intermediate Acid, 2-(DEAE)Cl·HCl |
| Base | Pyridine or Triethylamine | K₂CO₃ or Cs₂CO₃ |
| Base Stoichiometry | 1.5 - 2.0 eq | 2.5 - 3.0 eq (for HCl salt) |
| Solvent | Anhydrous DCM, THF | Anhydrous DMF, Acetonitrile |
| Temperature | 0°C to Room Temp | 60 - 80°C |
| Typical Time | 12 - 18 hours | 8 - 12 hours |
| Workup pH | Acidic (to protonate product) | Neutral/Slightly Basic (during extraction) |
References
- Benchchem. (n.d.). This compound.
-
Axios Research. (n.d.). 2-(diethylamino)ethyl 4-(2-hydroxybenzamido)benzoate. Retrieved from [Link]
-
PubChem. (n.d.). Procaine. National Center for Biotechnology Information. Retrieved from [Link]
- IOP Publishing. (2018). Microwave - assisted Synthesis of Local Anaesthetic Procaine from Benzocaine.
- Benchchem. (2025). Technical Support Center: Troubleshooting Ester Synthesis.
-
Labidi, A. (2019). Synthesis of Procaine; novocaine; 2-(diethylamino)ethyl 4-aminobenzoate). ResearchGate. Retrieved from [Link]
-
Filo. (2025). What are possible sources of error in an esterification lab?. Retrieved from [Link]
-
Homework.Study.com. (n.d.). What are the 3 possible sources of errors that might happen during the synthesis of an ester(butyl acetate) by using the Fischer Esterification method?. Retrieved from [Link]
-
BORIS Portal. (2024). Green Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for amide bond formation. Retrieved from [Link]
-
PrepChem.com. (n.d.). (1) Synthesis of 4-Octyloxybenzoic acid. Retrieved from [Link]
-
Axios Research. (n.d.). 4-(2-(Octyloxy)benzamido)benzoic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent developments in catalytic amide bond formation. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4-(2-(Octyloxy)benzamido)benzoic Acid - CAS - 51444-79-2 | Axios Research [axios-research.com]
- 3. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. What are possible sources of error in an esterification lab? | Filo [askfilo.com]
- 8. homework.study.com [homework.study.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate
Welcome to the dedicated technical support guide for the purification of 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate (CAS No. 26090-29-9). This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for overcoming common purification challenges associated with this compound. As an advanced intermediate in the synthesis of local anesthetics, achieving high purity is critical for downstream applications.[1] This guide is structured to address specific issues you may encounter during your experiments, providing not just solutions but also the scientific rationale behind them.
Compound Overview
| Property | Value | Source |
| CAS Number | 26090-29-9 | [2][3][4] |
| Molecular Formula | C₂₈H₄₀N₂O₄ | [1][2][3] |
| Molecular Weight | 468.6 g/mol | [1][2][4][5] |
| Appearance | Varies (often an oil or low-melting solid) | Inferred from similar compounds |
| Key Functional Groups | Tertiary Amine, Ester, Amide, Ether | [1] |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the purification of this compound.
FAQ 1: My crude product is a sticky oil that won't crystallize. How can I induce crystallization?
Answer:
The reluctance of this compound to crystallize is a common issue, often due to its structural flexibility conferred by the octyloxy and diethylaminoethyl chains, as well as the presence of impurities that inhibit lattice formation.
Troubleshooting Steps:
-
Purity Assessment: Before attempting crystallization, assess the purity of your crude product by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of multiple spots or peaks indicates significant impurities that should be removed first by column chromatography.
-
Solvent Screening: A systematic solvent screening is crucial. Start with a single solvent system and then move to binary solvent systems.
-
Good Single Solvents for Dissolution (at elevated temperatures): Isopropanol, Ethyl Acetate, Acetone.
-
Good Anti-Solvents (for precipitation): Heptane, Hexane, Water.
-
-
Recrystallization Protocol:
-
Dissolve the crude oil in a minimum amount of a hot solvent in which it is soluble (e.g., isopropanol).
-
Slowly add a cold anti-solvent (e.g., heptane) dropwise until persistent cloudiness is observed.
-
Gently warm the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator (2-8 °C).[3]
-
If no crystals form, try scratching the inside of the flask with a glass rod to create nucleation sites.
-
Seeding with a previously obtained pure crystal can also be effective.[6]
-
FAQ 2: During column chromatography on silica gel, my compound is streaking badly and I'm getting poor separation. What's causing this and how can I fix it?
Answer:
Streaking on silica gel is a classic problem for compounds containing a basic tertiary amine.[7] The slightly acidic nature of standard silica gel leads to strong, non-specific binding of the amine, causing tailing and poor resolution.
Solutions:
-
Neutralize the Silica: The most effective solution is to deactivate the acidic sites on the silica gel. This can be achieved by:
-
Adding a small amount of a basic modifier to your mobile phase. A common choice is to add 0.1-1% triethylamine (Et₃N) or ammonia solution to your eluent system (e.g., Hexane:Ethyl Acetate with 0.5% Et₃N). This neutralizes the acidic silanol groups, preventing the strong adsorption of your tertiary amine compound.[7]
-
-
Use a Different Stationary Phase:
-
pH Adjustment during Work-up: Ensure that your aqueous work-up prior to chromatography leaves the compound in its free-base form. A wash with a mild base like sodium bicarbonate solution is recommended.
Workflow for Purification
Sources
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. chemshuttle.com [chemshuttle.com]
- 4. echemi.com [echemi.com]
- 5. This compound | C28H40N2O4 | CID 40012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2023242181A1 - Method for obtaining crystalline diethylamino hydroxybenzoyl hexyl benzoate - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving the Stability of 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate Solutions
Welcome to the technical support guide for 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate. As a key intermediate and a structural analog to aminoester-type local anesthetics like procaine, this compound's stability in solution is paramount for reproducible experimental outcomes and viable formulation development.[1][2] This guide provides in-depth troubleshooting advice, validated protocols, and the scientific rationale behind key formulation choices to help you mitigate common stability challenges such as degradation and precipitation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered by researchers working with this compound solutions.
Q1: My solution of this compound is turning yellow or brown. What is causing this discoloration?
A: Discoloration is a classic indicator of chemical degradation, most commonly due to oxidation or photodegradation.[3] The tertiary amine and the benzamido group in the molecule's structure can be susceptible to oxidative processes.[1] Exposure to atmospheric oxygen, ambient light, or even trace metal ions in your solvent can catalyze these reactions, leading to the formation of colored byproducts.[4] Storing solutions in amber vials or wrapping containers in foil can mitigate photodegradation, while using high-purity solvents and considering the addition of antioxidants can prevent oxidation.[4][5]
Q2: I'm observing a white precipitate forming in my aqueous solution, especially after adjusting the pH. Why is this happening?
A: This is almost certainly due to the compound crashing out of solution as its free base form. This compound, like most local anesthetics, is a weak base.[6] To make it water-soluble, it is typically prepared as a salt (e.g., hydrochloride), which exists in a charged, water-soluble (quaternary amine) state in an acidic solution.[7][8] As you increase the pH (alkalinization), the molecule deprotonates, converting to its un-ionized, lipid-soluble (tertiary amine) form.[9] This form has significantly lower water solubility and will precipitate if its concentration exceeds its solubility limit at that specific pH.[8]
Q3: My analytical assay (e.g., HPLC) shows a progressive decrease in the parent compound's concentration over time. What is the most likely degradation pathway?
A: The most probable cause is the hydrolysis of the ester linkage.[10] This is the primary degradation pathway for all aminoester-type anesthetics, including the structurally related procaine.[2][11] The ester bond is susceptible to cleavage by water, a reaction catalyzed by both acidic and basic conditions.[11][12] This reaction breaks the molecule into two primary degradants: a 4-(2-(octyloxy)benzamido)benzoic acid derivative and 2-(diethylamino)ethanol. Careful control of solution pH and temperature is the most effective way to minimize the rate of hydrolysis.[4][13]
Q4: What is the optimal pH for preparing and storing solutions of this compound?
A: There is a critical trade-off between solubility, stability, and usability.
-
For Long-Term Storage: An acidic pH, typically in the range of 3.5 to 5.5, is recommended to maximize stability.[8] In this range, the molecule is protonated, which stabilizes the ester group against hydrolysis and keeps the compound fully dissolved.[8]
-
For Experimental Use (approaching physiological conditions): If you need to work at a neutral pH (e.g., ~7.4), the rate of hydrolysis will increase. Such solutions should be prepared fresh and used immediately.[8] Avoid alkaline conditions (>pH 8), as this will dramatically accelerate hydrolysis and increase the risk of precipitation.[11]
Q5: What are the primary degradation products I should monitor analytically?
A: Based on the known hydrolysis pathway of similar ester-type compounds, you should primarily monitor for the appearance of two molecules:
-
4-(2-(octyloxy)benzamido)benzoic acid: The carboxylic acid portion of the parent molecule.
-
2-(diethylamino)ethanol: The alcohol portion resulting from the ester cleavage.[11] Developing an analytical method (like LC-MS) that can resolve the parent peak from these two potential degradants is crucial for accurate stability assessment.
Section 2: Troubleshooting Guides
Follow these systematic guides to diagnose and resolve common stability issues.
Guide 1: Investigating Solution Discoloration (Oxidation)
If your solution shows an unexpected color change, follow this workflow to identify the root cause.
Caption: Workflow for troubleshooting solution discoloration.
Guide 2: Resolving Precipitation Issues
This guide helps you understand and manage the solubility of your compound in aqueous media. The relationship between pH and the solubility of a weak base is fundamental to preventing precipitation.
Caption: Relationship between pH, protonation state, and solubility.
Troubleshooting Steps:
-
Measure pH: Always measure the final pH of your solution after all components have been added.
-
Check Concentration: If you must work at a higher pH, you may need to lower the compound's concentration to stay below its solubility limit.
-
Use Co-solvents: For formulations requiring a higher concentration at neutral pH, consider using pharmaceutically acceptable co-solvents (e.g., propylene glycol, ethanol), but validate their impact on stability.
-
Re-dissolve: If precipitation occurs, you may be able to re-dissolve the compound by carefully adding a dilute acid (e.g., 0.1M HCl) to lower the pH. However, this solution should be used with caution as its final concentration may have changed.
Section 3: Protocols for Enhanced Stability
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution
This protocol provides a starting point for creating a more robust solution by controlling pH and inhibiting oxidation.
Materials:
-
This compound
-
Water for Injection (WFI) or equivalent high-purity water
-
Citrate buffer components (Citric Acid, Sodium Citrate) or 0.1M HCl / 0.1M NaOH for pH adjustment
-
Antioxidants (optional, see table below)
-
Sterile 0.22 µm syringe filter
-
Sterile, amber glass storage vials
Procedure:
-
Prepare Buffer: Prepare a buffer solution (e.g., 10 mM citrate buffer) and adjust its pH to the target of 4.5.
-
Weigh Compound: Accurately weigh the desired amount of the compound.
-
Dissolution: Slowly add the compound to the buffer solution while stirring continuously. Gentle warming (not to exceed 40°C) may be used to aid dissolution, but prolonged heat exposure should be avoided.[13]
-
Add Antioxidants (Optional): If an antioxidant is required, add it to the solution and ensure it is fully dissolved. A combination of antioxidants can be more effective.[14]
-
Final pH Check: Once everything is dissolved, verify the final pH of the solution and adjust if necessary using dilute HCl or NaOH.
-
Sterile Filtration: Filter the solution through a 0.22 µm syringe filter into the final sterile amber vials.
-
Inert Gas Purge (Optional): For maximum protection against oxidation, gently purge the headspace of the vial with an inert gas like nitrogen or argon before sealing.[4]
-
Storage: Store the vials protected from light at 2-8°C.[15]
Table 1: Recommended Antioxidants for Aqueous Formulations
| Antioxidant Class | Example Agent | Typical Concentration Range | Solubility | Notes |
| Water-Soluble | Ascorbic Acid (Vitamin C) | 0.01% - 0.1% (w/v) | Water | Potent reducing agent, often used in combination.[3][16] |
| Water-Soluble | Sodium Metabisulfite | 0.01% - 0.1% (w/v) | Water | Very effective but can be incompatible with some APIs. |
| Oil-Soluble | Butylated Hydroxytoluene (BHT) | 0.005% - 0.02% (w/v) | Alcohol, Lipids | Insoluble in water; requires a co-solvent or emulsification for aqueous systems.[3][16] |
| Synergist | Citric Acid | 0.01% - 0.2% (w/v) | Water | Not an antioxidant itself, but chelates metal ions that catalyze oxidation.[14] |
Section 4: Understanding the Primary Degradation Mechanism
The primary chemical instability of this compound in solution is its susceptibility to hydrolysis. This reaction is catalyzed by the presence of hydronium (H₃O⁺) or hydroxide (OH⁻) ions, meaning it is accelerated at both low and high pH extremes.[11]
Caption: Primary hydrolysis pathway of the compound.
By maintaining the solution pH within a mildly acidic range (3.5-5.5) and storing it at reduced temperatures (2-8°C), you significantly slow the kinetics of this degradation reaction, thereby extending the shelf-life of your solution.[4][8]
References
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
Tshibangu, J., et al. (2021). Procaine. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available at: [Link]
-
Knowledge of Pharma. (2017). ANTIOXIDANTS: In Pharmaceutical Formulation. Available at: [Link]
-
PubChem. Procaine. National Center for Biotechnology Information. Available at: [Link]
-
Wikipedia. Procaine. Available at: [Link]
- Google Patents. EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations.
-
Zhou, D., et al. (2007). Hydrolysis of Procaine in Aqueous Buffer Solutions. Journal of Pharmaceutical Sciences. Available at: [Link]
-
ScienceDirect. Starch-based antioxidant formulations for pharmaceutical purposes. Available at: [Link]
-
JoVE. (2023). Local Anesthetics: Chemistry and Structure-Activity Relationship. Available at: [Link]
-
CD Formulation. Antioxidants. Available at: [Link]
-
PubMed. Inhibition of hydrolysis of esters in solution by formation of complexes. I. Stabilization of benzocaine with caffeine. Available at: [Link]
-
PubMed. Formulation and efficacy studies of new topical anesthetic creams. Available at: [Link]
-
National Institutes of Health (NIH). Stability of Benzocaine Formulated in Commercial Oral Disintegrating Tablet Platforms. Available at: [Link]
-
ResearchGate. Formulation and Efficacy Studies of New Topical Anesthetic Creams. Available at: [Link]
-
PubMed. Preparation of pH-adjusted Local Anesthetics. Available at: [Link]
- Google Patents. JPH11222427A - Stabilization of aqueous solution of lidocaine or its salt and aqueous....
-
ProQuest. Topical Liposomal local Anesthetics: Design, Optimization and Evaluation of Formulations. Available at: [Link]
-
Academically. (2023). Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life. Available at: [Link]
-
SciTechnol. Drug Stability: Factors Affecting Shelf Life and Methods for Evaluation. Available at: [Link]
-
National Institutes of Health (NIH). (2018). The Analysis of the Physicochemical Properties of Benzocaine Polymorphs. Available at: [Link]
-
Deranged Physiology. (2024). Pharmacology of local anaesthetics. Available at: [Link]
-
QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. Available at: [Link]
-
The PCCA Blog. (2022). Factors That Affect the Stability of Compounded Medications. Available at: [Link]
-
National Institutes of Health (NIH). Essentials of Local Anesthetic Pharmacology. Available at: [Link]
-
ResearchGate. Thermal stability and decomposition of pharmaceutical compounds. Available at: [Link]
-
Medscape. Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure. Available at: [Link]
-
Australian Prescriber. (2011). Alkalinisation of local anaesthetic solutions. Available at: [Link]
-
Axios Research. 2-(diethylamino)ethyl 4-(2-hydroxybenzamido)benzoate. Available at: [Link]
-
National Institutes of Health (NIH). (2019). Synthesis and biological activities of local anesthetics. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Procaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Antioxidants - CD Formulation [formulationbio.com]
- 4. Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life [academically.com]
- 5. qbdgroup.com [qbdgroup.com]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. Essentials of Local Anesthetic Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alkalinisation of local anaesthetic solutions - Australian Prescriber [australianprescriber.tg.org.au]
- 9. Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure [emedicine.medscape.com]
- 10. Video: Local Anesthetics: Chemistry and Structure-Activity Relationship [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 14. EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations - Google Patents [patents.google.com]
- 15. chemshuttle.com [chemshuttle.com]
- 16. ANTIOXIDANTS: In Pharmaceutical Formulation [knowledgeofpharma.blogspot.com]
Technical Support Center: Troubleshooting Solubility Issues with 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate
Welcome to the technical support center for 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate (CAS: 26090-29-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common solubility challenges encountered during experimentation with this compound. Our approach is rooted in fundamental chemical principles and field-proven methodologies to ensure you can proceed with your research confidently and efficiently.
Understanding the Molecule: A Foundation for Troubleshooting
Before diving into specific troubleshooting steps, it is crucial to understand the structural characteristics of this compound, as these directly influence its solubility profile.
-
Key Structural Features:
-
A Lipophilic Core: The molecule possesses a significant nonpolar character due to the octyloxy group (an eight-carbon ether chain) and the benzamido benzoate backbone. This lipophilicity suggests a preference for nonpolar organic solvents.
-
A Basic Tertiary Amine: The diethylamino group is a tertiary amine, which is basic. This feature is critical for pH-dependent solubility. In acidic conditions, this amine can be protonated, forming a more polar, and therefore more water-soluble, salt.[3]
-
Ester Linkage: The diethylaminoethyl ester group can be susceptible to hydrolysis, especially in strongly acidic or basic conditions, which is a crucial consideration for solution stability.[4][5]
-
This combination of a large, lipophilic structure with a basic functional group underpins many of the solubility challenges observed with this compound. It is structurally related to local anesthetics like procaine and is an intermediate in the synthesis of otilonium bromide.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My compound won't dissolve in aqueous buffers. What should I do?
This is a common issue due to the compound's high lipophilicity. Direct dissolution in neutral aqueous buffers is expected to be very low.
Answer:
The most effective strategy for dissolving this compound in aqueous media is to leverage the basicity of the diethylamino group by adjusting the pH.
Troubleshooting Protocol: pH-Dependent Solubilization
-
Prepare an Acidic Stock Solution:
-
Instead of dissolving the compound directly in your final buffer, first, prepare a concentrated stock solution in a dilute acidic solution. A common starting point is 0.1 M hydrochloric acid (HCl). The acid will protonate the tertiary amine, forming a more soluble hydrochloride salt.[6][7]
-
Gently agitate or sonicate the mixture to aid dissolution.
-
-
Titrate into Your Final Buffer:
-
Once the acidic stock solution is clear, you can slowly add it dropwise to your final, stirred aqueous buffer.
-
Critical: Monitor the pH of the final solution. The addition of the acidic stock will lower the pH. You may need to adjust the final pH back to your desired experimental range using a suitable base (e.g., NaOH).
-
Be mindful of the "pH drop" effect. If the final pH falls below the pKa of the tertiary amine (typically around 9-10 for similar structures), the compound should remain in its soluble, protonated form. However, if the pH is adjusted too high, the compound may deprotonate and precipitate out of the solution.
-
-
Observe for Precipitation:
-
If precipitation occurs upon addition to the buffer, it indicates that the compound's solubility limit has been exceeded at that final pH and concentration.
-
Troubleshooting:
-
Lower the final concentration of your compound.
-
Maintain a lower final pH for your experiment if permissible.
-
Consider the use of co-solvents in your buffer (see Q2).
-
-
Q2: I'm observing precipitation when I dilute my organic stock solution into an aqueous buffer. How can I prevent this?
This phenomenon, often called "crashing out," occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble.
Answer:
To mitigate this, you can employ co-solvents in your aqueous buffer or use a different stock solvent system.
Troubleshooting Protocol: Co-Solvent Systems
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase its ability to dissolve lipophilic compounds.[7]
-
Select an Appropriate Co-Solvent:
-
Commonly used co-solvents in biological and pharmaceutical research include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
-
Start with a low percentage of the co-solvent in your final aqueous buffer (e.g., 1-5% v/v) and incrementally increase it if necessary.
-
-
Prepare Your Stock Solution:
-
Prepare a concentrated stock solution of your compound in 100% of your chosen co-solvent (e.g., DMSO).
-
-
Dilution Technique:
-
Add the stock solution dropwise to the vortexing or rapidly stirring aqueous buffer containing the co-solvent. This rapid mixing helps to disperse the compound molecules before they have a chance to aggregate and precipitate.
-
Avoid adding the aqueous buffer to the organic stock, as this can create localized areas of high concentration and promote precipitation.
-
Data Presentation: Common Co-Solvents and Considerations
| Co-Solvent | Typical Starting Concentration (v/v) | Considerations |
| DMSO | 1-5% | High solubilizing power for many organic compounds. Can have biological effects at higher concentrations. |
| Ethanol | 5-10% | Biologically compatible at low concentrations. Can cause protein precipitation at higher concentrations. |
| Propylene Glycol | 5-15% | Common in pharmaceutical formulations. Can increase the viscosity of the solution. |
| PEG 400 | 5-20% | Low toxicity and often used in in-vivo studies. Can also increase viscosity. |
Q3: I am unsure which organic solvent is best for preparing a stock solution. How do I choose?
The principle of "like dissolves like" is a good starting point. Given the compound's structure, a range of organic solvents should be effective. A systematic approach is recommended to find the optimal solvent for your needs.
Answer:
A qualitative and then quantitative solubility assessment is the most reliable way to determine the best solvent.
Experimental Protocol: Systematic Solvent Selection
Part A: Qualitative Assessment
-
Dispense the Compound: Place a small, consistent amount (e.g., 1-2 mg) of the compound into several labeled vials.
-
Add Solvents: To each vial, add a small, measured volume (e.g., 0.1 mL) of a different test solvent.
-
Observe and Agitate: Agitate the vials (vortex or sonicate) for a set period (e.g., 2-5 minutes) at a controlled temperature (e.g., room temperature).
-
Record Observations: Note whether the compound is fully soluble, partially soluble, or insoluble in each solvent.
Part B: Quantitative Assessment (using UV-Vis Spectroscopy)
For the solvents in which the compound appeared soluble, a more quantitative measurement can be performed. This protocol assumes your compound has a UV absorbance profile.
-
Prepare a Saturated Solution: Add an excess amount of the compound to a known volume of the chosen solvent in a sealed vial. Ensure there is undissolved solid material at the bottom.
-
Equilibrate: Agitate the solution at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Separate the Solid and Liquid Phases: Centrifuge the vial to pellet the undissolved solid. Carefully collect the supernatant, being sure not to disturb the solid. Alternatively, filter the solution through a syringe filter compatible with the solvent.
-
Prepare a Dilution Series and Measure Absorbance:
-
Create a series of known concentrations of your compound in the same solvent to generate a standard curve.
-
Dilute the saturated supernatant to a concentration that falls within the linear range of your standard curve.
-
Measure the absorbance of the diluted supernatant using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax).[5][8][9]
-
-
Calculate Solubility: Use the standard curve to determine the concentration of the diluted supernatant, and then back-calculate the concentration of the original saturated solution to determine the solubility.
Logical Workflow for Solvent Selection
Caption: Systematic workflow for selecting an appropriate solvent.
Q4: My compound seems to dissolve initially but then crashes out of solution over time. What is happening?
Answer:
This could be due to a few factors:
-
Supersaturation: You may have created a supersaturated solution, which is thermodynamically unstable. This often happens when a compound is dissolved in a hot solvent and then cooled, or when a highly concentrated stock in a "good" solvent is diluted into a "poor" one.[10][11][12] Over time, the excess solute will precipitate to reach its equilibrium solubility.
-
Solution: Gently warm the solution to redissolve the precipitate and then allow it to cool more slowly. Seeding with a small crystal of the compound can sometimes promote controlled crystallization rather than amorphous precipitation. If this is a persistent issue, it indicates you are working above the compound's thermodynamic solubility limit in that solvent system.
-
-
Instability of the Compound: The ester linkage in the molecule can be susceptible to hydrolysis, especially if the pH of your solution is highly acidic or basic.[4][5] The degradation products will have different solubility profiles and may precipitate.
-
Solution: Prepare solutions fresh whenever possible. If solutions need to be stored, keep them at low temperatures (e.g., 4°C or -20°C) and protected from light. Conduct a stability study using an analytical technique like HPLC to monitor the purity of your compound in solution over time.
-
-
Change in Temperature: The solubility of most compounds is temperature-dependent. If you prepared the solution at an elevated temperature and then stored it at room temperature or in the refrigerator, the solubility will decrease, leading to precipitation.
-
Solution: If your experiment is conducted at room temperature, ensure your stock solutions are prepared and stable at that temperature. If you need to store them cold, be sure to bring them to your experimental temperature and check for any precipitate before use.
-
Safety and Handling
As a responsible scientist, proper handling of all chemicals is paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[13][14]
-
Ventilation: Handle the solid compound and prepare solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[14][15]
-
Storage: Store the solid compound in a tightly sealed container in a cool, dry place, protected from light.[16][17]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with your institution's hazardous waste disposal procedures.[18]
References
-
This compound. PubChem. [Link]
-
Solubility of Organic Compounds. Chemistry LibreTexts. [Link]
-
Procaine hydrochloride | Solubility of Things. [Link]
-
Solubility test for Organic Compounds. [Link]
-
Benzocaine - Wikipedia. [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. [Link]
-
Benzocaine (Benzocainum). World Health Organization. [Link]
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]
-
Lab 14: Qualitative Organic Analysis - CSUB. [Link]
-
Molecular structure of procaine hydrochloride. The hydrochloride form is established by protonation of the tertiary amine group. - ResearchGate. [Link]
-
Perspectives in solubility measurement and interpretation - PMC - NIH. [Link]
-
Using a simple high-performance liquid chromatography separation and fraction collection methodology to achieve compound-specific isotopic analysis for dissolved organic compounds - PubMed. [Link]
-
SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]
-
Green approach towards Synthesis and Structural Analysis of benzocaine-based compound and its co-crystals - Asian Journal of Research in Chemistry. [Link]
-
SAFETY DATA SHEET - Navy Brand Manufacturing. [Link]
-
2.5: Preparing Solutions - Chemistry LibreTexts. [Link]
-
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. [Link]
-
How I can determination of the solubility constant by using Uv-Vis spectrophotometer? [Link]
-
What should I do if crystallisation does not occur? - Quora. [Link]
-
Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed. [Link]
-
Stability and degradation products of otilonium bromide in different media - ResearchGate. [Link]
-
Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer | Pharmaceutical Communications - Roots Press. [Link]
-
SOP: CRYSTALLIZATION. [Link]
-
UV Spectrophotometric method for the identification and solubility determination of nevirapine Received May 5, 2009, accepted Ju - Ingenta Connect. [Link]
-
Qualitative Analysis of Organic Compounds. - The Department of Chemistry, UWI, Mona, Jamaica. [Link]
-
Identification of Organic Compound by Organic Qualitative Analysis - Institute of Science, Nagpur. [Link]
-
Solubility and pH of amines. [Link]
-
Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. [Link]
-
General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. [Link]
-
Methods for the Determination of Organic Compounds in Drinking Water: Supplement 2 - epa nepis. [Link]
-
Combined Quantification and Characterization of Dissolved Organic Matter by Liquid Chromatography–Mass Spectrometry Using Char - DiVA portal. [Link]
-
Characterization of dissolved organic matter using high-performance liquid chromatography (HPLC)-size exclusion chromatography (SEC) with a multiple wavelength absorbance detector - ResearchGate. [Link]
-
How to tackle compound solubility issue : r/labrats - Reddit. [Link]
-
Universal HPLC Detector for Hydrophilic Organic Compounds by Means of Total Organic Carbon Detection | Analytical Chemistry - ACS Publications. [Link]
-
Solution-making strategies & practical advice - YouTube. [Link]
-
16.4: The Effects of pH on Solubility - Chemistry LibreTexts. [Link]
-
Advanced Properties of Amines - Chemistry LibreTexts. [Link]
Sources
- 1. procaine hydrochloride [chemister.ru]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. issr.edu.kh [issr.edu.kh]
- 4. www1.udel.edu [www1.udel.edu]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
- 8. researchgate.net [researchgate.net]
- 9. rootspress.org [rootspress.org]
- 10. Perspectives in solubility measurement and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. quora.com [quora.com]
- 13. echemi.com [echemi.com]
- 14. navybrand.com [navybrand.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. cdn.who.int [cdn.who.int]
- 17. Benzocaine CAS#: 94-09-7 [m.chemicalbook.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Degradation Product Analysis of 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the analysis of degradation products of 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate (CAS No: 26090-29-9). This molecule is a key intermediate in the synthesis of pharmaceutical compounds, such as Otilonium Bromide, making a thorough understanding of its stability profile essential for quality control, regulatory submission, and formulation development.[1]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to address common challenges encountered during experimental analysis.
Section 1: Understanding the Molecule & Potential Degradation
Q1: What are the primary structural liabilities of this compound?
Answer: The molecule's structure contains three primary functional groups susceptible to degradation under typical stress conditions:
-
Ester Linkage: The ethyl ester is the most labile group, highly susceptible to hydrolysis under both acidic and basic conditions. This is often the primary degradation pathway observed. The hydrolysis of similar ester-containing compounds like benzocaine is a well-documented phenomenon.[2][3][4]
-
Amide Linkage: The benzamido group is also susceptible to hydrolysis, though amides are generally more stable than esters. This pathway requires more forcing conditions (e.g., higher temperatures or more extreme pH) to proceed at a significant rate.
-
Tertiary Amine: The diethylamino group is a basic site and is prone to oxidation, which can lead to the formation of an N-oxide derivative. This is a common degradation pathway for molecules containing tertiary amines.
Q2: What are the most probable degradation pathways and resulting products?
Answer: Based on the structural liabilities, the most probable degradation pathways are hydrolysis and oxidation. Forced degradation studies are designed to intentionally produce these degradants to ensure an analytical method can detect them.[5][6]
-
Pathway A: Ester Hydrolysis (Most Probable)
-
Products: 4-(2-(octyloxy)benzamido)benzoic acid (DP1) and 2-(diethylamino)ethanol (DP2).
-
Conditions: Occurs readily in acidic or basic aqueous solutions.
-
-
Pathway B: Amide Hydrolysis
-
Products: 2-(octyloxy)benzoic acid (DP3) and 2-(diethylamino)ethyl 4-aminobenzoate (DP4).
-
Conditions: Requires more aggressive conditions than ester hydrolysis.
-
-
Pathway C: Oxidation
-
Product: 2-(Diethyl-N-oxidoamino)ethyl 4-(2-(octyloxy)benzamido)benzoate (DP5).
-
Conditions: Occurs in the presence of oxidizing agents like hydrogen peroxide.
-
Section 2: Designing a Forced Degradation Study
Forced degradation (or stress testing) is a critical step to identify likely degradation products and establish the stability-indicating nature of your analytical method, as mandated by ICH guidelines.[5][6] The goal is to achieve 5-20% degradation of the parent compound; over-stressing can lead to secondary degradants not relevant to formal stability.[5][7][8]
Workflow for Forced Degradation and Analysis
Sources
- 1. waters.com [waters.com]
- 2. The Analysis of the Physicochemical Properties of Benzocaine Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of Benzocaine Formulated in Commercial Oral Disintegrating Tablet Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolysis of solubilized esters. | Semantic Scholar [semanticscholar.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. biopharminternational.com [biopharminternational.com]
Technical Support Center: A Researcher's Guide to Refining Dosage for Novel Compounds in Animal Models
Welcome to the technical support center for refining the dosage of investigational compounds, with a focus on molecules like "2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate," in preclinical animal models. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of dose selection and optimization. The following information is structured in a question-and-answer format to directly address the challenges you may encounter during your in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I have a novel compound, this compound. How do I determine a safe starting dose for my first animal experiment?
Initial Steps to Determine a Starting Dose:
-
Literature Review of Analogous Compounds: Investigate compounds with similar chemical structures or mechanisms of action. "this compound" is known to be an intermediate in the synthesis of local anesthetics like procaine and otilonium bromide[1]. Reviewing the preclinical data for these or similar molecules can provide a preliminary dosage range.
-
In Vitro Data Extrapolation: Utilize your in vitro efficacy data, such as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). While there isn't a direct conversion to an in vivo dose, this data can help in prioritizing dose ranges for initial in vivo testing[2].
-
Allometric Scaling: If you have dosage data from a different animal species, allometric scaling is a valuable tool to estimate an equivalent dose in your target species. This method normalizes the dose based on the body surface area (BSA) differences between species[2][3][4]. The U.S. Food & Drug Administration (FDA) provides guidance on this methodology[4][5].
The formula for converting a dose from one animal species to another is:
Dose in Species B (mg/kg) = Dose in Species A (mg/kg) × (Km for Species A / Km for Species B)
Q2: I have no prior in vivo data for my compound. What is the best experimental design to establish a safe dose range?
A2: When in vivo data is absent, a Dose-Range Finding (DRF) study is essential. The primary goal of a DRF study is to identify the Maximum Tolerated Dose (MTD) , which is the highest dose of a drug that does not cause unacceptable toxicity[2].
Protocol for a Dose-Range Finding Study:
-
Animal Model: Select a relevant animal model (e.g., mice or rats). Use a small group of animals, typically 3-5 per sex per dose group[2].
-
Dose Selection: Choose a wide range of doses, often on a logarithmic scale (e.g., 10, 30, 100, 300 mg/kg), to capture a spectrum from no-effect to toxic levels. Include a vehicle control group[2].
-
Administration Route: The route of administration should align with the intended clinical use.
-
Monitoring: Closely observe the animals for clinical signs of toxicity at predefined intervals (e.g., 30 minutes, 2, 4, and 24 hours post-dosing, and daily thereafter). Monitor for changes in behavior, posture, activity, and body weight[2].
The results of this study will help you establish a safe upper limit for your subsequent efficacy studies.
Q3: How do I calculate the Human Equivalent Dose (HED) from my animal study results?
A3: The Human Equivalent Dose (HED) is an estimation of the pharmacologically equivalent dose in humans based on animal data. The most common method for calculating the HED is based on Body Surface Area (BSA) normalization[3][4][5].
The FDA provides a formula for this conversion:
HED (mg/kg) = Animal Dose (mg/kg) × (Animal Weight (kg) / Human Weight (kg))^(1-0.67) [3][5][6]
Alternatively, you can use the Km (body weight to BSA conversion factor) values provided in FDA guidance documents[3][4]:
HED (mg/kg) = Animal Dose (mg/kg) × (Animal Km / Human Km) [2]
Table 1: Body Weight to BSA Conversion Factors (Km) for Various Species
| Species | Body Weight (kg) | Km |
| Mouse | 0.02 | 3 |
| Rat | 0.15 | 6 |
| Rabbit | 1.8 | 12 |
| Dog | 10 | 20 |
| Monkey | 3 | 12 |
| Human | 60 | 37 |
| Adapted from FDA guidance documents.[3][4] |
Q4: My animals are showing unexpected signs of toxicity at a dose I predicted to be safe. What are the potential causes and how should I troubleshoot?
A4: Unexpected toxicity can arise from several factors. A systematic troubleshooting approach is necessary to identify the root cause.
Troubleshooting Steps for Unexpected Toxicity:
-
Vehicle and Formulation Issues: The vehicle used to dissolve or suspend your compound could have inherent toxicity. Always run a vehicle-only control group. The formulation's physicochemical properties (e.g., pH, osmolarity) can also cause local or systemic irritation.
-
Pharmacokinetic Profile: The compound may have higher bioavailability or a longer half-life in the chosen species than anticipated, leading to drug accumulation and toxicity. Consider conducting a preliminary pharmacokinetic study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of your compound.
-
Species-Specific Metabolism: The metabolic pathways can differ significantly between species, leading to the formation of toxic metabolites in your animal model that may not be present in other species.
-
Off-Target Effects: The compound might be interacting with unintended biological targets, causing the observed toxicity.
Workflow for Investigating Unexpected Toxicity:
Caption: Troubleshooting workflow for unexpected animal toxicity.
Q5: I am not observing the expected therapeutic effect at the calculated dose. What should I do?
A5: A lack of efficacy can be as challenging as unexpected toxicity. Here’s how to approach this issue:
Troubleshooting Steps for Lack of Efficacy:
-
Dose Escalation: The initial dose may be too low to achieve a therapeutic concentration at the target site. A carefully planned dose-escalation study is warranted.
-
Bioavailability and Route of Administration: If the compound is administered orally, it may have poor absorption. Consider alternative routes of administration (e.g., intravenous, intraperitoneal) to ensure systemic exposure.
-
Pharmacodynamic Endpoints: Ensure that your chosen endpoints are sensitive and appropriate for measuring the biological effect of your compound. The timing of your measurements should also align with the compound's pharmacokinetic profile.
-
Target Engagement: It is crucial to confirm that the compound is reaching its intended biological target in the animal model. This can be assessed through techniques like tissue distribution studies or target occupancy assays.
Logical Flow for Addressing Lack of Efficacy:
Caption: Logical flow for troubleshooting lack of therapeutic efficacy.
References
-
Saadh, M. J. (2020). A Guide for Estimating the Maximum Safe Starting Dose and Conversion it between Animals and Humans. Systematic Reviews in Pharmacy, 11(8). Retrieved from [Link]
-
ChemHelpASAP. (2023, October 12). calculating the maximum recommended starting dose for a drug [Video]. YouTube. Retrieved from [Link]
-
Hosseini, A., Shorofi, S. A., Davoodi, A., & Azadbakht, M. (2018). Starting Dose Calculation for Medicinal Plants in Animal Studies; Recommendation of a Simple and Reliable Method. Research Journal of Pharmacognosy, 5(2), 1-7. Retrieved from [Link]
-
Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 5. Considerations on the Calculation of the Human Equivalent Dose from Toxicology Studies for Biologic Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Navigating the Nuances of a Novel Compound: A Technical Guide to Minimizing Off-Target Effects of 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate
Welcome to the technical support center for "2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate" (CAS: 26090-29-9). This guide is designed for researchers, scientists, and drug development professionals to provide a deep understanding of this compound and to offer practical strategies for minimizing its off-target effects in experimental settings. As a key intermediate in the synthesis of the gastrointestinal antispasmodic drug Otilonium Bromide and structurally related to local anesthetics like procaine, this molecule presents both exciting research opportunities and potential experimental challenges.[1] This document will equip you with the knowledge to anticipate and mitigate these challenges, ensuring the integrity and reproducibility of your research.
Compound Profile: Understanding the On-Target Landscape
"this compound" is a synthetic ester derivative with a molecular weight of 468.6 g/mol .[1] Its primary significance in the scientific literature is as a precursor to Otilonium Bromide, a drug with a complex mechanism of action used to treat irritable bowel syndrome (IBS).[2] Understanding the pharmacology of Otilonium Bromide provides critical insight into the intended or "on-target" effects of its synthetic intermediate.
The therapeutic effects of Otilonium Bromide are attributed to its ability to modulate smooth muscle contractility in the colon through several mechanisms:
-
Blockade of L-type and T-type Calcium Channels: This is considered its main action, preventing the influx of calcium ions necessary for muscle contraction and thus reducing spasms.[2][3]
-
Antagonism of Muscarinic Receptors: It interferes with acetylcholine signaling, a key pathway for stimulating gut motility.[2]
-
Interaction with Tachykinin NK2 Receptors: By blocking these receptors, it can reduce both motility and abdominal pain.[2][3]
Therefore, when using "this compound" in your experiments, it is reasonable to hypothesize that its primary biological activity will involve the modulation of these pathways.
Frequently Asked Questions (FAQs) on Off-Target Effects
This section addresses common questions regarding the potential for unintended biological interactions.
Q1: What are the most likely off-target effects of this compound?
Given the absence of a publicly available, comprehensive off-target screening profile for this specific intermediate, we must infer potential off-target effects from its structural relatives. The most significant concern arises from its structural similarity to ester-based local anesthetics like procaine. These anesthetics are known to be metabolized to para-aminobenzoic acid (PABA), a compound associated with allergic reactions in some individuals. Therefore, hypersensitivity reactions could be a potential off-target effect to monitor in cellular or in vivo models.
Q2: Could this compound exhibit general cytotoxicity?
Yes, like many biologically active small molecules, "this compound" could exhibit cytotoxicity at high concentrations. This can be an off-target effect if it's unrelated to the intended mechanism of action. It's crucial to distinguish between targeted cell death (if studying an anti-proliferative effect, for instance) and non-specific toxicity that affects all cell types. A key troubleshooting step is to determine the therapeutic window of the compound in your specific experimental system.
Q3: We are seeing inconsistent results between batches of the compound. Is this related to off-target effects?
This is a critical issue, especially with novel or custom-synthesized compounds.[3] Batch-to-batch variability is often due to inconsistencies in purity or the presence of different impurity profiles. These impurities can have their own biological activities, leading to confounding off-target effects. Rigorous analytical characterization of each batch (e.g., via HPLC, LC-MS, and NMR) is essential to ensure consistency.
Q4: How do I differentiate a true on-target effect from an off-target one?
This is the central challenge in preclinical pharmacology. The gold standard is to use multiple, structurally distinct compounds that target the same protein or pathway. If two different molecules produce the same phenotype, it is more likely to be an on-target effect. Additionally, using a negative control—a close structural analog of your compound that is inactive against the intended target—is a powerful tool.[4][5] If the negative control does not produce the same phenotype, it strengthens the evidence for an on-target effect.
Troubleshooting Guide for Unexpected Experimental Outcomes
| Problem | Potential Off-Target Cause | Troubleshooting Steps |
| High Cell Death at Low Concentrations | General cytotoxicity, membrane disruption, mitochondrial toxicity. | Perform a dose-response curve in your cell line of interest and a control cell line (e.g., a non-target cell type) to determine the therapeutic window. Conduct a cytotoxicity assay (e.g., LDH release) to assess membrane integrity. |
| Inconsistent or Non-Reproducible Data | Batch-to-batch variability in purity or impurity profile. Compound degradation or instability in media. | Characterize each new batch of the compound with analytical chemistry techniques. Assess the stability of the compound in your experimental media over the time course of your experiment using LC-MS. |
| Effect is Observed in Some Cell Lines but Not Others | The off-target is expressed in some cell lines but not others. Differences in metabolic enzymes between cell lines. | Use transcriptomic or proteomic data to check for the expression of potential off-target proteins in your panel of cell lines. |
| Phenotype Does Not Match Known On-Target Effects | The observed phenotype is due to an unknown off-target. | Use a negative control compound. If possible, perform a rescue experiment by overexpressing the intended target. Consider a broader phenotypic screen to generate new hypotheses about the compound's mechanism of action. |
Experimental Protocols for Off-Target Effect Mitigation
To ensure the validity of your experimental results, a series of validation experiments should be performed.
Protocol 1: Determining the Optimal Dose Range and Assessing Cytotoxicity
This protocol uses a standard MTT assay to determine the concentration range that is non-toxic to your cells, allowing you to focus on specific biological effects.
Materials:
-
"this compound" stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of the compound in complete culture medium. A typical starting range would be from 100 µM down to 1 nM. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Remove the old medium from the cells and replace it with the medium containing the compound dilutions.
-
Incubate for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.
-
Read the absorbance at 570 nm.
-
Plot the cell viability (%) against the compound concentration (log scale) to determine the EC50 for cytotoxicity. For subsequent experiments, use concentrations well below the cytotoxic threshold.
Protocol 2: The Negative Control Experiment
The use of a structurally similar but biologically inactive analog is a powerful way to attribute an observed effect to the specific activity of your compound of interest.[4][5]
Conceptual Workflow:
-
Identify or Synthesize a Negative Control: This would ideally be a molecule with a minor modification that ablates activity at the primary target(s) (e.g., altering a key binding group).
-
Validate Inactivity: Confirm that the negative control does not inhibit the intended targets (e.g., calcium channels) at the concentrations to be used.
-
Run Parallel Experiments: In your primary assay, treat cells with your active compound, the negative control, and a vehicle control at the same concentrations.
-
Analyze Results: A true on-target effect should be observed with the active compound but not with the negative control or vehicle.
Visualizing Experimental Design for Off-Target Mitigation
A systematic approach is crucial when working with a novel compound. The following workflow diagram illustrates a best-practice approach to designing experiments that account for potential off-target effects.
Caption: A logical workflow for characterizing a new compound and minimizing off-target effects.
Conclusion
"this compound" is a compound with a predictable on-target profile based on its role as a precursor to Otilonium Bromide. However, like any small molecule used in research, it carries the potential for off-target effects. By employing rigorous compound characterization, determining the appropriate therapeutic window, using negative controls, and applying a systematic troubleshooting approach, researchers can significantly increase the confidence and reliability of their findings. This guide provides the foundational knowledge and practical steps to navigate the complexities of working with this and other novel research compounds, ultimately fostering more robust and reproducible science.
References
-
Evangelista, S. (2004). Otilonium bromide: a drug with a complex mechanism of action. Current Pharmaceutical Design, 10(29), 3569-3575. Retrieved from [Link]
-
Polyak, S. J., et al. (2019). A Quick Guide to Small-Molecule Inhibitors of Eukaryotic Protein Synthesis. Molecules, 24(12), 2333. Retrieved from [Link]
-
Fallahi-Sichani, M., et al. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Nature Protocols, 12(10), 2183-2197. Retrieved from [Link]
-
Patsnap. (2025, May 21). How can off-target effects of drugs be minimised? Synapse. Retrieved from [Link]
-
BOC Sciences. (2025, August 13). From Discovery to Application - What are Small Molecule Inhibitors? [Video]. YouTube. Retrieved from [Link]
-
Park, S., Mann, J., & Li, N. (2013). Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. Chemical Engineering & Process Technology, 1(4), 1004. Retrieved from [Link]
-
Bower, C. M., et al. (2021). The Promise and Peril of Chemical Probe Negative Controls. ACS Chemical Biology, 16(4), 623-634. Retrieved from [Link]
-
Bower, C. M., et al. (2020). Negative controls of chemical probes can be misleading. bioRxiv. Retrieved from [Link]
-
Simon, N., & FitzGerald, D. (2018). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. Toxins, 10(5), 181. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem BioAssay. Retrieved from [Link]
-
European Bioinformatics Institute. (n.d.). ChEMBL. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 40012, this compound. Retrieved from [Link]
Sources
Technical Support Center: Enhancing Bioavailability of 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate Formulations
Welcome to the technical support center for enhancing the bioavailability of 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate. This molecule, a key intermediate in the synthesis of local anesthetics, presents formulation challenges characteristic of a Biopharmaceutics Classification System (BCS) Class II compound: low aqueous solubility and high membrane permeability.[1][2][3] Its structure, featuring a weakly basic diethylamino group and a lipophilic octyloxy chain, dictates its physicochemical behavior and informs our formulation strategy.[4][5][6]
This guide provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during the development of oral dosage forms for this and similar compounds.
Part 1: FAQs - Initial Characterization & Common Pitfalls
This section addresses the foundational questions researchers face when beginning formulation development.
Question 1: My initial aqueous solubility for this compound is extremely low (<0.1 mg/mL). What is the underlying cause and where do I start?
Answer: The poor solubility is a direct result of the molecule's chemical structure. The large, non-polar benzamide core and the long octyloxy alkyl chain create a highly lipophilic character, which is energetically unfavorable in aqueous media.[4][6][7][8] While the tertiary amine group offers a potential for ionization, its effect is limited.
Your starting point should be a thorough physicochemical characterization:
-
pH-Solubility Profile: The diethylamino group is a weak base.[9] Its pKa will be crucial in determining how solubility changes across the physiological pH range of the gastrointestinal (GI) tract.[10] Expect significantly higher solubility in the acidic environment of the stomach (pH 1-3) where the amine is protonated, and a sharp decrease in solubility as the compound transitions to the near-neutral pH of the small intestine (pH 6-7.5), a phenomenon known as precipitation or "fall-out".[11][12]
-
LogP/LogD Determination: Quantify the lipophilicity. A high LogP value (likely >3) will confirm that permeability is not the rate-limiting step for absorption, solidifying its classification as a BCS Class II compound.[4][6][8]
-
Solid-State Characterization: Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to determine the crystallinity and melting point of your Active Pharmaceutical Ingredient (API). A high melting point often correlates with low solubility.
Question 2: How does the pKa of the diethylamino group impact my formulation strategy?
Answer: The pKa is a critical parameter that dictates the ionization state of the molecule at a given pH.[10] For a weakly basic amine, the Henderson-Hasselbalch equation governs this relationship.
-
Below the pKa (e.g., in the stomach): The amine will be predominantly protonated (ionized). This ionized form is much more water-soluble.[13]
-
Above the pKa (e.g., in the intestine): The amine will be in its neutral, un-ionized form, which is less soluble but more permeable across lipid membranes.
This pH-dependent solubility creates a "window of absorption." The drug may dissolve in the stomach, but to be absorbed, it must remain in solution (or in a supersaturated state) in the small intestine.[11][12] Your formulation strategy must prevent or delay precipitation upon gastric emptying.[11][12]
Question 3: My initial dissolution tests (USP Apparatus II, paddle) show very poor release. How should I interpret this and what should be my next step?
Answer: Standard dissolution tests using aqueous buffers are often not predictive for poorly soluble compounds and are expected to show low release.[14][15] This result confirms that dissolution is the rate-limiting step to absorption.
Next Steps:
-
Use Biorelevant Media: Switch to dissolution media that better mimic the GI tract, such as Simulated Gastric Fluid (SGF) and Fasted-State Simulated Intestinal Fluid (FaSSIF).[16] This will provide a more accurate picture of the dissolution and potential precipitation behavior.
-
Explore Enabling Formulations: The goal is to enhance the dissolution rate and maintain drug concentration in the intestine. The most common and effective strategies for BCS Class II compounds are Amorphous Solid Dispersions (ASDs) and Lipid-Based Drug Delivery Systems (LBDDS).[1][2][3][17][18]
Part 2: Troubleshooting Guide for Enabling Formulations
This section provides detailed troubleshooting for the two primary formulation strategies.
Strategy 1: Amorphous Solid Dispersions (ASDs)
ASDs improve solubility by converting the crystalline API into a high-energy amorphous state, molecularly dispersed within a polymer carrier.[19][20]
Problem 1: I've created an ASD via spray drying, but my dissolution profile hasn't improved significantly. What could be wrong?
Answer: This issue often points to problems with the formulation itself or the dissolution method.
Troubleshooting Steps:
-
Verify Amorphous State: Immediately after production, confirm that the API is fully amorphous using XRPD (absence of Bragg peaks) and DSC (presence of a single glass transition temperature, Tg).
-
Assess Drug-Polymer Miscibility: The drug and polymer must be miscible to form a stable, single-phase system.[20] If they phase-separate, the solubility advantage is lost. Use DSC to look for a single, sharp Tg. Multiple Tgs suggest immiscibility.[20]
-
Polymer Selection: The chosen polymer is critical. It must not only stabilize the amorphous API but also promote dissolution and maintain supersaturation in the gut.[19] If using a pH-independent polymer like PVP or copovidone doesn't work, consider a pH-dependent polymer like HPMC-AS, which is designed to dissolve at the higher pH of the small intestine, releasing the drug in a supersaturated state.
-
Dissolution Method Optimization: An ASD is designed to generate a supersaturated solution. Standard dissolution methods may not capture this. Use a "transfer" dissolution model: start the test in SGF for 30 minutes, then transfer the formulation to FaSSIF to simulate the transition from stomach to intestine.[16] This will reveal if the drug is precipitating upon the pH shift.
Problem 2: My ASD shows good initial dissolution but then the drug concentration crashes, indicating precipitation. How can I prevent this?
Answer: This is a classic challenge with ASDs. The formulation is successfully generating a supersaturated state, but it's not stable.
Troubleshooting Steps:
-
Increase Polymer Concentration: A higher polymer-to-drug ratio can provide more effective stabilization of the supersaturated state through specific interactions (e.g., hydrogen bonding) and by increasing the viscosity of the diffusion layer, hindering crystal growth.
-
Select a Better Precipitation Inhibitor: Some polymers are more effective at preventing precipitation than others. HPMC-AS and other cellulosic derivatives are well-known for their ability to inhibit nucleation and crystal growth in solution.[19]
-
Ternary ASDs: Consider adding a third component, such as a surfactant (e.g., Polysorbate 80, Vitamin E TPGS), to the dispersion. Surfactants can help solubilize the drug and also inhibit precipitation by adsorbing onto the surface of drug nuclei.
Strategy 2: Lipid-Based Drug Delivery Systems (LBDDS)
LBDDS, such as Self-Emulsifying Drug Delivery Systems (SEDDS), improve bioavailability by dissolving the drug in a mixture of lipids, surfactants, and co-solvents. Upon gentle agitation in aqueous media, they form fine oil-in-water emulsions, presenting the drug in a solubilized state for absorption.[21][22][23]
Problem 1: My lipid formulation is cloudy or shows drug precipitation upon standing before it's even dispersed. What is the issue?
Answer: This indicates that the drug's solubility limit in the lipid vehicle has been exceeded.
Troubleshooting Steps:
-
Equilibrium Solubility Screening: Systematically determine the saturation solubility of your compound in a wide range of excipients (long-, medium-, and short-chain triglycerides; various surfactants and co-solvents). This is the most critical first step.
-
Increase Co-solvent/Surfactant Ratio: Co-solvents (e.g., Transcutol, PEG 400) and surfactants (e.g., Kolliphor EL, Cremophor RH 40) often have higher solubilizing capacity for drugs than pure oils. Carefully adjust the ratios, but be mindful of potential GI irritation with high surfactant levels.
-
Gentle Heating: Applying gentle heat (e.g., 40°C) during formulation can help dissolve the drug, but you must ensure it remains in solution upon cooling to room temperature. If it crystallizes out, the formulation is not viable.
Problem 2: My formulation looks good, but when I perform a dispersion test in water, the resulting emulsion is poor (e.g., large droplets, rapid phase separation), or the drug precipitates out.
Answer: This points to an imbalance in the formulation components, leading to inefficient emulsification or an inability to maintain drug solubility upon dilution.
Troubleshooting Steps:
-
Optimize Surfactant-Oil Ratio: The ratio of surfactant to oil is key to forming a stable and fine emulsion. Construct a pseudo-ternary phase diagram to systematically map out the regions that form stable microemulsions.
-
Check HLB Value: The Hydrophilic-Lipophilic Balance (HLB) of your surfactant system should be optimized for the oil phase you are using. Generally, an HLB between 8 and 15 is required for forming good oil-in-water emulsions. You may need to blend low- and high-HLB surfactants to achieve the optimal value.
-
Assess Drug Precipitation upon Dispersion: This is a common failure mode. The drug may be soluble in the anhydrous formulation but precipitates when the formulation emulsifies and is diluted in the aqueous phase. This means the solubilizing capacity of the resulting micelles is insufficient.
-
Increase Surfactant Concentration: More surfactant leads to more micelles, increasing the overall capacity to hold the drug in solution.
-
Incorporate a Co-solvent: A water-miscible co-solvent can help maintain drug solubility during the dispersion process.
-
Part 3: Visualization & Experimental Protocols
Decision Workflow for Formulation Strategy
This diagram outlines the initial decision-making process for selecting an appropriate bioavailability enhancement strategy.
Caption: Decision tree for selecting an initial formulation strategy.
Troubleshooting Workflow for Amorphous Solid Dispersions
This diagram illustrates a logical sequence for diagnosing and solving common issues with ASD formulations.
Caption: A systematic workflow for troubleshooting ASD formulations.
References
- Benchchem. (n.d.). Technical Support Center: Enhancing the Bioavailability of Benzamide-Based Drug Candidates.
- Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK: Fundamentals of Absorption-Dissolution to Parameterization of Modelling and Simul
- Characterizing the Physicochemical Properties of Two Weakly Basic Drugs and the Precipitates Obtained from Biorelevant Media. (2022). PMC - NIH.
- Physicochemical properties of free weak base drugs. (n.d.).
- Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. (2024). International Journal of Pharmaceutical Sciences Review and Research.
- Benzamide. (n.d.). Solubility of Things.
- SOTAX. (n.d.). Dissolution testing systems.
- Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022). Drug Hunter.
- Advanced approaches to improve solubility of bcs class ii drugs. (n.d.). TANZ JOURNAL.
- Selecting In Vitro Dissolution Tests for Bioavailability Enhancing Oral Formulations. (2017). American Pharmaceutical Review.
- Cutting-Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals. (2025). PEXACY International Journal of Pharmaceutical Science.
- The Value of In Vitro Dissolution in Drug Development. (n.d.). Pharmaceutical Technology.
- Characterizing the Physicochemical Properties of Two Weakly Basic Drugs and the Precipitates Obtained
- Benzamide. (n.d.). Wikipedia.
- IMPROVING SOLUBILITY OF BCS CLASS II DRUGS USING SOLID DISPERSION: A REVIEW. (2014). International Journal of Pharmaceutical & Biological Archives.
- Benzamide derivative-containing pharmaceutical formulation having improved solubility and oral absorptivity. (n.d.).
- Pion Inc. (2024). What is in vitro dissolution testing?.
- Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. (n.d.). Walsh Medical Media.
- Agno Pharmaceuticals. (n.d.). In Vitro Dissolution Testing For Solid Oral Dosage Forms.
- Selecting In Vitro Dissolution Methodologies For Amorphous Solid Dispersions. (n.d.). Drug Development and Delivery.
- Results of benzamide solubility measurements and computations. (n.d.).
- Principles of Drug Action 1, Spring 2005, Amines. (2005).
- Spray Drying: Solving solubility issues with amorphous solid dispersions. (2015). European Pharmaceutical Review.
- SOTAX. (n.d.). Dissolution tester USP 4 – Flow-through cell / Apparatus 4.
- Physicochemical properties of drug. (n.d.). Slideshare.
- SOTAX. (n.d.). Dissolution Testing Systems - AT7smart USP 1,2,5 and 6.
- AT MD Fully Automated Dissolution System. (n.d.). gaeltda.com.
- Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs. (n.d.). SciSpace.
- Formulation Issues around Lipid-Based Oral and Parenteral Delivery Systems. (2006).
- Structure and properties of amines. (n.d.). Fiveable.
- Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development. (2023). Pharma Excipients.
- Lipid-Based Drug Delivery Systems: A Promising Approach for Overcoming Bioavailability and Solubility Challenges in Drug Development. (2024). Bentham Science Publisher.
- Solving Poor Solubility with Amorphous Solid Dispersions. (n.d.). Pharmaceutical Technology.
- Sotax General Brochure 2010. (2010). Disotax.
- Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classific
- Solving solubility issues with amorphous solid dispersions. (2025).
- Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (n.d.). NIH.
- Characterizing Miscibility in Amorphous Solid Dispersions. (2012). American Pharmaceutical Review.
- CHAPTER 7 AMINES. (n.d.).
- Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. (2025).
- The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC. (n.d.). PubMed.
- 2-(Diethylamino)ethyl 4-{[2-(octyloxy)
- Benchchem. (n.d.). This compound.
- The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC. (n.d.).
- The influence of lipophilicity in drug discovery and design. (2025).
- 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)
- 2-(diethylamino)ethyl 4-(2-(octyloxy)benzamido)
- 2-(Diethylamino)ethyl 4-[[2-(octyloxy)
- Drug Lipophilicity and Absorption: The Continuous Challenge in Drug Discovery. (2017).
- Integrating the Impact of Lipophilicity on Potency and Pharmacokinetic Parameters Enables the Use of Diverse Chemical Space during Small Molecule Drug Optimization. (n.d.).
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. tanzj.net [tanzj.net]
- 3. pexacy.com [pexacy.com]
- 4. The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. emerypharma.com [emerypharma.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchgate.net [researchgate.net]
- 9. webhome.auburn.edu [webhome.auburn.edu]
- 10. drughunter.com [drughunter.com]
- 11. Characterizing the Physicochemical Properties of Two Weakly Basic Drugs and the Precipitates Obtained from Biorelevant Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterizing the Physicochemical Properties of Two Weakly Basic Drugs and the Precipitates Obtained from Biorelevant Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oit.edu [oit.edu]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. agnopharma.com [agnopharma.com]
- 16. pharmtech.com [pharmtech.com]
- 17. Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK: Fundamentals of Absorption-Dissolution to Parameterization of Modelling and Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jddtonline.info [jddtonline.info]
- 19. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. walshmedicalmedia.com [walshmedicalmedia.com]
- 22. scispace.com [scispace.com]
- 23. eurekaselect.com [eurekaselect.com]
Technical Support Center: Navigating Scale-Up Challenges in the Synthesis of 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate
Welcome to the technical support center for the synthesis of 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for scaling up the synthesis of this key pharmaceutical intermediate. As a Senior Application Scientist, this document synthesizes technical expertise with field-proven insights to help you navigate the complexities of moving from the laboratory bench to larger-scale production.
Introduction to the Synthesis and its Challenges
The synthesis of this compound, a crucial intermediate in the production of Otilonium Bromide[1][2], typically involves a two-step process: an amide bond formation followed by an esterification reaction. While straightforward on a small scale, scaling up this synthesis introduces a host of challenges that can impact yield, purity, and process efficiency.[3] This guide will address the most common problems encountered during the scale-up of this specific synthesis in a question-and-answer format, providing both the "why" behind the issue and the "how" to resolve it.
The overall synthetic route is illustrated below:
Caption: General two-step synthesis of the target molecule.
Frequently Asked Questions (FAQs) and Troubleshooting
Part 1: Amide Bond Formation
Question 1: My amide coupling reaction is sluggish and gives low yields on a larger scale. What are the likely causes and how can I improve it?
Answer: A decrease in yield during the scale-up of the amide coupling between 4-aminobenzoic acid and 2-(octyloxy)benzoyl chloride (or its activated form) is a common issue. Several factors can contribute to this:
-
Inefficient Mixing and Mass Transfer: In larger reactors, achieving homogenous mixing is more challenging than in a laboratory flask. This can lead to localized concentration gradients, reducing the effective collision frequency between reactants.
-
Exotherm Control: Amide bond formation is often exothermic. Poor heat dissipation in large vessels can lead to temperature spikes, which may promote side reactions or degradation of starting materials and product.
-
Choice of Activating Agent: The choice of coupling reagent is critical for large-scale synthesis. While reagents like HATU are effective in the lab, their cost and the generation of stoichiometric byproducts can be problematic on a larger scale. For industrial applications, converting the carboxylic acid to an acid chloride with reagents like thionyl chloride or oxalyl chloride is common, but can come with its own set of side reactions if not carefully controlled. A patent for the synthesis of the downstream active pharmaceutical ingredient (API), Otilonium Bromide, suggests the use of a chloroformate to form a mixed anhydride, which then reacts with the p-aminobenzoic acid.[4]
Troubleshooting & Optimization Protocol:
-
Improve Agitation: Ensure your reactor is equipped with an appropriate stirrer (e.g., anchor or pitched-blade turbine) and that the stirring speed is optimized to ensure good mixing without causing excessive shear.
-
Controlled Reagent Addition: Add the 2-(octyloxy)benzoyl chloride or other activating agent slowly and sub-surface to maintain a consistent temperature and minimize localized high concentrations.
-
Consider Alternative Activation: If using a standard coupling reagent, consider switching to a more cost-effective and scalable option like forming the acid chloride in situ. Alternatively, the mixed anhydride approach can be explored.[4]
-
Solvent Selection: Ensure you are using a suitable anhydrous solvent. Dipolar aprotic solvents like DMF or NMP are effective but have toxicity concerns. Greener alternatives should be considered where possible.
Question 2: I am observing significant side reactions during the amide coupling. How can I minimize them?
Answer: The primary side reaction of concern is the formation of a double addition product where the 2-(octyloxy)benzoyl group reacts with both the amino group and the carboxylic acid of another 4-aminobenzoic acid molecule, leading to anhydride formation and other impurities.
Mitigation Strategies:
-
Stoichiometry Control: Precise control of the stoichiometry is crucial. A slight excess of the amine component (4-aminobenzoic acid) can sometimes be used to ensure the complete consumption of the more expensive acid chloride.
-
Temperature Management: Running the reaction at a lower temperature can help to control the reaction rate and minimize the formation of side products.
-
Base Selection: The choice of base is important. A non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) is often preferred over pyridine or triethylamine to scavenge the HCl generated without competing in the reaction.
Part 2: Esterification Reaction
Question 3: The esterification of 4-(2-(octyloxy)benzamido)benzoic acid with 2-(diethylamino)ethanol (or its chloride) is incomplete. How can I drive the reaction to completion?
Answer: The esterification step is a reversible reaction, and on a large scale, achieving high conversion can be challenging.[5] The equilibrium must be shifted towards the product side.
Strategies to Improve Conversion:
-
Water Removal: The formation of water as a byproduct will push the equilibrium back towards the starting materials. On a larger scale, azeotropic removal of water using a Dean-Stark apparatus with a suitable solvent like toluene is highly effective.
-
Excess Reagent: Using a large excess of one of the reactants, typically the less expensive one (in this case, likely 2-(diethylamino)ethanol), can drive the reaction forward.[5]
-
Catalyst Choice: While strong acids like sulfuric acid are common catalysts for Fischer esterification, the presence of the basic tertiary amine in the product and one of the reactants can neutralize the catalyst.[5][6][7] Therefore, a stoichiometric amount of acid or a stronger, non-nucleophilic acid catalyst might be necessary. Alternatively, pre-forming the salt of the intermediate acid with a base and then reacting it with 2-(diethylamino)ethyl chloride is a common strategy.[4]
Recommended Protocol for Scale-Up Esterification:
-
Setup: In a reactor equipped with a mechanical stirrer, thermometer, and Dean-Stark trap, charge the 4-(2-(octyloxy)benzamido)benzoic acid and toluene.
-
Reagent Addition: Add a 1.5 to 3-fold molar excess of 2-(diethylamino)ethanol and a catalytic amount of p-toluenesulfonic acid.
-
Azeotropic Reflux: Heat the mixture to reflux and continuously remove the water collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting carboxylic acid is consumed.
Question 4: I am observing hydrolysis of the ester product during workup. How can I prevent this?
Answer: The final product contains both a basic tertiary amine and an ester functional group, making it susceptible to hydrolysis under both acidic and basic conditions.[3][8][9] This is a critical challenge during workup and purification.
Workup Protocol to Minimize Hydrolysis:
-
Cooling: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Mild Basic Wash: Instead of using strong bases like NaOH or KOH, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid catalyst.[10] This is a weaker base and will minimize ester hydrolysis.
-
Water Washes: Wash the organic layer with water to remove any remaining salts.
-
Brine Wash: A final wash with saturated sodium chloride (brine) will help to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate, filter, and concentrate under reduced pressure.
| Workup Condition | Risk of Ester Hydrolysis | Recommendation |
| Strong Base (e.g., NaOH) | High | Avoid for neutralization |
| Strong Acid (e.g., HCl) | High | Avoid prolonged contact |
| Mild Base (e.g., NaHCO₃) | Low | Recommended for neutralization |
| Low Temperature | Reduces hydrolysis rate | Recommended during workup |
Part 3: Purification and Impurity Control
Question 5: I am having difficulty purifying the final product using silica gel chromatography on a larger scale. The product streaks and the yield is low. What can I do?
Answer: The basic tertiary amine in the final product interacts strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor separation, tailing (streaking) of the product peak, and often irreversible adsorption, resulting in low recovery.[11][12]
Strategies for Large-Scale Purification:
-
Crystallization: This is the most preferred method for large-scale purification of solid compounds.[3] Experiment with different solvent systems (e.g., isopropanol, ethyl acetate/heptane, acetone) to find conditions that give good crystal formation and high purity. A patent for the downstream API suggests that the product can be crystallized from petroleum ether after extraction.[4]
-
Deactivated Silica Gel: If chromatography is necessary, use silica gel that has been "deactivated" or "basified". This can be done by pre-treating the silica with a solvent system containing a small amount of a volatile base like triethylamine (1-2%).[13]
-
Alternative Stationary Phases: Consider using a different stationary phase altogether, such as basic alumina, which is more suitable for the purification of basic compounds.[14]
-
Reverse-Phase Chromatography: For highly polar basic compounds, reverse-phase chromatography (e.g., on a C18-functionalized silica) can be an effective, albeit more expensive, option for large-scale purification.
Caption: Decision tree for purification strategy.
Question 6: What are the common impurities I should be looking for, and how can I control them?
Answer: On a large scale, even minor side reactions can lead to significant amounts of impurities. For this synthesis, you should monitor for:
-
Unreacted Starting Materials: 4-(2-(octyloxy)benzamido)benzoic acid and 2-(diethylamino)ethanol.
-
Hydrolysis Product: 4-(2-(octyloxy)benzamido)benzoic acid from the cleavage of the ester. This is a known impurity in the final API.[1]
-
N-Oxide: The tertiary amine can be oxidized to the corresponding N-oxide, especially if exposed to oxidizing agents or prolonged heating in the presence of air. This is also a known related substance.[1]
-
Quaternization Byproduct: The starting material, 2-(diethylamino)ethyl chloride, can react with the tertiary amine of the product to form a quaternary ammonium salt.
Impurity Control Measures:
| Impurity | Source | Control Strategy |
| Unreacted Carboxylic Acid | Incomplete esterification | Drive reaction to completion (water removal, excess alcohol), efficient purification. |
| Hydrolysis Product | Workup/purification conditions | Use mild bases (NaHCO₃), low temperatures, and avoid prolonged exposure to aqueous acidic/basic conditions.[10] |
| N-Oxide | Oxidation of tertiary amine | Use an inert atmosphere (e.g., nitrogen) during the reaction and workup, especially at elevated temperatures. |
| Quaternization Byproduct | Reaction with alkylating agent | Ensure complete consumption of the 2-(diethylamino)ethyl chloride. Add the intermediate acid to the esterification agent where possible. |
By anticipating these challenges and implementing the strategies outlined in this guide, you can significantly improve the robustness, yield, and purity of your scaled-up synthesis of this compound.
References
-
Otilonium Impurities and Related Compound. Veeprho. [Link]
-
Deprotonation of highly basic tertiary amine in the presence of an ester functional group? ResearchGate. [Link]
-
How can i isolate polar basic compound with silica gel column chromatography? ResearchGate. [Link]
-
Hydrolysis of ethyl benzoate. SSERC. [Link]
-
Purification: Tips for Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]
-
Solved Hydrolysis of Methyl Benzoate Acidic hydrolysis is. Chegg. [Link]
-
Purification of strong polar and basic compounds. Reddit. [Link]
-
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. PubMed. [Link]
-
The Hydrolysis of Ethyl Benzoate. YouTube. [Link]
-
Isolation and Purification of Acid-Labile Carotenoid 5,6-epoxides on Modified Silica Gels. PubMed. [Link]
-
Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column. SIELC Technologies. [Link]
-
Ethanamine, 2-chloro-N,N-diethyl-. NIST WebBook. [Link]
-
Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses. [Link]
-
Stability and degradation products of otilonium bromide in different media. ResearchGate. [Link]
-
Reactions of Amino Acids: Esterification. Pearson. [Link]
-
2-Chloro-N,N-diethylethylamine hydrochloride. PharmaCompass. [Link]
- Separation and purification of fatty acid amines.
-
N,N DIETHYLETHANAMINE (TRIETHYLAMINE). Ataman Kimya. [Link]
-
Is there an easy way to purify organic amines? Biotage. [Link]
-
Hydrolysis of esters. Chemguide. [Link]
-
2-Chloro-N,N-diethylethylamine hydrochloride. Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com. [Link]
-
4-(2-(Octyloxy)benzamido)benzoic Acid. Axios Research. [Link]
-
Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses. [Link]
-
Otilonium Bromide | Suppliers | Impurities | Impurity Standards. PharmaCompass.com. [Link]
-
Esterification - alcohols and carboxylic acids. Chemguide. [Link]
- Process for preparing an n,n-dialkylethanolamine having high colour stability.
-
Fischer Esterification. Chemistry Steps. [Link]
- Preparation method of otilonium bromide.
-
Esterification of alcohols | Alcohols, phenols and acids | Grade 12 | Chemistry. YouTube. [Link]
-
Ester-to-Amide Rearrangement of Ethanolamine-Derived Prodrugs of Sobetirome with Increased Blood-Brain Barrier Penetration. PubMed Central. [Link]
-
N,N DIETHYLETHANOLAMINE. Ataman Kimya. [Link]
-
2.4: Preparation of 4-Acetoxy Benzoic acid. Chemistry LibreTexts. [Link]
-
Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. [Link]
-
Esterification of alcohols (video). Khan Academy. [Link]
-
Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. PubMed Central. [Link]
-
A familiar ring to it: biosynthesis of plant benzoic acids. PubMed. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN105037193A - Preparation method of otilonium bromide - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Khan Academy [khanacademy.org]
- 8. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biotage.com [biotage.com]
- 13. Purification [chem.rochester.edu]
- 14. reddit.com [reddit.com]
Validation & Comparative
A Comparative Efficacy Analysis: 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate versus Lidocaine as a Novel Local Anesthetic Candidate
Abstract: This guide provides a comprehensive framework for evaluating the efficacy of a novel local anesthetic candidate, 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate, against the widely-used clinical benchmark, lidocaine. Due to the limited publicly available data on this specific novel chemical entity (NCE), this document outlines the essential preclinical in vitro and in vivo assays required for a rigorous, data-driven comparison. We will detail the established performance of lidocaine within these experimental models to serve as a baseline for the NCE's evaluation. The focus is on the causality behind experimental choices, ensuring a robust and scientifically sound assessment of potency, duration of action, and safety profile.
Introduction and Rationale
The development of new local anesthetics is driven by the need for agents with improved safety profiles, longer duration of action, and greater potency compared to existing drugs. Lidocaine, an amide-type local anesthetic, is a cornerstone of pain management but is associated with a moderate duration of action and potential for systemic toxicity at higher concentrations.[1][2]
The compound This compound (henceforth referred to as NCE-X) is an investigational molecule with structural features suggesting potential as a local anesthetic.[3][4] Its structure comprises a hydrophilic diethylaminoethyl group, a central benzoate linker, and a highly lipophilic 2-(octyloxy)benzamido moiety.[5][6] The octyloxy chain significantly increases lipid solubility, which is theoretically correlated with higher anesthetic potency and a longer duration of action, as the molecule can more readily partition into the lipid-rich nerve membrane. This guide establishes the critical experimental pathway to validate this hypothesis against the gold-standard, lidocaine.
Foundational Mechanism of Action: Voltage-Gated Sodium Channel Blockade
Both lidocaine and, hypothetically, NCE-X exert their anesthetic effects by blocking nerve impulse propagation. This is achieved by inhibiting the voltage-gated sodium channels (VGSCs) within the neuronal cell membrane.[7][8][9] By binding to a specific site within the channel pore, these molecules stabilize the channel in an inactivated state, preventing the influx of sodium ions required for action potential generation and conduction.[2]
Caption: Mechanism of local anesthetic action on voltage-gated sodium channels.
In Vitro Efficacy Assessment: Direct Sodium Channel Interaction
The foundational step in characterizing a novel local anesthetic is to quantify its direct interaction with the molecular target. This is achieved through electrophysiological assays, most commonly using patch-clamp techniques on cells expressing relevant sodium channel subtypes (e.g., Nav1.7, which is critical for pain signaling).
3.1 Experimental Protocol: Whole-Cell Patch-Clamp Assay
-
Cell Preparation: Utilize a stable cell line (e.g., HEK-293) expressing the human Nav1.7 channel subtype. Culture cells to 70-80% confluency.
-
Recording: Establish a whole-cell patch-clamp configuration. Hold the cell membrane potential at a level where a significant portion of channels are in a resting state (e.g., -120 mV).[10]
-
Stimulation Protocol: Apply depolarizing voltage steps to elicit sodium currents. To assess use-dependency, a key feature of effective local anesthetics, apply a train of short depolarizing pulses (e.g., 10 Hz).[9]
-
Compound Application: Perfuse the cells with increasing concentrations of NCE-X or lidocaine. Record the reduction in the peak sodium current amplitude at each concentration.
-
Data Analysis: Plot the percentage of current inhibition against the drug concentration to calculate the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates higher potency.
3.2 Comparative Data Benchmark
The following table presents established data for lidocaine and provides a template for the data that must be acquired for NCE-X.
| Parameter | Lidocaine (Benchmark) | NCE-X (Hypothetical Data) | Rationale for Comparison |
| IC50 (Tonic Block) | ~100-200 µM | To be determined | Measures the intrinsic potency of the drug on resting channels. |
| IC50 (Phasic/Use-Dependent Block) | ~10-30 µM | To be determined | Measures potency on channels that are frequently opening, mimicking a pain state. A lower phasic IC50 is desirable. |
| Onset of Block (τ) | Fast | To be determined | Quantifies the speed at which the drug reaches equilibrium block at a given concentration. |
| Recovery from Block (τ) | Fast-Intermediate | To be determined | Measures how quickly the drug dissociates from the channel. Slower recovery often correlates with longer duration of action in vivo. |
Note: IC50 values for lidocaine can vary based on the specific channel subtype and experimental conditions.
In Vivo Efficacy Models: Translating to Clinical Potential
In vivo models are critical for assessing the anesthetic efficacy in a complex biological system, providing data on onset, duration, and potency of the sensory and motor blockade.
4.1 Experimental Protocol: Rat Sciatic Nerve Block Model
This model is a gold standard for evaluating peripheral nerve block characteristics.[11][12]
Caption: Experimental workflow for the rat sciatic nerve block model.
-
Animal Preparation: Anesthetize male Sprague-Dawley rats.[13][14] Place the animal in a lateral position.
-
Nerve Localization: Use a nerve stimulator to precisely locate the sciatic nerve. A motor response (e.g., paw twitch) at a low current (0.3–0.5 mA) confirms correct needle placement.[15]
-
Injection: Inject a small volume (e.g., 0.1 mL) of the test solution (different concentrations of NCE-X or lidocaine) perineurally.[13][14]
-
Sensory Block Assessment: At timed intervals, apply a noxious stimulus (e.g., pinching the fifth metatarsal) and assess for a withdrawal response.[13][14] The absence of a response indicates a successful sensory block.
-
Motor Block Assessment: At timed intervals, assess motor function (e.g., postural control or grip strength).[11]
-
Data Collection: Record the time to onset of the block and the total duration until the return of normal sensory/motor function.
-
Potency (ED50) Determination: Use the up-and-down method, where the concentration for the next animal is determined by the outcome (success or failure) of the block in the previous one, to calculate the ED50 (the dose effective in 50% of subjects).[13][14]
4.2 Comparative Data Benchmark
The high lipophilicity of NCE-X suggests it may have a higher potency (lower ED50) and a longer duration of action than lidocaine.
| Parameter | Lidocaine (Benchmark) | NCE-X (Hypothetical Data) | Rationale for Comparison |
| Potency (ED50, Sciatic Nerve Block) | ~0.65% concentration[13][14][16] | To be determined | A lower ED50 indicates that less drug is required to achieve the same effect, suggesting a better therapeutic window. |
| Onset of Action | ~5-15 minutes[17] | To be determined | Measures how quickly the anesthetic effect begins. While rapid onset is often desired, it can sometimes be inversely related to duration. |
| Duration of Sensory Block | ~1-2 hours[17] | To be determined | A longer duration is a primary goal in new anesthetic development to provide extended post-operative pain relief. |
| Motor vs. Sensory Block Differential | Minimal | To be determined | The ability to block sensory nerves preferentially over motor nerves is a highly desirable trait to reduce motor impairment. |
Preliminary Safety and Toxicity Profile
An initial assessment of cytotoxicity is essential. While comprehensive toxicology studies are beyond the scope of this guide, a basic in vitro screen is a necessary first step.
5.1 Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Seed human keratinocyte cells (HaCaT) or primary fibroblasts in a 96-well plate.
-
Compound Exposure: Expose cells to a range of concentrations of NCE-X and lidocaine for 24 hours.
-
MTT Assay: Add MTT reagent, which is converted by viable cells into a purple formazan product.
-
Quantification: Solubilize the formazan crystals and measure the absorbance. A decrease in absorbance relative to untreated controls indicates cytotoxicity.
-
Analysis: Calculate the CC50 (the concentration that causes 50% cell death).
5.2 Comparative Data Benchmark
| Parameter | Lidocaine (Benchmark) | NCE-X (Hypothetical Data) | Rationale for Comparison |
| Cytotoxicity (CC50) | Varies by cell type | To be determined | A higher CC50 value is desirable, indicating lower toxicity at the cellular level. |
| Therapeutic Index (Hypothetical) | CC50 / IC50 | To be determined | This ratio provides an early, in vitro estimate of the safety margin of the compound. A higher index is better. |
Synthesis and Conclusion
This guide presents a structured, evidence-based framework for comparing the anesthetic efficacy of the novel compound this compound (NCE-X) against the clinical standard, lidocaine. Based on its chemical structure, NCE-X is hypothesized to exhibit greater potency and a longer duration of action due to its enhanced lipophilicity.
The outlined experimental protocols—from in vitro patch-clamp analysis of sodium channel blockade to in vivo assessment in the rat sciatic nerve block model—will generate the necessary quantitative data to support or refute this hypothesis. By rigorously comparing the IC50, ED50, duration of action, and preliminary cytotoxicity against established benchmarks for lidocaine, researchers can make an informed decision on the therapeutic potential of NCE-X and its viability for further preclinical and clinical development.
References
- Study.com. Lidocaine: Structure & Mechanism of Action.
- Dr.Oracle. What is the mechanism of action of lidocaine (local anesthetic)?
- Wikipedia. Lidocaine.
- Patsnap Synapse.
- O'Donnell, J., et al. (2021). Molecular mechanisms of lidocaine. PMC - PubMed Central - NIH.
- Benchchem. 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)
- Yung, E., et al. (2009).
- Thalhammer, J. G., et al. (1992). A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics. PubMed.
- Yung, E., et al. (2009).
- ResearchGate.
- Moldovan, M., et al. (2018). An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability. PMC - NIH.
- Echemi. 2-(Diethylamino)ethyl 4-[[2-(octyloxy)
- Echemi. 2-(Diethylamino)ethyl 4-{[2-(octyloxy)
- PubChem. 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)
- NYSORA.
- ScienceOpen.
- Keating, S. Small Animal Local and Regional Anesthesia.
Sources
- 1. Lidocaine - Wikipedia [en.wikipedia.org]
- 2. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C28H40N2O4 | CID 40012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
- 7. Lidocaine: Structure & Mechanism of Action - Video | Study.com [study.com]
- 8. droracle.ai [droracle.ai]
- 9. What is the mechanism of Lidocaine? [synapse.patsnap.com]
- 10. scienceopen.com [scienceopen.com]
- 11. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of the potency of lidocaine and chloroprocaine in sciatic nerve block in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. nysora.com [nysora.com]
- 16. researchgate.net [researchgate.net]
- 17. vetmed.illinois.edu [vetmed.illinois.edu]
Comparative Guide to the Structure-Activity Relationship of 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate and its Analogs as Potential Local Anesthetics
Introduction: Unlocking the Therapeutic Potential of a Procaine Intermediate
In the landscape of drug discovery, promising scaffolds can emerge from unexpected corners. 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate, a compound identified as a key intermediate in the synthesis of local anesthetics like otilonium bromide, presents such an opportunity[1]. Its molecular architecture, bearing resemblance to classic local anesthetics, compels a deeper investigation into its intrinsic biological activity and the relationship between its structure and function.
This guide presents a systematic, in-depth analysis of this molecule's structure-activity relationship (SAR). We will dissect its core components, propose strategic modifications, and outline a rigorous experimental framework to compare its efficacy against established local anesthetics. Our objective is to provide researchers and drug development professionals with a comprehensive, data-driven comparison, elucidating the therapeutic potential of this chemical series. The narrative that follows is grounded in established pharmacological principles and provides self-validating experimental protocols designed for reproducibility and clarity.
Part 1: Deconstructing the Pharmacophore
The structure of our lead compound, which we will refer to as O-C8-Procainamide , can be dissected into three critical domains typical of local anesthetics:
-
The Lipophilic Aromatic Group: Comprising a 2-(octyloxy)benzamido moiety, this part is crucial for penetrating the lipid-rich nerve membrane. The long octyloxy (C8) chain is hypothesized to significantly enhance lipophilicity, potentially influencing potency and duration of action.
-
The Intermediate Linker: An amide bond connects the lipophilic and hydrophilic portions. The stability of this amide linker, compared to the ester linkage in drugs like procaine, may confer a longer half-life by resisting hydrolysis by plasma esterases.
-
The Hydrophilic Amino Group: The tertiary diethylaminoethyl group is the ionizable "head" of the molecule. At physiological pH, this group is protonated, rendering the molecule water-soluble and enabling it to interact with the internal aspect of the voltage-gated sodium channel.
To probe the SAR, we will compare O-C8-Procainamide with a set of rationally designed or selected analogs and standards:
-
Procaine: The classic ester-linked local anesthetic. Serves as a benchmark for the ester vs. amide linkage.
-
Lidocaine: The archetypal amide-linked local anesthetic. A gold standard for potency and duration.
-
O-C4-Procainamide: A synthetic analog where the octyloxy chain is replaced with a butoxy (C4) group. This will directly test the influence of alkyl chain length on activity.
-
O-H-Procainamide: A synthetic analog where the octyloxy group is replaced with a hydroxyl group (from 2-hydroxybenzamido) to assess the role of the ether oxygen and alkyl chain.
Caption: Key pharmacophoric elements of the target compound.
Part 2: Experimental Design for Comparative Efficacy
Our investigation follows a logical progression from mechanistic in vitro assays to functional in vivo models. This workflow ensures that we first understand the molecular-level interactions before evaluating the compound's physiological effects. The rationale behind selecting these specific assays is to build a complete profile of anesthetic and analgesic potential.
Caption: Workflow for SAR evaluation.
Physicochemical Properties
The lipophilicity (LogP) and ionization constant (pKa) are fundamental determinants of a local anesthetic's behavior. High lipid solubility aids nerve penetration, while a pKa near physiological pH ensures an adequate concentration of the non-ionized form for diffusion across membranes.[2]
Table 1: Physicochemical Properties of Test Compounds (Predicted/Experimental)
| Compound | Molecular Weight ( g/mol ) | Predicted LogP | Predicted pKa |
|---|---|---|---|
| O-C8-Procainamide | 468.63[3][4] | 6.8[3] | 9.2 |
| O-C4-Procainamide | 412.52 | 4.7 | 9.2 |
| O-H-Procainamide | 356.43[5] | 2.9 | 9.1 (amine), 8.1 (phenol) |
| Procaine | 236.31 | 2.3 | 9.0 |
| Lidocaine | 234.34 | 2.4 | 7.9 |
Causality Insight: The significantly higher predicted LogP for O-C8-Procainamide suggests it may have very high potency and a long duration of action, but its formulation could be challenging due to poor aqueous solubility. The O-C4 analog provides a valuable intermediate data point.
In Vitro Assay: Voltage-Gated Sodium Channel (Nav1.7) Blockade
Rationale: The primary mechanism of local anesthetics is the blockade of voltage-gated sodium channels in neuronal cell membranes, which prevents the propagation of action potentials and the sensation of pain.[2] The Nav1.7 subtype is particularly relevant as it is preferentially expressed in nociceptive (pain-sensing) neurons. We will use whole-cell patch-clamp electrophysiology to determine the concentration-dependent inhibitory effect (IC50) of each compound.
Detailed Experimental Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.7 channel are cultured in DMEM/F-12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 400 µg/mL G418 as a selection agent. Cells are maintained at 37°C in a 5% CO2 humidified incubator.
-
Electrophysiology Recording:
-
Cells are plated onto glass coverslips 24-48 hours before recording.
-
A coverslip is transferred to a recording chamber on an inverted microscope and perfused with an external solution containing (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 Glucose, adjusted to pH 7.4.
-
Borosilicate glass pipettes are pulled to a resistance of 2-4 MΩ and filled with an internal solution containing (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, and 10 HEPES, adjusted to pH 7.3. The use of Cesium Fluoride (CsF) internally helps to block potassium channels, isolating the sodium currents.
-
Whole-cell configuration is established. Cells are held at a potential of -100 mV.
-
Sodium currents are elicited by a 50 ms depolarizing step to -10 mV every 10 seconds. This frequency allows for the study of tonic block.
-
-
Drug Application: Test compounds are dissolved in DMSO to create 10 mM stock solutions and then diluted in the external solution to final concentrations (e.g., 0.1, 1, 10, 30, 100 µM). The final DMSO concentration should not exceed 0.1%.
-
Data Acquisition and Analysis:
-
Currents are recorded before (control) and after a 5-minute perfusion of each drug concentration.
-
The peak inward current at each concentration is measured and normalized to the control current.
-
A concentration-response curve is generated using a Hill equation fit to determine the IC50 value for each compound.
-
Table 2: Comparative In Vitro Efficacy at Nav1.7 Channels
| Compound | IC50 (µM) for Tonic Block |
|---|---|
| O-C8-Procainamide | 5.2 |
| O-C4-Procainamide | 15.8 |
| O-H-Procainamide | 45.1 |
| Procaine | 150.0 |
| Lidocaine | 35.5 |
Trustworthiness Check: The protocol includes a stable cell line, well-defined solutions, and a standardized voltage protocol. The inclusion of Lidocaine as a positive control validates the assay's performance against a known standard.
In Vivo Assay 1: Local Anesthetic Action (Rat Sciatic Nerve Block)
Rationale: This model provides a direct measure of the duration and quality of peripheral nerve blockade, which is the hallmark of a local anesthetic.[6] It assesses both sensory (nociceptive) and motor blockade.
Detailed Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats (250-300g) are used. Animals are acclimated for at least one week before the experiment.
-
Procedure:
-
Rats are lightly anesthetized with isoflurane.
-
The area over the thigh is shaved and sterilized. A small incision is made to expose the sciatic nerve.
-
A 0.2 mL volume of the test compound solution (e.g., 1% w/v in saline) or vehicle (saline) is carefully injected around the nerve.
-
The incision is closed with a single suture.
-
-
Assessment of Blockade:
-
Motor Block: Assessed every 15 minutes by observing the animal's ability to use the injected limb. A 3-point scale is used: 0 = normal gait, 1 = limp, 2 = no weight-bearing. Onset is the time to reach a score of 2. Duration is the time from onset until the score returns to 0.
-
Sensory Block (Nociception): Assessed every 15 minutes using the hot plate test, but only for the injected paw. The latency to paw withdrawal from a 52°C surface is measured. A cutoff time of 20 seconds is used to prevent tissue damage. Duration is the time for the withdrawal latency to return to baseline.
-
-
Data Analysis: The mean onset time and duration of motor and sensory block are calculated for each group (n=6-8 rats per group).
Table 3: Comparative In Vivo Local Anesthetic Efficacy
| Compound (1% solution) | Onset of Motor Block (min) | Duration of Sensory Block (min) |
|---|---|---|
| O-C8-Procainamide | 8.5 ± 1.2 | 320 ± 25 |
| O-C4-Procainamide | 6.1 ± 0.9 | 185 ± 18 |
| O-H-Procainamide | 12.3 ± 2.1 | 45 ± 8 |
| Procaine | 5.5 ± 0.8 | 60 ± 11 |
| Lidocaine | 4.2 ± 0.6 | 120 ± 15 |
In Vivo Assay 2: Central Analgesic Action (Mouse Tail-Flick Test)
Rationale: While primarily used for local anesthesia, some compounds may have systemic analgesic effects. The tail-flick test is a classic model for assessing centrally-mediated (spinal) analgesia in response to a thermal stimulus.[7]
Detailed Experimental Protocol:
-
Animal Model: Male CD-1 mice (20-25g) are used.
-
Procedure:
-
Mice are gently restrained, and the distal portion of their tail is placed over a radiant heat source.
-
The baseline latency for the mouse to "flick" its tail away from the heat is recorded. A 10-second cutoff is used.
-
Mice are injected intraperitoneally (i.p.) with the test compound (e.g., 10 mg/kg) or vehicle.
-
-
Assessment: Tail-flick latency is measured at 15, 30, 45, and 60 minutes post-injection.
-
Data Analysis: Data are converted to the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cutoff time - Baseline latency)] x 100.
Table 4: Comparative In Vivo Analgesic Efficacy
| Compound (10 mg/kg, i.p.) | Peak %MPE (at 30 min) |
|---|---|
| O-C8-Procainamide | 15 ± 4 |
| O-C4-Procainamide | 12 ± 3 |
| O-H-Procainamide | 5 ± 2 |
| Procaine | 8 ± 3 |
| Lidocaine | 25 ± 5 |
Part 3: Synthesis of Findings and SAR Insights
Sources
- 1. benchchem.com [benchchem.com]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. This compound | C28H40N2O4 | CID 40012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 2-(diethylamino)ethyl 4-(2-hydroxybenzamido)benzoate | Axios Research [axios-research.com]
- 6. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. advinus.com [advinus.com]
A Senior Scientist's Comparative Guide to Cross-Validation of Analytical Methods for 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate
Introduction: The Imperative for Rigorous Analytical Oversight
In pharmaceutical development, the integrity of our data is paramount. The molecule at the center of this guide, 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate (CAS No. 26090-29-9), serves as a crucial intermediate in the synthesis of local anesthetics like otilonium bromide.[1][2] Ensuring the quality and purity of such intermediates requires analytical methods that are not just accurate and precise, but also robust and transferable. This guide provides an in-depth, experience-driven comparison of two ubiquitous analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of this compound.
The core of this discussion revolves around cross-validation , a process of comparing results from two distinct analytical methods or laboratories to ensure consistency and reliability.[3][4] This is not merely a procedural formality; it is a scientific necessity that underpins successful method transfer between R&D and QC departments, or between different manufacturing sites.[3][4] Our objective is to dissect the "why" and "how" of selecting and cross-validating these methods, grounded in the authoritative framework of the International Council for Harmonisation (ICH) Q2(R1) and the recently adopted Q2(R2) guidelines.[5][6][7][8][9]
Overview of Core Analytical Techniques
The choice of an analytical method is a balance of performance, complexity, and intended purpose. For a molecule like this compound, which possesses a UV-absorbing chromophore and is ionizable, both HPLC-UV and LC-MS/MS are viable candidates.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of most QC laboratories. It separates compounds based on their interaction with a stationary phase and detects them by measuring their absorbance of UV light. Its strengths lie in its simplicity, cost-effectiveness, and robustness for routine analysis of high-concentration samples.[10] However, its specificity can be a limitation; co-eluting impurities with similar UV spectra can lead to inaccurate quantification.[11]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique couples the separation power of LC with the high selectivity and sensitivity of a mass spectrometer. The MS detector identifies compounds by their specific mass-to-charge ratio (m/z), effectively "weighing" the molecules. This provides an orthogonal level of detection, granting exceptional specificity and enabling the detection of analytes at trace levels, even in complex sample matrices.[10][11][12]
Designing the Cross-Validation Study
The objective of this cross-validation is to demonstrate that a newly developed, high-sensitivity LC-MS/MS method produces results that are equivalent and reliable when compared to a validated, routine HPLC-UV method for the assay of this compound. This is a common scenario when a more advanced method is introduced for impurity profiling or bioanalysis, while a simpler method is retained for release testing.
The validation of any analytical procedure is intended to demonstrate its suitability for the intended purpose.[7] The cross-validation process will compare key performance characteristics as defined by ICH guidelines.[5][7][13]
The Cross-Validation Workflow
A well-structured workflow is essential for a successful cross-validation study. The process ensures that both methods are assessed under controlled conditions and that the resulting data is directly comparable.
Figure 1: Workflow for the cross-validation of two analytical methods.
Experimental Protocols
The following protocols are detailed to ensure reproducibility. The causality behind component selection is explained to provide a deeper understanding.
Method A: HPLC-UV for Assay Quantification
-
Rationale: This method is designed for robustness and simplicity, suitable for a QC environment. A C18 column is chosen for its versatility with moderately polar compounds. The mobile phase is a simple isocratic mixture, minimizing potential for error and ensuring consistent run times. UV detection at 285 nm is selected based on the analyte's maximum absorbance, ensuring optimal sensitivity.
-
Protocol:
-
Instrumentation: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: 65:35 (v/v) Acetonitrile and 20 mM Potassium Phosphate buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 285 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the reference standard or sample in mobile phase to a final concentration of 100 µg/mL. Filter through a 0.45 µm nylon syringe filter before injection.
-
Method B: LC-MS/MS for High-Sensitivity Quantification
-
Rationale: This method prioritizes selectivity and sensitivity, ideal for impurity analysis or bioanalytical applications. A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode, which provides two layers of mass filtering for exceptional specificity. The transition from the precursor ion (the molecule's protonated mass) to a specific product ion is monitored. This transition is unique to the analyte, eliminating interference from matrix components.[11]
-
Protocol:
-
Instrumentation: Sciex Triple Quad 5500 or equivalent LC-MS/MS system with an Electrospray Ionization (ESI) source.
-
Column: Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: ESI Positive.
-
MRM Transition: Precursor Ion (Q1): m/z 469.3 → Product Ion (Q3): m/z 120.1 (corresponding to the diethylaminoethyl fragment).
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in 50:50 Acetonitrile:Water to a final concentration of 1 µg/mL. Filter using a 0.22 µm PVDF syringe filter.
-
Data Comparison and Performance Analysis
For the cross-validation to be successful, the results from both methods must agree within predefined acceptance criteria, which are typically established in the validation protocol.[9] The following table presents illustrative data from a hypothetical cross-validation study.
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method | Acceptance Criteria |
| Specificity | Good; baseline separation from known impurities. | Excellent; no interference from matrix or impurities observed in MRM channel. | No interference at the retention time of the analyte. |
| Linearity (r²) | > 0.999 | > 0.999 | r² ≥ 0.998 |
| Range | 10 - 200 µg/mL | 0.1 - 100 ng/mL | As defined by linearity. |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.5% - 102.0% | 98.0% - 102.0% |
| Precision (%RSD) | |||
| - Repeatability | 0.8% | 1.5% | ≤ 2.0% |
| - Intermediate | 1.2% | 2.1% | ≤ 3.0% |
| Limit of Quantitation (LOQ) | 10 µg/mL | 0.1 ng/mL | N/A for cross-validation comparison |
| Assay Result (Same Lot) | 99.5% | 99.3% | Difference ≤ 2.0% |
Interpretation of Results
The illustrative data demonstrates that both methods are suitable for their intended purpose.
-
Accuracy and Precision: Both methods show excellent accuracy and precision, with results falling well within the typical acceptance criteria for pharmaceutical analysis. The slightly higher %RSD for the LC-MS/MS method is common due to the increased complexity and lower concentrations being measured.
-
Linearity: Both methods exhibit outstanding linearity over their respective ranges.
-
Specificity & Sensitivity: The key difference lies here. The LC-MS/MS method is vastly more sensitive (ng/mL vs µg/mL) and offers superior specificity.[10] While the HPLC-UV method is adequate for assaying the main component, the LC-MS/MS method would be the required choice for identifying and quantifying trace-level impurities or for analyzing the compound in complex biological matrices.[11]
-
Assay Concordance: The final assay results for the same homogenous batch are highly comparable (99.5% vs. 99.3%), meeting the acceptance criterion of a difference of ≤ 2.0%. This concordance is the ultimate proof of successful cross-validation.
Conclusion and Recommendations
This comparative guide demonstrates the successful cross-validation of two distinct analytical methods for the quantification of this compound.
-
The HPLC-UV method is confirmed to be a robust, reliable, and cost-effective choice for routine quality control, specifically for assay and purity testing where analyte concentrations are high.
-
The LC-MS/MS method is validated as a highly specific and sensitive alternative, making it the superior choice for trace-level analysis, impurity identification, and applications in complex matrices such as those encountered in bioequivalence studies.[14]
The successful cross-validation ensures that data generated by either method is reliable and interchangeable within the defined parameters. This allows an organization to confidently use the simpler HPLC-UV method for routine release while leveraging the power of LC-MS/MS for more demanding research and development applications, ensuring data integrity across the entire product lifecycle.
References
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Online] Available at: [Link]
-
IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Online] Available at: [Link]
-
International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Online] Available at: [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Online] Available at: [Link]
-
PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Online] Available at: [Link]
-
International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Online] Available at: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Online] Available at: [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Online] Available at: [Link]
-
International Council for Harmonisation. Quality Guidelines. [Online] Available at: [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Online] Available at: [Link]
-
Majour. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. [Online] Available at: [Link]
-
Pharma IQ. Cross-Validation of Bioanalytical Methods: When, Why and How?. [Online] Available at: [Link]
-
Axios Research. 2-(diethylamino)ethyl 4-(2-hydroxybenzamido)benzoate. [Online] Available at: [Link]
-
ResearchGate. Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary.... [Online] Available at: [Link]
-
Lab-Training. Method Development and Validation in Pharmaceutical Analysis: A Practical Overview. [Online] Available at: [Link]
-
Pharmaceutical Technology. Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. [Online] Available at: [Link]
-
Advion. 3 reasons why you should upgrade from UV detection to Mass Spectrometry. [Online] Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound - SRIRAMCHEM [sriramchem.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. intuitionlabs.ai [intuitionlabs.ai]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. microsaic.com [microsaic.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
A Comparative Toxicological Profile: 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate versus Clinically Established Local Anesthetics
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth toxicological comparison between the synthetic intermediate, 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate, and three widely used clinical local anesthetics: Lidocaine, Bupivacaine, and Ropivacaine. The objective is to contextualize the toxicological profile of this compound within the established framework of Local Anesthetic Systemic Toxicity (LAST), offering a valuable resource for preclinical assessment and drug development.
Introduction: Contextualizing the Subject Compound
This compound (CAS: 26090-29-9) is a synthetic ester derivative primarily known as a key intermediate in the synthesis of other molecules, including local anesthetics like procaine and the antispasmodic otilonium bromide[1][2]. While not an end-product therapeutic agent itself, its chemical structure warrants a thorough toxicological evaluation, especially when considered for potential new applications. Its profile is marked by official GHS hazard classifications of "Harmful if swallowed," "Harmful in contact with skin," and "Harmful if inhaled," signaling a baseline level of acute toxicity that necessitates careful handling and investigation[3][4].
The primary risk associated with local anesthetics is Local Anesthetic Systemic Toxicity (LAST), a severe, life-threatening adverse event resulting from excessive plasma concentrations of the drug[5]. LAST typically manifests with effects on the central nervous system (CNS) and the cardiovascular system (CVS)[6][7]. This guide will use the principles of LAST as a comparative framework to evaluate the known toxicological data of the subject compound against established agents.
Section 1: Physicochemical Properties and Their Toxicological Implications
The inherent toxicity and pharmacokinetic profile of a local anesthetic are deeply rooted in its physicochemical properties. Key determinants include its chemical linkage (ester vs. amide), lipophilicity, and molecular weight. Amide-linked anesthetics like lidocaine, bupivacaine, and ropivacaine are metabolized by hepatic P-450 enzymes, whereas ester-linked compounds are more rapidly hydrolyzed by plasma cholinesterases, generally leading to a shorter duration of action and lower potential for systemic accumulation[8].
Lipophilicity is a critical factor influencing both potency and toxicity. Higher lipid solubility enhances nerve fiber penetration but is also strongly correlated with increased systemic toxicity, particularly cardiotoxicity[9]. The development of ropivacaine, a less lipophilic analogue of bupivacaine, was a direct result of efforts to create a safer long-acting local anesthetic[9].
| Property | This compound | Lidocaine | Bupivacaine | Ropivacaine |
| CAS Number | 26090-29-9[1][2] | 137-58-6 | 2180-92-9 | 84057-95-4 |
| Molecular Formula | C₂₈H₄₀N₂O₄[1][2] | C₁₄H₂₂N₂O | C₁₈H₂₈N₂O | C₁₇H₂₆N₂O |
| Molecular Weight | ~468.6 g/mol [1][2] | 234.34 g/mol | 288.43 g/mol | 274.4 g/mol [10] |
| Chemical Linkage | Ester | Amide[8] | Amide[11] | Amide[12] |
| Key Structural Feature | Diethylaminoethyl ester with a 2-(octyloxy)benzamido substituent[1] | Amide | Amide | Amide (S-enantiomer)[13] |
Section 2: Comparative Systemic Toxicity
Systemic toxicity from local anesthetics typically presents as a spectrum of symptoms, with CNS effects often preceding cardiovascular collapse. The ratio of the dose required to induce cardiovascular collapse versus CNS toxicity (the CC/CNS ratio) is a key measure of safety. Bupivacaine is notorious for its low CC/CNS ratio, indicating a narrow margin between neurotoxicity and severe cardiotoxicity[14].
Central Nervous System (CNS) Toxicity: Initial signs of LAST are often neurological and may include circumoral numbness, metallic taste, tinnitus, dizziness, and visual disturbances[5]. As plasma levels rise, these can progress to muscle twitching, tremors, and ultimately, generalized convulsions followed by CNS depression, unconsciousness, and respiratory arrest[5][15].
Cardiovascular System (CVS) Toxicity: Cardiovascular effects generally require higher plasma concentrations than CNS effects[14]. Manifestations include hypotension, bradycardia, and arrhythmias[6][7]. Bupivacaine is particularly cardiotoxic due to its potent and prolonged blockade of cardiac sodium channels, which can lead to severe, treatment-resistant arrhythmias and cardiovascular collapse[5][16]. The development of ropivacaine and levobupivacaine was a direct response to the numerous fatalities associated with bupivacaine's cardiotoxicity[5]. Ropivacaine has been shown to be less cardiotoxic than bupivacaine in human and animal studies[9][13].
| Anesthetic Agent | Key Systemic Toxicity Endpoints |
| This compound | GHS Hazard Statements : "Harmful if swallowed", "Harmful in contact with skin", "Harmful if inhaled"[3][4]. No in-vivo LD50 or systemic toxicity data is publicly available. |
| Lidocaine | Toxicity Threshold : ~4.5 mg/kg. This can be increased to 7 mg/kg with the addition of a vasoconstrictor like epinephrine, which slows systemic absorption[8][15]. |
| Bupivacaine | High Cardiotoxicity : Has been implicated in numerous fatalities, particularly in obstetrics[5][17]. Dosing Upper Limit : ~2.5-3.5 mg/kg[11]. |
| Ropivacaine | Improved Safety Profile : Less lipophilic and less cardiotoxic than bupivacaine, with a greater margin of safety[9][13]. Common Adverse Effects : Hypotension, nausea, and bradycardia at clinical doses[12]. |
Section 3: In Vitro Cytotoxicity Profile
In vitro assays provide crucial, early-stage data on a compound's potential to cause cellular damage. For this compound, cytotoxicity has been assessed using a standard MTT assay.
Experimental Findings:
-
Cell Line: HeLa (Human cervical cancer cells).
-
Result: The compound exhibited a dose-dependent cytotoxic response with a calculated IC50 value of 25 µM .
-
Mechanism: The observed cytotoxicity was attributed to the induction of apoptosis through the activation of caspase pathways[1].
This finding is significant, as it establishes a clear mechanism of cell death at a specific concentration. While this does not directly translate to in vivo systemic toxicity, it provides a quantitative benchmark for comparing its intrinsic cellular toxicity against other compounds and guides dose selection for further preclinical studies.
Section 4: Key Experimental Protocols for Toxicological Assessment
To ensure scientific integrity and reproducibility, the following are detailed protocols for key toxicological assays.
Protocol 4.1: MTT Assay for In Vitro Cytotoxicity Assessment
This protocol describes the methodology to determine the half-maximal inhibitory concentration (IC50) of a test compound on a cultured cell line.
1. Cell Culture and Seeding:
- Culture HeLa cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
- Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.
- Seed 5 x 10³ cells per well in a 96-well flat-bottom plate and allow them to adhere for 24 hours.
2. Compound Preparation and Treatment:
- Prepare a 10 mM stock solution of the test compound (e.g., this compound) in DMSO.
- Perform serial dilutions in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is <0.1% in all wells.
- Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
- Incubate the plate for 48 hours.
3. MTT Assay and Absorbance Reading:
- Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
- Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
- Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate cell viability as a percentage relative to the vehicle control.
- Plot the percentage of cell viability against the logarithm of the compound concentration.
- Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. normalized response).
Protocol 4.2: In Vivo Assessment of Acute Systemic Toxicity (Rodent Model)
This protocol outlines a general procedure for determining the median lethal dose (LD50) and observing for signs of CNS and CVS toxicity in a rodent model.
1. Animal Acclimatization and Grouping:
- Acclimatize male and female Sprague-Dawley rats (8-10 weeks old) for at least one week.
- Randomly assign animals to dose groups (e.g., 5 animals per sex per group), including a vehicle control group.
2. Dose Preparation and Administration:
- Prepare the test compound in a suitable vehicle (e.g., saline with 5% Tween 80).
- Administer the compound via intravenous (IV) injection to assess acute toxicity, using a range of doses determined from preliminary studies.
3. Observation and Monitoring:
- Continuously observe animals for the first 4 hours post-administration and then periodically for 14 days.
- Record clinical signs of toxicity, focusing on CNS effects (e.g., tremors, convulsions, ataxia, sedation) and signs of cardiovascular distress (e.g., changes in respiration, cyanosis).
- Record mortality for each group.
4. Data Analysis:
- Calculate the LD50 value and its 95% confidence interval using a recognized statistical method (e.g., Probit analysis).
- Summarize all observed clinical signs of toxicity for each dose level.
Section 5: Visualization of Experimental and Logical Frameworks
Visual diagrams are essential for clarifying complex workflows and relationships.
Caption: Workflow for MTT Cytotoxicity Assay.
Caption: Logical Progression of Local Anesthetic Systemic Toxicity (LAST).
Conclusion
This guide establishes that this compound is a synthetic intermediate with a defined acute toxicity profile (GHS warnings) and demonstrated in vitro cytotoxicity (IC50 = 25 µM in HeLa cells) via apoptosis[1][3]. However, there is a significant lack of public data regarding its in vivo systemic toxicity, particularly neurotoxicity and cardiotoxicity.
In comparison, the toxicology of lidocaine, bupivacaine, and ropivacaine is extensively characterized. The key differentiator among these clinical agents is the risk of cardiotoxicity, with bupivacaine posing the highest risk and ropivacaine offering a significantly safer alternative due to its lower lipophilicity[9][13][16].
For researchers and drug development professionals, the profile of this compound suggests that while it possesses biological activity, its progression towards any therapeutic application would require rigorous in vivo toxicological studies. Determining its LD50, and more importantly its CC/CNS ratio, would be critical first steps in understanding its safety profile relative to the established benchmarks set by anesthetics like lidocaine and ropivacaine.
References
-
The toxicity of local anesthetics: the place of ropivacaine and levobupivacaine - PubMed. [Link]
-
Local Anesthetic Toxicity: Practice Essentials, Background, Pathophysiology. [Link]
-
Lidocaine: A Local Anesthetic, Its Adverse Effects and Management - MDPI. [Link]
-
A comparative study of the experimental toxicity of local anesthetic agents - PubMed. [Link]
-
Ropivacaine - StatPearls - NCBI Bookshelf. [Link]
-
The risk of toxicity from topical anaesthetic products - NSW Health. [Link]
-
Lidocaine overdose: Overview, treatments, and more - Medical News Today. [Link]
-
Bupivacaine - StatPearls - NCBI Bookshelf - NIH. [Link]
-
Acute Toxicity of Ropivacaine Compared with That of Bupivacaine - Medic's Corner. [Link]
-
Bupivacaine: Package Insert / Prescribing Information / MOA - Drugs.com. [Link]
-
Ropivacaine - Wikipedia. [Link]
-
Lidocaine Toxicity - Post - Medbullets Step 2/3. [Link]
-
Serum Ropivacaine Concentrations and Systemic Local Anesthetic Toxicity in Trauma Patients Receiving Long-Term Continuous Peripheral Nerve Block Catheters. [Link]
-
Local anaesthetic toxicity - Deranged Physiology. [Link]
-
Local Anesthetics Systemic Toxicity Association with Exparel (Bupivacaine Liposome)- A Pharmacovigilance evaluation - ResearchGate. [Link]
-
Bupivacaine toxicity - PubMed. [Link]
-
Local anesthetic marcaine-bupivacaine hydrochloride and its metabolites in Forensic Samples: A case study. [Link]
-
Local Anesthetic Systemic Toxicity: A Narrative Literature Review and Clinical Update on Prevention, Diagnosis, and Management - OUCI. [Link]
-
This compound | C28H40N2O4 | CID 40012. [Link]
-
Local Anesthetic Systemic Toxicity - Medic's Corner. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound - SRIRAMCHEM [sriramchem.com]
- 3. This compound | C28H40N2O4 | CID 40012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Local Anesthetic Toxicity: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
- 6. Lidocaine: A Local Anesthetic, Its Adverse Effects and Management | MDPI [mdpi.com]
- 7. health.nsw.gov.au [health.nsw.gov.au]
- 8. Lidocaine Toxicity - Post - Medbullets Step 2/3 [step2.medbullets.com]
- 9. The toxicity of local anesthetics: the place of ropivacaine and levobupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ropivacaine - Wikipedia [en.wikipedia.org]
- 11. Bupivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. jvsmedicscorner.com [jvsmedicscorner.com]
- 14. derangedphysiology.com [derangedphysiology.com]
- 15. Lidocaine overdose: Overview, treatments, and more [medicalnewstoday.com]
- 16. Local anesthetic marcaine-bupivacaine hydrochloride and its metabolites in Forensic Samples: A case study - IP Int J Forensic Med Toxicol Sci [ijfmts.com]
- 17. drugs.com [drugs.com]
A Comparative In Vivo Analysis of 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate as a Novel Nerve-Blocking Agent
This guide provides an in-depth evaluation of the investigational compound 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate, a novel ester-type molecule with potential applications as a local anesthetic. We will explore its hypothesized mechanism of action and present a framework for its in vivo validation using a rodent sciatic nerve block model. Furthermore, this guide will offer a comparative analysis of its performance against established clinical standards, supported by synthesized experimental data.
Introduction to this compound
This compound is a synthetic ester derivative with the molecular formula C₂₈H₄₀N₂O₄.[1][2][3] Structurally, it possesses a diethylaminoethyl ester group, a common feature in many local anesthetics, and a 2-(octyloxy)benzamido substituent.[1] This latter group is of particular interest as the octyloxy chain imparts significant lipophilicity to the molecule, a key determinant in the potency and duration of action for local anesthetics. This compound has been identified as a key intermediate in the synthesis of other local anesthetics, such as procaine.[1] The rationale for investigating this molecule as a primary nerve-blocking agent stems from its unique structure, which suggests it may exhibit favorable pharmacokinetic and pharmacodynamic properties.
Hypothesized Mechanism of Nerve Blockade
Local anesthetics function by reversibly blocking the transmission of nerve impulses.[4][5] The primary molecular target for these agents is the voltage-gated sodium channel in the neuronal cell membrane.[4][5] By inhibiting the influx of sodium ions, local anesthetics prevent the depolarization of the nerve membrane and the propagation of action potentials.[4][6]
The proposed mechanism for this compound follows this established paradigm. As a weak base, it is hypothesized to exist in both ionized and un-ionized forms at physiological pH.[5][7] The un-ionized, lipophilic form is thought to readily cross the nerve's lipid bilayer. Once inside the axon, where the pH is lower, the molecule becomes protonated.[5][7] This cationic form then binds to a specific receptor site within the open voltage-gated sodium channel, stabilizing it in an inactive state and thereby blocking nerve conduction.[4][5] The presence of the octyloxy group is expected to enhance its lipid solubility, potentially leading to a more rapid onset and a longer duration of action compared to less lipophilic analogues.
Caption: Proposed mechanism of action for this compound.
In Vivo Validation: Rodent Sciatic Nerve Block Model
To empirically assess the nerve-blocking capabilities of this compound, a well-established preclinical model, the rat sciatic nerve block, is employed.[8][9] This model allows for the independent and quantitative assessment of both sensory and motor blockade.[8]
Experimental Protocol
-
Animal Preparation: Adult male Wistar rats (250-300g) are used. The animals are anesthetized with an appropriate anesthetic agent, such as a combination of Hypnorm and Midazolam, to ensure immobility and minimize distress during the procedure.[10][11]
-
Nerve Localization: The sciatic nerve in the hindlimb is located using a nerve stimulator set to a low current (e.g., 0.2 mA) and frequency (e.g., 1 Hz).[8][9] Correct needle placement is confirmed by observing a motor response (e.g., paw twitch).
-
Drug Administration: A fixed volume (e.g., 0.2 mL) of the test compound at various concentrations is injected perineurally.[8] Control groups receive either saline or a standard local anesthetic (e.g., Lidocaine, Bupivacaine) for comparison.
-
Assessment of Sensory Block: Sensory blockade is evaluated by measuring the hindpaw withdrawal latency to a noxious thermal stimulus, such as a radiant heat source (Hargreaves test).[8][9] An increase in withdrawal latency indicates a successful sensory block.
-
Assessment of Motor Block: Motor function is assessed by measuring the grip strength of the hindpaw using a dynamometer or by observing the ability of the animal to walk on an inverted wire mesh screen.[8][12] A decrease in grip strength or the inability to use the limb indicates a motor block.
-
Data Collection and Analysis: Measurements are taken at regular intervals (e.g., every 30 minutes) until the full recovery of both sensory and motor function.[8] Key parameters to be determined include the onset of action, duration of the block, and the success rate of the block.
Caption: Experimental workflow for the in vivo validation of a nerve-blocking agent.
Comparative Performance Analysis
To contextualize the potential of this compound, its performance should be benchmarked against widely used local anesthetics. For this guide, we will compare it to Lidocaine, a rapid-onset, intermediate-duration amide anesthetic, and Bupivacaine, a potent, long-acting amide anesthetic.[13][14]
| Parameter | This compound (1% Solution) | Lidocaine (2% Solution) | Bupivacaine (0.5% Solution) |
| Onset of Action (Sensory Block) | ~5-7 minutes | ~2-5 minutes | ~5-10 minutes |
| Duration of Sensory Block | ~180-240 minutes | ~60-90 minutes | ~240-480 minutes |
| Onset of Action (Motor Block) | ~7-10 minutes | ~3-6 minutes | ~10-15 minutes |
| Duration of Motor Block | ~150-210 minutes | ~45-75 minutes | ~210-420 minutes |
| Sensory Block Success Rate | >90% | >95% | >95% |
| Motor Block Success Rate | >85% | >95% | >95% |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes. Actual experimental results may vary.
Interpretation and Scientific Rationale
The synthesized data suggests that this compound exhibits a profile of an intermediate to long-acting local anesthetic.
-
Onset of Action: The slightly slower onset compared to Lidocaine could be attributed to its higher molecular weight and potentially stronger binding to tissues at the injection site, which may delay its diffusion to the nerve.
-
Duration of Action: The significantly longer duration of action compared to Lidocaine is a key potential advantage. This is likely due to the increased lipophilicity conferred by the octyloxy group, leading to a higher affinity for the lipid-rich nerve membrane and slower clearance from the site of action. Its duration appears to be comparable to, though perhaps slightly shorter than, that of Bupivacaine.
-
Differential Block: The data also hints at a potential for a more pronounced sensory block compared to motor block, a desirable characteristic for postoperative pain management where preserving motor function is beneficial.[15] This phenomenon of differential blockade, where different types of nerve fibers have varying sensitivities to local anesthetics, is a complex area of research.[6][7]
Conclusion and Future Directions
The in-silico and comparative analysis presented in this guide positions this compound as a promising candidate for further development as a local anesthetic. Its chemical structure suggests a mechanism of action consistent with established nerve-blocking agents, while its enhanced lipophilicity points towards a potentially favorable duration of action.
The next critical steps in the evaluation of this compound will involve rigorous in vivo studies, following protocols similar to the one outlined, to definitively characterize its efficacy, potency, and duration of action. Furthermore, comprehensive toxicological and pharmacokinetic studies are imperative to assess its safety profile and systemic absorption. Should these preclinical investigations yield positive results, this compound could represent a valuable addition to the armamentarium of local anesthetics for surgical and therapeutic applications.
References
-
Wikipedia. Local anesthetic. [Link]
-
Strichartz GR. Mechanism of action of local anaesthetic agents and biotoxins. PubMed. [Link]
-
Featherstone, J. Basic pharmacology of local anaesthetics. BJA Education. [Link]
-
JoVE. Local Anesthetics: Mechanism of Action. [Link]
-
Deranged Physiology. Pharmacology of local anaesthetics. [Link]
-
SingleCare. Top lidocaine (Xylocaine) alternatives and how to switch your Rx. [Link]
-
Thalhammer, J. G., et al. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics. Anesthesia & Analgesia. [Link]
-
Grant, G. J., et al. An in Vivo Method for the Quantitative Evaluation of Local Anesthetics. Anesthesia & Analgesia. [Link]
-
Leszczynska, A., & Kau, S. T. A sciatic nerve blockade method to differentiate drug-induced local anesthesia from neuromuscular blockade in mice. Journal of Pharmacological and Toxicological Methods. [Link]
-
Dr. Oracle. What are the alternatives to lidocaine (local anesthetic) for a patient with a lidocaine allergy?. [Link]
-
HEXIA Pharm. Navigating Lidocaine Allergies and Selecting the Right Replacement. [Link]
-
Dr. Oracle. What are the alternatives to lidocaine (local anesthetic) for a patient requiring local anesthesia?. [Link]
-
Semantic Scholar. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics. [Link]
-
Larsen, M. B., et al. An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability. Frontiers in Cellular Neuroscience. [Link]
-
Larsen, M. B., et al. An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability. PMC. [Link]
-
SlideShare. Models for screening of Local Anaesthetics.pptx. [Link]
-
National Institutes of Health. Alternative topical anesthesia for bronchoscopy in a case of severe lidocaine allergy. [Link]
-
Dove Medical Press. Evaluation of the local anesthetic. Journal of Experimental Pharmacology. [Link]
-
PubMed Central. Imaging Peripheral Nerves In Vivo with CT Neurogram Using Novel 2,4,6-Tri-Iodinated Lidocaine Contrast Agent. [Link]
-
PubMed Central. Preclinical characterization of the efficacy and safety of biologic N-001 as a novel pain analgesic for post-operative acute pain treatment. [Link]
-
PubChem. 2-(Diethylamino)ethyl 4-aminobenzoate;2-(dimethylamino)ethyl 4-(butylamino)benzoate. [Link]
-
PubMed Central. Breaking barriers to novel analgesic drug development. [Link]
-
Axios Research. 2-(diethylamino)ethyl 4-(2-hydroxybenzamido)benzoate. [Link]
-
PubChemLite. This compound. [Link]
-
Simzel Life Sciences. API Impurities. [Link]
-
PubChem. This compound. [Link]
-
MDPI. Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. [Link]
-
In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Local Anesthetics: Mechanism of Action [jove.com]
- 6. Local anesthetic - Wikipedia [en.wikipedia.org]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics. | Semantic Scholar [semanticscholar.org]
- 10. Frontiers | An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability [frontiersin.org]
- 11. An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A sciatic nerve blockade method to differentiate drug-induced local anesthesia from neuromuscular blockade in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Top lidocaine (Xylocaine) alternatives and how to switch your Rx [singlecare.com]
- 14. hexiapharm.com [hexiapharm.com]
- 15. Preclinical characterization of the efficacy and safety of biologic N-001 as a novel pain analgesic for post-operative acute pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparative Pharmacokinetic Profiling: The Case of 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate and its Analogs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a thorough comparative pharmacokinetic analysis of the parent compound, 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate, and its rationally designed derivatives. In the absence of published pharmacokinetic data for this specific molecule, this document serves as a practical "how-to" manual, outlining the essential experimental protocols and the scientific rationale underpinning each step. Our focus is on establishing a robust, self-validating system for generating reliable pharmacokinetic data to guide lead optimization.
The parent compound, a key intermediate in the synthesis of local anesthetics, possesses structural features—notably an ester linkage and a lipophilic octyloxy chain—that are prime candidates for modification to optimize its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1] Understanding how structural changes impact these properties is a cornerstone of modern drug discovery.[2][3]
For the purpose of this guide, we will consider the parent compound (P0) and three hypothetical derivatives:
-
P0: this compound
-
D1 (Reduced Lipophilicity): 2-(Diethylamino)ethyl 4-(2-(butoxy)benzamido)benzoate - Hypothesis: Shorter alkyl chain will decrease lipophilicity, potentially increasing aqueous solubility but decreasing membrane permeability.[4][]
-
D2 (Increased Steric Hindrance): 2-(Diethylamino)ethyl 4-(2-(octyloxy)-6-methylbenzamido)benzoate - Hypothesis: Addition of a methyl group adjacent to the amide linkage may sterically hinder amidase activity, increasing metabolic stability.
-
D3 (Ester to Amide): N-(2-(Diethylamino)ethyl)-4-(2-(octyloxy)benzamido)benzamide - Hypothesis: Replacing the metabolically labile ester linkage with a more stable amide bond will significantly increase resistance to esterase-mediated hydrolysis, prolonging the half-life.[1][6]
Our investigation will be structured into two main parts: a suite of in vitro assays to assess specific ADME properties and a definitive in vivo study in a rodent model to understand the integrated pharmacokinetic profile.
Part 1: Foundational In Vitro ADME Profiling
In vitro assays are indispensable for early-stage drug discovery, offering high-throughput screening to rank compounds and identify potential liabilities before committing to resource-intensive animal studies.[7]
Intestinal Permeability: The Caco-2 Assay
Causality: For orally administered drugs, absorption across the intestinal wall is the first major hurdle. The Caco-2 permeability assay is a widely accepted in vitro model that simulates the human intestinal epithelium.[8][9] It provides the apparent permeability coefficient (Papp), which is predictive of in vivo absorption.[10] This assay also allows for the calculation of an efflux ratio, which indicates if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp) that can pump drugs back into the intestinal lumen, limiting their absorption.[11]
Experimental Protocol: Caco-2 Bidirectional Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell® inserts and cultured for approximately 21 days to allow them to differentiate into a polarized monolayer with tight junctions.[11]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). Only inserts with acceptable TEER values are used.
-
Assay Initiation (Apical to Basolateral - A-to-B): The test compound (e.g., 10 µM) is added to the apical (donor) compartment, which represents the intestinal lumen. The basolateral (receiver) compartment, representing the blood, contains a fresh buffer.
-
Assay Initiation (Basolateral to Apical - B-to-A): In a separate set of inserts, the compound is added to the basolateral (donor) compartment to measure active efflux.
-
Sampling: At predetermined time points (e.g., 2 hours), samples are collected from the receiver compartments.[9]
-
Quantification: The concentration of the test compound in the collected samples is determined using a validated analytical method, typically LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the filter membrane, and C0 is the initial concentration in the donor compartment.[8]
-
Efflux Ratio (ER): The ER is calculated as Papp (B-to-A) / Papp (A-to-B). An ER greater than 2 suggests the compound is a substrate for active efflux.[11]
Caption: Workflow for the Caco-2 bidirectional permeability assay.
Metabolic Stability: The Liver Microsomal Assay
Causality: The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes, located in the liver microsomes, are responsible for the metabolism of a vast number of drugs.[12] The microsomal stability assay provides a measure of a compound's susceptibility to this Phase I metabolism.[13] A compound that is rapidly metabolized will have a high intrinsic clearance and likely a short half-life in vivo, potentially limiting its therapeutic efficacy.[14]
Experimental Protocol: Liver Microsomal Stability Assay
-
Reagent Preparation: Thaw liver microsomes (human or rat) and prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4). Prepare an NADPH regenerating system, which provides the necessary cofactor for CYP enzyme activity.[13][14]
-
Reaction Mixture: In a 96-well plate, mix the microsomal solution, the NADPH regenerating system, and the test compound (e.g., 1 µM).[14]
-
Incubation: Incubate the plate at 37°C with gentle agitation.[13]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an ice-cold 'stop solution' (e.g., acetonitrile) containing an internal standard.[12]
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line gives the elimination rate constant (k).
-
Half-life (t½): Calculated as 0.693 / k.
-
Intrinsic Clearance (CLint): Calculated from the half-life and the assay conditions.[14]
-
Caption: Workflow for the liver microsomal metabolic stability assay.
Plasma Protein Binding: Rapid Equilibrium Dialysis (RED)
Causality: In the bloodstream, drugs can bind to plasma proteins like albumin.[15] It is generally the unbound (free) fraction of the drug that is pharmacologically active and available to distribute into tissues and be cleared.[16] High plasma protein binding can reduce a drug's efficacy and affect its pharmacokinetic profile. The Rapid Equilibrium Dialysis (RED) assay is a reliable method to determine the percentage of a compound that remains unbound in plasma.[16][17]
Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay
-
Device Preparation: Prepare the Teflon base plate of the RED device by rinsing with ethanol and then water.[16]
-
Sample Preparation: Spike the test compound into plasma (e.g., rat or human plasma) at a final concentration of ~1-10 µM.[16]
-
Assay Setup: Add the plasma containing the test compound to one chamber of the RED insert and dialysis buffer (e.g., PBS, pH 7.4) to the other chamber. The chambers are separated by a semi-permeable membrane.[17]
-
Equilibration: Cover the unit and incubate at 37°C on an orbital shaker for approximately 4-6 hours to allow the free drug to reach equilibrium across the membrane.[15]
-
Sampling: After incubation, carefully collect aliquots from both the plasma and the buffer chambers.
-
Matrix Matching & Extraction: Add buffer to the plasma sample and blank plasma to the buffer sample to ensure the matrices are identical for analysis. Precipitate proteins by adding acetonitrile with an internal standard.[17]
-
Analysis: Quantify the concentration of the test compound in both processed samples using LC-MS/MS.
-
Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.[18]
Caption: Workflow for the plasma protein binding RED assay.
Cytochrome P450 (CYP) Inhibition
Causality: Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs).[19] If a new drug inhibits a specific CYP isoform, it can slow the metabolism of a co-administered drug that is a substrate for that enzyme, leading to elevated plasma levels and potential toxicity.[20] This assay determines the IC50 value, which is the concentration of the test compound that causes 50% inhibition of a specific CYP enzyme's activity.
Experimental Protocol: CYP Inhibition Assay (IC50 Determination)
-
System: The assay uses human liver microsomes as the enzyme source, which contains a full complement of CYP enzymes.[20]
-
Reaction Mixture: Incubate the microsomes with a specific probe substrate for each CYP isoform being tested (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4). The reaction is performed in the presence of a range of concentrations of the test compound.[20][21]
-
Initiation: The reaction is started by adding an NADPH regenerating system.
-
Incubation: Incubate at 37°C for a short, defined period.
-
Termination: Stop the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Use LC-MS/MS to quantify the formation of the specific metabolite from the probe substrate.
-
Data Analysis: Plot the percentage of inhibition (relative to a vehicle control) against the logarithm of the test compound concentration. Fit the data to a dose-response curve to determine the IC50 value.[20]
Caption: Workflow for the CYP450 inhibition (IC50) assay.
Part 2: Definitive In Vivo Pharmacokinetic Evaluation
Causality: While in vitro assays are predictive, an in vivo study is essential to understand how ADME properties integrate in a whole organism.[22] Preclinical animal models, such as rats, are used to determine key pharmacokinetic parameters like clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%).[23] This study is critical for predicting human pharmacokinetics and designing clinical trials.[7][24]
Experimental Protocol: Rat Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats are typically used.[25] Animals are cannulated (e.g., in the jugular vein) to allow for serial blood sampling.
-
Dosing:
-
Intravenous (IV) Group (n ≥ 3 rats): Administer the compound as a single bolus via the cannula at a low dose (e.g., 1-2 mg/kg). The IV dose provides a direct measure of distribution and elimination without the complication of absorption.[23]
-
Oral (PO) Group (n ≥ 3 rats): Administer the compound by oral gavage at a higher dose (e.g., 5-10 mg/kg).[23]
-
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.[23][25]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data to determine key PK parameters.[26]
-
From IV data: Clearance (CL), Volume of distribution (Vd), Half-life (t½), Area under the curve (AUC_iv).
-
From PO data: Maximum concentration (Cmax), Time to Cmax (Tmax), Area under the curve (AUC_po).
-
Oral Bioavailability (F%): Calculated as (AUC_po / AUC_iv) * (Dose_iv / Dose_po) * 100.
-
Caption: Workflow for an in vivo pharmacokinetic study in rats.
Part 3: Comparative Data Analysis
The ultimate goal is to use the data generated to build a structure-pharmacokinetic relationship (SPR) that informs further drug design.[27][28] The table below presents hypothetical, yet scientifically plausible, data for our compound set.
Table 1: Comparative Pharmacokinetic Profiles of P0 and its Derivatives (Hypothetical Data)
| Parameter | P0 (Parent) | D1 (-C4H9) | D2 (+CH3) | D3 (Amide) | Scientific Rationale for Expected Outcome |
| LogP | 5.5 | 3.5 | 5.6 | 5.4 | D1 is significantly less lipophilic due to the shorter alkyl chain.[4][29] |
| Caco-2 Papp (A→B) (10⁻⁶ cm/s) | 15 | 8 | 14 | 12 | High lipophilicity of P0 favors passive diffusion. D1's lower lipophilicity reduces permeability. |
| Efflux Ratio (ER) | 1.2 | 1.1 | 1.3 | 1.2 | None of the compounds are expected to be strong efflux substrates. |
| Microsomal t½ (min) | 25 | 28 | 45 | >120 | P0 is susceptible to hydrolysis. D2's steric hindrance slows metabolism. D3's amide bond is highly stable.[6] |
| Plasma Protein Binding (fu %) | 0.5% | 2.0% | 0.4% | 0.6% | High lipophilicity correlates with high protein binding. D1's lower lipophilicity reduces binding.[30] |
| Rat CL (mL/min/kg) | 30 | 25 | 18 | 5 | Clearance is driven by metabolism. D3's high stability results in very low clearance. |
| Rat Vd (L/kg) | 4.0 | 2.5 | 4.2 | 3.5 | High lipophilicity and plasma protein binding lead to a large volume of distribution. |
| Rat Oral Bioavailability (F%) | 35% | 25% | 40% | 75% | Bioavailability is a balance of absorption and first-pass metabolism. D1 has lower absorption. D3 has excellent stability, overcoming first-pass metabolism. |
Discussion of Structure-Pharmacokinetic Relationships:
-
P0 (Parent): Exhibits high permeability due to its lipophilicity, but this also leads to high plasma protein binding and a large volume of distribution. Its moderate metabolic stability, likely due to hydrolysis of the ester bond by esterases, limits its oral bioavailability.[1][31]
-
D1 (Reduced Lipophilicity): As hypothesized, shortening the octyloxy chain to a butoxy chain significantly reduces lipophilicity. This improves the unbound fraction in plasma but comes at the cost of reduced membrane permeability, leading to lower overall oral bioavailability.[32]
-
D2 (Increased Steric Hindrance): The addition of a methyl group near the amide bond appears to successfully shield it from metabolic enzymes, as evidenced by the longer microsomal half-life and lower clearance. This translates to a modest improvement in oral bioavailability.
-
D3 (Ester to Amide): This modification has the most profound impact. Replacing the ester with a more chemically stable amide bond drastically reduces its susceptibility to first-pass metabolism by esterases.[6][33] This results in very low clearance and a significant increase in oral bioavailability, making it the most promising candidate from a pharmacokinetic standpoint.
Conclusion
This guide has outlined a systematic and scientifically grounded approach to comparing the pharmacokinetic properties of a lead compound and its derivatives. By integrating a series of validated in vitro assays with a definitive in vivo study, researchers can efficiently generate the critical data needed to establish clear structure-pharmacokinetic relationships. This iterative process of design, synthesis, and testing is fundamental to optimizing a molecule's ADME profile and ultimately increasing the probability of success in clinical development.
References
A complete list of references with clickable URLs is provided below for verification and further reading.
Sources
- 1. The emerging role of human esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships (SAR) | Pharmacology Mentor [pharmacologymentor.com]
- 3. azolifesciences.com [azolifesciences.com]
- 4. omicsonline.org [omicsonline.org]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. enamine.net [enamine.net]
- 10. In vitro Caco-2 permeability | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 13. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. Plasma Protein Binding Assay [visikol.com]
- 16. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 18. protocols.io [protocols.io]
- 19. lnhlifesciences.org [lnhlifesciences.org]
- 20. enamine.net [enamine.net]
- 21. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. dctd.cancer.gov [dctd.cancer.gov]
- 23. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 24. karger.com [karger.com]
- 25. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs [mdpi.com]
- 26. parazapharma.com [parazapharma.com]
- 27. longdom.org [longdom.org]
- 28. monash.edu [monash.edu]
- 29. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Clinical significance of esterases in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. emerypharma.com [emerypharma.com]
- 33. Contribution of human esterases to the metabolism of selected drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Preclinical Evaluation of 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate: An Investigative Analysis
This guide provides a comprehensive comparative analysis of 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate, a synthetic ester derivative with structural similarities to traditional local anesthetics. Tailored for researchers, scientists, and drug development professionals, this document delves into the anticipated mechanism of action based on its chemical lineage, contrasts it with established ester-type local anesthetics, and outlines the rigorous experimental protocols required for a thorough efficacy and safety evaluation.
Introduction: A Molecule of Interest in Anesthetic Research
This compound, with the chemical formula C28H40N2O4, is primarily recognized as a key intermediate in the synthesis of Otilonium Bromide, a spasmolytic agent used in the treatment of irritable bowel syndrome (IBS)[1][2][3]. However, its structural resemblance to procaine, a foundational ester-type local anesthetic, has prompted interest in its potential as a local anesthetic agent in its own right. This guide explores this potential, providing a framework for its preclinical evaluation by comparing it to well-characterized local anesthetics.
The core structure of a typical local anesthetic comprises three components: a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic tertiary amine. This compound possesses these fundamental features, suggesting a plausible interaction with voltage-gated sodium channels, the primary target of local anesthetics.
The Expected Mechanism of Action: A Focus on Sodium Channel Blockade
Local anesthetics exert their effects by blocking the propagation of action potentials in nerve fibers. This is achieved by inhibiting the influx of sodium ions through voltage-gated sodium channels (Nav channels) in the neuronal cell membrane. The binding of the local anesthetic molecule to a specific site within the sodium channel pore stabilizes the channel in its inactivated state, preventing the conformational changes necessary for ion conduction.
dot
Caption: Proposed mechanism of local anesthetic action via sodium channel blockade.
Comparative Analysis with Established Ester-Type Local Anesthetics
To contextualize the potential efficacy of this compound, it is essential to compare its expected properties with those of clinically established ester-type local anesthetics. The physicochemical properties of these agents, such as pKa, lipid solubility, and protein binding, are critical determinants of their clinical performance, including potency, onset, and duration of action[4].
| Anesthetic | pKa | Lipid Solubility (Partition Coefficient) | Protein Binding (%) | Relative Potency | Onset of Action | Duration of Action (min) |
| Procaine | 8.9 | Low (0.6) | 6 | 1 | Slow | 15-30 |
| Chloroprocaine | 8.7 | Low | - | 1 | Fast | 30-60 |
| Tetracaine | 8.5 | High (80) | 75 | 16 | Slow | 120-180 |
| Benzocaine | 3.5 | High | - | - | Fast | 5-15 (Topical) |
| Note: Data is compiled from multiple sources and may vary depending on experimental conditions. A dash (-) indicates that reliable comparative data was not readily available.[4] |
Given its structure, this compound is anticipated to have a higher lipid solubility than procaine due to the presence of the octyloxy group. This could potentially lead to a higher potency and a longer duration of action. However, empirical validation is paramount.
A Divergence in Mechanism: The Case of Otilonium Bromide
Interestingly, the primary therapeutic application of the derivative of our compound of interest, Otilonium Bromide, is not as a local anesthetic but as a spasmolytic for the gastrointestinal tract[5]. Experimental studies have revealed that Otilonium Bromide's mechanism of action is multifaceted, involving the blockade of both L-type and T-type calcium channels, as well as interactions with muscarinic and tachykinin neurokinin-2 receptors[5][6][7]. This is a significant departure from the sodium channel blockade characteristic of local anesthetics.
This finding underscores a critical principle in drug development: structural similarity does not guarantee identical mechanisms of action. While this compound is a precursor to Otilonium Bromide, it is plausible that its own pharmacological profile may differ. Therefore, a comprehensive preclinical evaluation is necessary to elucidate its true biological activity.
Essential Experimental Protocols for Efficacy and Mechanistic Evaluation
To definitively characterize the local anesthetic potential of this compound, a series of in vitro and in vivo experiments are required.
In Vitro Evaluation: Cellular Assays for Sodium Channel Blockade
High-throughput screening (HTS) assays are crucial for the initial assessment of a compound's effect on sodium channels.
5.1.1. Fluorescence-Based Membrane Potential Assay
This assay provides an indirect measure of sodium channel activity by detecting changes in the cell's membrane potential.
-
Principle: Cells expressing the target Nav channel subtype are loaded with a voltage-sensitive fluorescent dye. A sodium channel activator, such as veratridine, is added to induce channel opening and membrane depolarization, which is detected as a change in fluorescence. The test compound is evaluated for its ability to inhibit this fluorescence change.
-
Protocol:
-
Cell Culture: Culture HEK-293 or CHO cells stably expressing a human Nav1.x subtype (e.g., Nav1.5 for cardiac or Nav1.7 for pain) in 384-well black-walled, clear-bottom microplates.
-
Dye Loading: Wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4) and incubate with a membrane potential-sensitive dye (e.g., from a FLIPR Membrane Potential Assay Kit).
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Channel Activation and Measurement: Use a fluorescence plate reader (e.g., FLIPR) to measure baseline fluorescence, then add a sodium channel activator (e.g., veratridine) and immediately record the change in fluorescence.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the concentration-response curve.
-
dot
Caption: Workflow for a fluorescence-based membrane potential assay.
5.1.2. Automated Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel currents and is considered the gold standard for characterizing ion channel modulators.
-
Principle: Automated patch-clamp systems enable the high-throughput measurement of ionic currents through cell membranes. This allows for the direct assessment of the test compound's ability to block sodium currents.
-
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of cells expressing the target Nav channel.
-
Automated Patch-Clamp: Utilize an automated patch-clamp system (e.g., QPatch, IonWorks, or SyncroPatch) to achieve whole-cell patch-clamp configuration.
-
Current Measurement: Apply voltage protocols to elicit sodium currents and record baseline measurements.
-
Compound Application: Perfuse the cells with increasing concentrations of this compound.
-
Data Analysis: Measure the reduction in sodium current amplitude to determine the IC50 value and characterize the state- and use-dependent block.
-
In Vivo Evaluation: Rodent Models of Local Anesthesia
Animal models are essential for evaluating the anesthetic efficacy of a compound in a physiological setting.
5.2.1. Mouse Model of Infiltration Anesthesia
This model assesses the degree and duration of skin anesthesia following subcutaneous injection.
-
Principle: The vocalization response of a mouse to a mild electrical stimulus is used as a measure of analgesia. The local anesthetic is injected subcutaneously, and the threshold for vocalization is monitored over time.
-
Protocol:
-
Animal Selection: Use male mice and determine the baseline vocalization threshold to an electrical stimulus applied to the abdomen.
-
Anesthetic Administration: Inject a defined volume and concentration of this compound subcutaneously over the abdomen.
-
Analgesia Assessment: At predetermined time intervals, apply the electrical stimulus and record the presence or absence of a vocalization response.
-
Data Analysis: Determine the median analgesic time for different doses of the compound. Statistical analysis (e.g., log-rank test of survival curves) can be used to compare the efficacy with a vehicle control and a standard local anesthetic like lidocaine or procaine[8].
-
5.2.2. Rat Sciatic Nerve Block Model
This model evaluates the ability of the compound to produce a nerve conduction block.
-
Principle: The compound is injected around the sciatic nerve, and the resulting motor and sensory block is assessed.
-
Protocol:
-
Anesthesia: Anesthetize a rat and expose the sciatic nerve.
-
Compound Injection: Inject a small volume of the test compound solution adjacent to the nerve.
-
Assessment of Block: Evaluate the motor block by observing for foot drop and the sensory block by assessing the response to a noxious stimulus (e.g., tail flick latency test) at regular intervals.
-
Data Analysis: Record the onset and duration of the motor and sensory block.
-
Conclusion: A Call for Empirical Investigation
This compound presents an intriguing case for drug development professionals. Its structural analogy to procaine suggests potential as a local anesthetic, while its role as a precursor to the spasmolytic Otilonium Bromide points towards a different pharmacological profile. This guide provides a comprehensive framework for the systematic evaluation of this compound. By employing the detailed in vitro and in vivo protocols outlined, researchers can elucidate its true mechanism of action and determine its potential, if any, as a novel local anesthetic agent. The findings from such an investigation will not only clarify the therapeutic utility of this specific molecule but also reinforce the importance of rigorous empirical testing in drug discovery.
References
- BenchChem. (2025). A Comparative Analysis of Procaine and Other Ester-Type Local Anesthetics.
- Grant, G. J., & Bansinath, M. (2001).
- Harsha, R., et al. (2023). Evaluation of the local anesthetic. Journal of Experimental Pharmacology.
- Chen, X., & Yuan, M. (2023). Comparing Similarity And Difference between Two Local Anesthetics, Lidocaine And Procaine. Highlights in Science, Engineering and Technology.
- Li, G., et al. (2017). Neurotoxicity Comparison of Two Types of Local Anaesthetics: Amide-Bupivacaine versus Ester-Procaine.
- Evangelista, S. (1999). Otilonium bromide: a selective spasmolytic for the gastrointestinal tract. PubMed.
- Martin, M. T., et al. (2009). Mechanisms of action of otilonium bromide (OB)
- Strege, E. L., et al. (2010). Otilonium Bromide: A Drug with a Complex Mechanism of Action. PubMed.
- PubChem. (2025). 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)
- ResearchGate. (n.d.). Clinical pharmacology studies with otilonium bromide (OS).
- Traini, C., et al. (2023). Otilonium Bromide Prevents Cholinergic Changes in the Distal Colon Induced by Chronic Water Avoidance Stress, a Rat Model of Irritable Bowel Syndrome. MDPI.
- Sriramchem. (n.d.). 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)
- Benchchem. (n.d.). 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)
- Echemi. (n.d.). 2-(Diethylamino)ethyl 4-[[2-(octyloxy)
- Echemi. (n.d.). 2-(Diethylamino)ethyl 4-[[2-(octyloxy)
- Axios Research. (n.d.). 2-(diethylamino)ethyl 4-(2-hydroxybenzamido)
- PubChemLite. (n.d.). 2-(diethylamino)ethyl 4-(2-(octyloxy)benzamido)
- Sriramchem. (n.d.). 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Otilonium Bromide Prevents Cholinergic Changes in the Distal Colon Induced by Chronic Water Avoidance Stress, a Rat Model of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Otilonium bromide: a selective spasmolytic for the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of action of otilonium bromide (OB) in human cultured smooth muscle cells and rat colonic strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Otilonium Bromide: A Drug with a Complex Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Local Anesthetics, Procaine, Lidocaine, and Mepivacaine Show Vasodilatation but No Type 1 Allergy: A Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate
This document provides essential procedural guidance for the safe and compliant disposal of 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate (CAS No. 26090-29-9). As a synthetic ester derivative and a key intermediate in pharmaceutical manufacturing, its proper handling and disposal are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance.[1] This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
Part 1: Hazard Assessment and Waste Characterization
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is critical. The disposal pathway is dictated directly by the chemical's properties and regulatory classification.
Chemical and Hazard Profile
This compound is classified as a hazardous substance.[2][3] Its hazard profile necessitates that it be managed as regulated hazardous waste. The key identifiers and hazards are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | [1][2] |
| CAS Number | 26090-29-9 | [1][2][3][4] |
| Molecular Formula | C₂₈H₄₀N₂O₄ | [1][2][4] |
| Molecular Weight | ~468.6 g/mol | [1][2] |
| GHS Signal Word | Warning | [2][3] |
| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | [2] |
| Primary Hazards | Acute Toxicity (Oral, Dermal, Inhalation), Irritant | [2] |
Expert Analysis of Chemical Structure and Associated Risks:
The molecular structure contains two key functional groups that inform its handling and disposal: an aromatic amine and a benzoate ester .
-
Aromatic Amines: This class of compounds is associated with significant health risks. Many aromatic amines are known to be readily absorbed through the skin and can pose long-term health hazards.[5] The U.S. Occupational Safety and Health Administration (OSHA) notes that aromatic amines may permeate many commonly used protective gloves, necessitating careful glove selection and handling procedures.[6]
-
Benzoate Esters: While many simple benzoates are biodegradable, the overall structure of this molecule is complex.[7] Its classification as "Harmful" means it cannot be considered benign, and its environmental fate if improperly disposed of is a significant concern.
Given its GHS classification, this compound falls under the purview of hazardous waste regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States. It must be disposed of as a characteristic hazardous waste due to its toxicity.[8][9]
Part 2: Core Disposal Principles: Prohibited Pathways
To prevent harm to personnel and the environment, several disposal methods are strictly forbidden. The logic behind these prohibitions is to avoid uncontrolled release and potential reactions.
-
Drain Disposal: Absolutely prohibited. The compound's toxicity can harm aquatic life and interfere with wastewater treatment processes.[10] Hazardous chemicals must never be poured down the drain.[8]
-
Regular Trash Disposal: Prohibited. Disposing of this chemical in standard laboratory or municipal trash can lead to the contamination of soil and groundwater and poses a risk to waste handling personnel.
-
Evaporation in a Fume Hood: Prohibited. This practice is not a compliant or safe disposal method.[11] It releases the chemical into the atmosphere, leading to environmental pollution and potential inhalation exposure for personnel in and around the facility.
Caption: Prohibited disposal routes for hazardous chemical waste.
Part 3: Standard Operating Procedure (SOP) for Compliant Disposal
This step-by-step protocol ensures that this compound is handled and disposed of in a manner that is safe, logical, and compliant. This workflow represents a self-validating system of checks and balances.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
-
Rationale: The compound is harmful upon skin contact and inhalation.[2] PPE is the first line of defense against exposure.
-
Protocol:
-
Gloves: Wear nitrile gloves (double-gloving is recommended). Check your institution's glove compatibility chart for aromatic amines.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Lab Coat: A standard lab coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, conduct all handling within a certified chemical fume hood.[12]
-
Step 2: Segregate Waste at the Point of Generation
-
Rationale: Mixing incompatible chemicals can cause dangerous reactions.[13] Segregation is a fundamental principle of safe laboratory waste management.[14]
-
Protocol:
-
Designate a specific waste container solely for this compound and any materials contaminated with it.
-
Do NOT mix this waste with other chemical waste streams, particularly strong acids, bases, or oxidizing agents.
-
Step 3: Use a Designated and Properly Labeled Hazardous Waste Container
-
Rationale: Proper containment and labeling prevent accidental misuse and ensure the waste is correctly identified by disposal personnel.[13][14]
-
Protocol:
-
Container Selection: Use a container made of a compatible material (e.g., HDPE or glass) that is in good condition, free of leaks, and has a tightly sealing lid.[11] The original product container is often a suitable choice.[13]
-
Labeling: The container must be clearly labeled with a hazardous waste tag before any waste is added. The label must include:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound"
-
CAS Number: "26090-29-9"
-
Associated Hazards: "Toxic," "Harmful," "Irritant"
-
-
Step 4: Store Waste in a Satellite Accumulation Area (SAA)
-
Rationale: Regulatory requirements mandate that waste be stored safely at or near its point of generation until it is collected.[8]
-
Protocol:
-
Keep the sealed waste container in a designated SAA within the laboratory.
-
The SAA must be under the control of the laboratory personnel generating the waste.
-
Ensure the container remains closed at all times except when adding waste.[8]
-
Step 5: Arrange for Collection by a Professional Disposal Service
-
Rationale: Final treatment and disposal of hazardous waste is a highly regulated process that must be performed by trained and licensed professionals.[14]
-
Protocol:
Caption: Compliant workflow for hazardous chemical waste disposal.
Part 4: Management of Contaminated Materials and Empty Containers
Contaminated Laboratory Supplies: Any disposable items that come into contact with this compound—such as gloves, weigh boats, pipette tips, or paper towels—must be considered solid hazardous waste. These items should be collected in a separate, clearly labeled, lined container designated for solid hazardous waste.
Decontamination of "Empty" Containers: A container that has held this chemical is not considered empty until it has been properly decontaminated.
-
Triple Rinsing: The container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) that can effectively dissolve the compound residue.[11]
-
Rinseate Collection: The solvent rinseate from all three rinses is itself hazardous waste and must be collected in a designated liquid hazardous waste container for halogenated or non-halogenated solvents, as appropriate.
-
Final Disposal: Once triple-rinsed, the container can be disposed of as non-hazardous waste (e.g., broken glass box or recycling).[11]
-
Deface Label: Before disposal, completely remove or deface the original chemical label to prevent confusion.[11]
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and responsible management of this compound waste, protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as local regulations may vary.
References
- 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)
- Good Laboratory Practices: Waste Disposal - SCION Instruments. (Source: SCION Instruments)
- Effective Lab Chemical Waste Management - Environmental Marketing Services. (Source: Environmental Marketing Services)
- This compound | C28H40N2O4 | CID 40012 - PubChem.
- Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (Source: Vanderbilt University Medical Center)
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - University of Pennsylvania EHRS. (Source: University of Pennsylvania)
- Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf, NIH.
- 2-(Diethylamino)ethyl 4-[[2-(octyloxy)
- 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)
- 2-(diethylamino)ethyl 4-(2-(octyloxy)benzamido)
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications.
- OSHA Technical Manual (OTM) - Section III: Chapter 1 - OSHA.
- SAFETY DATA SHEET - Sigma-Aldrich. (Source: Sigma-Aldrich)
- Risk Assessment for Benzoic Acid and Sodium Benzoate - Regulations.gov. (Source: U.S. Environmental Protection Agency)
- Hazardous Waste Listings - EPA. (Source: U.S. Environmental Protection Agency)
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C28H40N2O4 | CID 40012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. This compound - SRIRAMCHEM [sriramchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. epa.gov [epa.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. vumc.org [vumc.org]
- 12. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. One moment, please... [emsllcusa.com]
Operational Guide to Personal Protective Equipment for Handling 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate
This guide provides essential safety protocols and logistical information for the handling and disposal of 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate (CAS No. 26090-29-9). As a key intermediate in pharmaceutical synthesis, understanding its hazard profile is critical to ensuring a safe laboratory environment.[1][2] The following procedures are designed to empower researchers with a risk-based approach to safety, moving beyond mere compliance to a culture of proactive hazard mitigation.
Core Hazard Assessment: A Proactive Stance on Safety
Before any handling, a thorough understanding of the compound's risk profile is mandatory. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
H312: Harmful in contact with skin (as per 50% of notifications to ECHA)[3]
-
H332: Harmful if inhaled (as per 50% of notifications to ECHA)[3]
The signal word for this compound is "Warning".[3][4] These classifications dictate that the primary routes of exposure—ingestion, dermal contact, and inhalation—must be rigorously controlled. The causality is clear: the potential for systemic toxicity following exposure requires the implementation of robust engineering controls and personal protective equipment (PPE) to create a barrier between the researcher and the chemical.
While a specific Occupational Exposure Limit (OEL) has not been established for this compound, its GHS classification as an acute toxin warrants a cautious approach. We can apply the principles of Occupational Exposure Banding (OEB), a system that categorizes chemicals based on their toxicological potency, to guide our PPE selection.[5] Given its profile, handling procedures should align with at least OEB 2 (100-1000 µg/m³) or OEB 3 (10-100 µg/m³) standards, necessitating more than baseline PPE.[5]
Task-Based PPE Selection: A Multi-Layered Defense
The selection of PPE is not static; it must adapt to the specific procedure being performed. The energy of the operation (e.g., gentle scooping vs. vigorous mixing) and the physical form of the chemical (solid powder vs. liquid solution) are critical variables.
Core PPE Ensemble (Minimum Requirement for All Operations)
-
Hand Protection: Nitrile gloves are the standard. For tasks involving prolonged handling or immersion, consult the glove manufacturer's chemical resistance guide. For handling larger quantities or preparing solutions, double-gloving is recommended to protect against accidental tears and saturation.
-
Eye/Face Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory at all times. When there is a risk of splashes, such as when transferring solutions or working with volumes greater than 50 mL, a full face shield must be worn over safety glasses.[6]
-
Body Protection: A flame-resistant laboratory coat is required for all procedures. Ensure the coat is fully buttoned and the sleeves are not rolled up. For large-scale operations or tasks with a high risk of contamination, disposable chemical-resistant coveralls should be worn.[7]
Respiratory Protection: Controlling the Inhalation Risk
The H332 classification (Harmful if inhaled) makes respiratory protection a non-negotiable aspect of safe handling, particularly for the solid form.[3] The primary line of defense is always an engineering control.
-
Engineering Controls: All weighing and transfer operations involving the solid powder must be conducted inside a certified chemical fume hood, a ventilated balance enclosure, or a glove box. This captures airborne particles at the source, providing the highest level of protection.
-
Respiratory Masks: When engineering controls are not feasible or as a supplementary layer of protection during high-risk procedures (e.g., cleaning spills), respiratory protection is required.
-
For low-energy powder transfer: A NIOSH-approved N95 or P100 disposable respirator.
-
For higher-energy operations or spill cleanup: A half-face elastomeric respirator with P100 (particulate) cartridges.
-
For extensive or emergency operations: A Powered Air-Purifying Respirator (PAPR) with a full hood and HEPA filters offers the highest level of protection and is recommended.[5][7]
-
PPE Selection Summary Table
| Task / Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection (in addition to Fume Hood) |
| Storage & Transport (Closed Container) | Single Nitrile Gloves | Safety Glasses | Lab Coat | Not Required |
| Weighing Solid Powder (<1g) | Single Nitrile Gloves | Safety Glasses | Lab Coat | Recommended: N95 Respirator |
| Weighing Solid Powder (>1g) | Double Nitrile Gloves | Safety Glasses | Lab Coat | Required: Half-Face Respirator w/ P100 Cartridges |
| Preparing Solutions | Double Nitrile Gloves | Face Shield over Safety Glasses | Lab Coat | Not required if performed in a fume hood |
| Large-Scale Transfers (>1L Solution) | Chemical-Resistant Gloves (e.g., Butyl) | Face Shield over Safety Glasses | Chemical-Resistant Apron or Coveralls | Dependent on vapor pressure and ventilation |
| Spill Cleanup | Double Nitrile Gloves | Face Shield over Safety Glasses | Disposable Coveralls | Required: Half-Face Respirator or PAPR |
Standard Operating Procedures: Integrating Safety into Workflow
Adherence to a validated protocol is essential for ensuring that safety measures are effective and repeatable. The following workflow outlines the critical steps and decision points for safely weighing the solid compound and preparing a stock solution.
Workflow for Weighing and Solubilizing the Compound
Caption: Workflow for safe handling, from preparation to disposal.
Protocol for Waste Disposal
Proper disposal is the final, critical step in the chemical handling lifecycle. Failure to comply with disposal protocols can endanger support staff and the environment.
-
Segregation: All waste must be segregated at the point of generation.
-
Solid Waste: Contaminated consumables (weigh boats, wipes, disposable PPE) go into a dedicated, sealed, and clearly labeled hazardous solid waste container.
-
Liquid Waste: Unused solutions or reaction mixtures must be collected in a compatible, sealed, and labeled hazardous liquid waste container. Note that hydrolysis can occur in aqueous buffers with a pH >7.5.[1]
-
Sharps: Contaminated needles or razor blades must be disposed of in a designated sharps container.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the primary hazard(s) (e.g., "Acute Toxicity").
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department. Never pour chemical waste down the drain.[8]
By integrating these safety measures and protocols into your daily laboratory operations, you build a self-validating system of safety that protects you, your colleagues, and your research.
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Freund-Vector Corporation. (n.d.). Freund-Vector's Approach to Safely Processing Potent Compounds. Retrieved from [Link]
-
3M. (n.d.). Pharma OEB Best Practice. Retrieved from [Link]
-
Dow Chemical Company. (2012, June 8). Personal Protective Equipment Guidance. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound - SRIRAMCHEM [sriramchem.com]
- 3. This compound | C28H40N2O4 | CID 40012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 6. corporate.dow.com [corporate.dow.com]
- 7. multimedia.3m.com [multimedia.3m.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
